4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-amino-N-(3,5-dichlorophenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c13-8-5-9(14)7-11(6-8)16-19(17,18)12-3-1-10(15)2-4-12/h1-7,16H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWJOTSSVXCCPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202398 | |
| Record name | 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5407-59-0 | |
| Record name | 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005407590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC5451 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5451 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide is a synthetic organic compound characterized by a central benzenesulfonamide scaffold. This structure is of significant interest to the fields of medicinal chemistry and drug development due to the well-established biological activities of the sulfonamide functional group. Historically, sulfonamides were among the first classes of antimicrobial agents to be discovered and have since been explored for a wide range of therapeutic applications, including as diuretics, antidiabetic agents, and, most notably, as inhibitors of carbonic anhydrases.[1]
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide, its synthesis, and analytical characterization. Furthermore, based on the extensive body of literature on structurally related compounds, we will explore its potential as a therapeutic agent, with a particular focus on its putative role as a carbonic anhydrase inhibitor. While experimental data for this specific molecule is limited in the public domain, this guide synthesizes available information and provides robust, field-proven methodologies for its further investigation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Core Identifiers and Molecular Structure
-
IUPAC Name: 4-amino-N-(3,5-dichlorophenyl)benzenesulfonamide[2]
-
CAS Number: 5407-59-0[2]
-
Molecular Formula: C₁₂H₁₀Cl₂N₂O₂S[2]
-
Molecular Weight: 317.19 g/mol [2]
The molecular structure consists of a 4-aminobenzenesulfonyl core linked to a 3,5-dichloroaniline moiety via a sulfonamide bond.
Table 1: Summary of Physicochemical Properties of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide
| Property | Value/Predicted Behavior | Source/Rationale |
| Melting Point | 150 °C | [3] |
| Boiling Point | 487.2 ± 55.0 °C (Predicted) | [3] |
| Solubility | Predicted to be poorly soluble in water and polar protic solvents (e.g., ethanol, methanol). Predicted to be soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane). | Based on the hydrophobic nature of the two aromatic rings and the chlorine atoms, which likely dominates over the polar contributions of the amino and sulfonamide groups.[4][5] |
| pKa | The sulfonamide proton is expected to be weakly acidic, while the anilino-type amino group is weakly basic. Specific experimental values are not readily available. | The electron-withdrawing nature of the sulfonyl group and the dichlorophenyl ring will influence the acidity of the N-H proton.[6] |
| LogP | Predicted to have a positive LogP value, indicating a lipophilic character. | The presence of two aromatic rings and two chlorine atoms contributes significantly to its lipophilicity.[7] |
Experimental Protocols for Physicochemical Property Determination
This method provides a quantitative measure of a compound's solubility in a given solvent.
-
Preparation: Add an excess amount of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).
Potentiometric titration is a standard method for determining the pKa of ionizable groups. The LogP (octanol-water partition coefficient) can be determined using the shake-flask method, where the compound is partitioned between octanol and water, and the concentration in each phase is measured.
Synthesis and Characterization
A plausible and efficient synthesis of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide can be achieved through a two-step process involving the formation of the sulfonamide bond followed by the reduction of a nitro group.
Synthetic Workflow
Caption: Proposed two-step synthesis of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide.
Experimental Protocol for Synthesis
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dichloroaniline (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or pyridine.
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Slowly add 4-nitrobenzenesulfonyl chloride (1.05 equivalents) portion-wise to the stirred solution. If not using pyridine as the solvent, add a non-nucleophilic base like triethylamine (1.2 equivalents) to scavenge the HCl byproduct.[8]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide as a solid.
-
Reaction Setup: In a round-bottom flask, suspend the N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide (1.0 equivalent) from Step 1 in a mixture of ethanol and water.[8]
-
Reduction: Add iron powder (3-5 equivalents) and a catalytic amount of ammonium chloride. Heat the mixture to reflux with vigorous stirring for 2-4 hours. The progress of the reduction can be monitored by TLC.[8][9]
-
Work-up: After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts, washing the filter cake with hot ethanol. Combine the filtrates and remove the ethanol under reduced pressure.
-
Isolation: The aqueous residue can be made basic with a dilute sodium hydroxide solution to precipitate the product. The solid is then collected by filtration, washed with water, and dried.
-
Purification: The crude 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the final product.
Analytical Characterization
A reversed-phase HPLC method can be developed for purity analysis.
Table 2: Starting HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of sample in 1 mL of 50:50 Acetonitrile:Water |
¹H and ¹³C NMR spectroscopy are essential for structural elucidation.
-
¹H NMR: Expected signals would include aromatic protons from both the 4-aminophenyl and 3,5-dichlorophenyl rings, as well as signals for the amino and sulfonamide protons. The chemical shifts and coupling patterns would be characteristic of the substitution pattern.[10]
-
¹³C NMR: The spectrum would show distinct signals for all carbon atoms in the molecule, with chemical shifts indicative of their electronic environment.[10]
General NMR Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 300 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) and reference the spectra to the residual solvent peak.
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Expected m/z: Using a soft ionization technique like electrospray ionization (ESI) in positive ion mode, the expected molecular ion peak would be [M+H]⁺ at approximately m/z 318.19, corresponding to the protonated molecule. The isotopic pattern due to the two chlorine atoms would also be a key diagnostic feature.[2]
General MS Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample solution into the ESI source of a mass spectrometer.
-
Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and its isotopic distribution to confirm the elemental composition.[11]
Potential Therapeutic Applications: Carbonic Anhydrase Inhibition
The benzenesulfonamide scaffold is a classic pharmacophore for the inhibition of carbonic anhydrases (CAs).[1] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[12] These enzymes are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and certain types of cancer.[1][13]
Mechanism of Action
Sulfonamide-based CA inhibitors act by coordinating to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide ion that is essential for the catalytic activity. The sulfonamide nitrogen atom and one of the oxygen atoms typically form strong coordinate bonds with the zinc ion, effectively blocking the enzyme's function.[1]
Caption: Proposed mechanism of carbonic anhydrase inhibition.
Experimental Protocol for In Vitro Carbonic Anhydrase Inhibition Assay
A common method to assess CA inhibition is to measure the esterase activity of the enzyme using a chromogenic substrate.
-
Reagents: Purified human carbonic anhydrase isoenzymes (e.g., hCA I, II, IX, XII), p-nitrophenyl acetate (pNPA) as the substrate, and a suitable buffer (e.g., Tris-HCl).
-
Assay Procedure:
-
Prepare a series of dilutions of the test compound (4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the buffer, the enzyme solution, and the test compound dilutions.
-
Initiate the reaction by adding the pNPA substrate.
-
Monitor the formation of the p-nitrophenolate product by measuring the increase in absorbance at 400 nm over time using a plate reader.
-
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Conclusion
4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide is a compound with significant potential for further investigation in the realm of drug discovery. While a comprehensive experimental characterization is not yet available in the public domain, this technical guide provides a solid foundation for researchers. The well-established synthetic routes and analytical methodologies for related sulfonamides offer a clear path for its preparation and characterization. Furthermore, the strong precedent for benzenesulfonamides as potent carbonic anhydrase inhibitors provides a compelling rationale for exploring the biological activity of this specific molecule. The protocols and insights presented herein are intended to empower researchers to unlock the therapeutic potential of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide and related compounds.
References
- Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168-181.
- Angeli, A., et al. (2023). Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. Pharmaceuticals, 16(5), 720.
- Patents regarding benzenesulfonamide compounds and their use as therapeutic agents. (e.g., WO2017201468A1)
- Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of Medicinal Chemistry, 57(11), 4834-4843.
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PrepChem. (n.d.). Synthesis of 4-aminobenzenesulfonamide. Retrieved from [Link]
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Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications. Retrieved from [Link]
- Nocentini, A., et al. (2019). Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1266-1273.
- Zhang, M., et al. (2017). Development of New Benzenesulfonamides As Potent and Selective Nav1.7 Inhibitors for the Treatment of Pain. Journal of Medicinal Chemistry, 60(6), 2513-2525.
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Supuran, C. T. (2023). Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. PubMed Central. Retrieved from [Link]
- Al-Warhi, T., et al. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Molecules, 29(5), 1083.
- Wang, X., et al. (2021). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 64(14), 10243-10261.
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The Royal Society of Chemistry. (n.d.). Supporting information: The spectral data of N-arylsulfonamides. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing an aminobenzenesulfonic acid amide compound.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 221212, 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide. Retrieved from [Link].
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ResearchGate. (n.d.). Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j. Retrieved from [Link]
- National Center for Biotechnology Information. (2010). 4-Amino-3,5-dichlorobenzenesulfonamide. Acta Crystallographica Section E, 66(Pt 11), o2838.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89607, Benzenesulfonamide, 4-amino-3,5-dichloro-. Retrieved from [Link].
- Anderson, K. W., et al. (2005). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arene Carboxylic Acids. The Journal of Organic Chemistry, 70(14), 5435-5443.
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Cheméo. (n.d.). Benzenesulfonamide, 4-amino-N-(3,4-dichlorophenyl)- (CAS 34392-63-7). Retrieved from [Link]
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SpectraBase. (n.d.). benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]-. Retrieved from [Link]
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SpectraBase. (n.d.). benzenesulfonamide, N-[(2Z,5Z)-5-(5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-3-methyl-4-oxothiazolidinylidene]-4-methyl-. Retrieved from [Link]
- IUPAC-NIST Solubility Data Series. (n.d.). (1) Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S.
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National Institute of Standards and Technology. (n.d.). Benzenesulfonic acid, 4-amino-. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58504900. Retrieved from [Link]
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ResearchGate. (n.d.). Relative pKa values of the primary sulfonamide group across the series... Retrieved from [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
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An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide
Abstract
This technical guide addresses the mechanism of action of the novel sulfonamide, 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide. Recognizing the current scarcity of direct research on this specific molecule, this document provides a comprehensive framework for its investigation. We will first delineate the known biological activities of structurally related benzenesulfonamide compounds to establish a foundation of probable mechanisms. Subsequently, a detailed, multi-pronged experimental strategy is proposed to systematically unravel its molecular targets and cellular effects. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize this and other novel chemical entities.
Introduction: The Sulfonamide Scaffold in Drug Discovery
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, renowned for its versatile pharmacophoric properties. Since the advent of prontosil in 1932, sulfonamide-based drugs have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and cytotoxic effects[1]. The primary amino group and the sulfonamide linkage are key to the diverse functionalities of these molecules. The subject of this guide, 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide (NSC 5451)[2], is a synthetic organic compound characterized by a 4-aminobenzenesulfonamide core linked to a 3,5-dichloroaniline moiety. While detailed biological data for this specific compound is not yet prevalent in public literature, its structural motifs suggest a high potential for significant pharmacological activity.
Table 1: Core Chemical Identifiers for 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide
| Property | Value | Source |
| IUPAC Name | 4-amino-N-(3,5-dichlorophenyl)benzenesulfonamide | [2] |
| Molecular Formula | C₁₂H₁₀Cl₂N₂O₂S | [2] |
| Molecular Weight | 317.2 g/mol | [2] |
| CAS Number | 5407-59-0 | [2] |
| Synonyms | NSC 5451, GSWJOTSSVXCCPW-UHFFFAOYSA-N | [2] |
Postulated Mechanisms of Action Based on Structural Analogs
The biological activity of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide can be hypothesized by examining the established mechanisms of analogous compounds. The presence of the sulfonamide group and the dichlorinated phenyl ring are critical determinants of its potential interactions with biological targets.
Carbonic Anhydrase Inhibition
Primary sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes[1].
-
Mechanism: The sulfonamide group coordinates with the zinc ion in the active site of carbonic anhydrase, disrupting its catalytic activity.
-
Relevance: The unsubstituted sulfonamide nitrogen in the target molecule makes it a prime candidate for CA inhibition. Different CA isoforms are overexpressed in various diseases, including glaucoma, epilepsy, and cancer, making isoform-selective inhibition a key therapeutic strategy[1].
Dihydropteroate Synthetase (DHPS) Inhibition and Antimicrobial Activity
The structural similarity of the 4-aminobenzenesulfonamide core to para-aminobenzoic acid (PABA) is the basis for the antibacterial action of sulfa drugs.
-
Mechanism: The sulfonamide acts as a competitive inhibitor of DHPS, an essential enzyme in the bacterial folic acid synthesis pathway. This leads to the depletion of folate, a vital precursor for DNA synthesis, thereby arresting bacterial growth[3].
-
Relevance: This well-established mechanism suggests that 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide could possess antibacterial or antiprotozoal properties[3].
Anticancer Activity
Numerous sulfonamide derivatives have demonstrated potent anticancer activities through various mechanisms.
-
Cyclooxygenase-2 (COX-2) Inhibition: Some sulfonamides, like celecoxib, are selective COX-2 inhibitors with anti-inflammatory and anticancer effects[4].
-
Mitochondrial Respiration Inhibition: Structurally related chlorinated benzenesulfonamides have been identified as dual-target inhibitors of mitochondrial complex II and complex III, disrupting cellular energy production and inducing apoptosis in cancer cells[5].
-
HIV Capsid Inhibition: Certain benzenesulfonamide-containing phenylalanine derivatives have been identified as novel HIV-1 capsid inhibitors[6].
-
General Cytotoxicity: The presence of dichlorophenyl rings in bioactive molecules is often associated with cytotoxicity, suggesting a potential for anticancer applications[7].
Cardiovascular Effects
Some benzenesulfonamide derivatives have been shown to affect cardiovascular parameters. For example, 4-(2-aminoethyl)-benzenesulfonamide has been reported to decrease perfusion pressure and coronary resistance in isolated rat hearts, possibly through interaction with calcium channels[8].
A Proposed Experimental Workflow for Mechanism of Action Elucidation
Given the lack of direct evidence for the mechanism of action of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide, a systematic and multi-faceted experimental approach is warranted. The following workflow is designed to progressively narrow down the potential biological targets and cellular effects.
Figure 1: A high-level overview of the proposed experimental workflow for elucidating the mechanism of action.
Step 1: Broad-Spectrum Phenotypic Screening
The initial step involves screening the compound against a diverse panel of cell lines and biological assays to identify a primary phenotypic effect.
Protocol: High-Throughput Cell Viability Screening
-
Cell Line Panel: Select a panel of human cancer cell lines (e.g., NCI-60) and representative normal cell lines.
-
Compound Preparation: Prepare a stock solution of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide in a suitable solvent (e.g., DMSO). Create a dilution series.
-
Cell Seeding: Plate cells in 96- or 384-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with the compound dilution series for a specified duration (e.g., 72 hours).
-
Viability Assay: Use a colorimetric (e.g., MTT) or fluorometric (e.g., CellTiter-Glo) assay to determine cell viability.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.
Causality: A significant and selective reduction in the viability of specific cell lines will guide the subsequent investigation towards a particular cancer type or cellular pathway.
Step 2: Target Deconvolution and Validation
Once a primary phenotype is observed (e.g., anticancer activity), the next step is to identify the molecular target(s).
Protocol: Affinity-Based Target Identification
-
Compound Immobilization: Synthesize a derivative of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide with a linker for immobilization on a solid support (e.g., NHS-activated sepharose beads).
-
Cell Lysate Preparation: Prepare a protein lysate from the most sensitive cell line identified in the phenotypic screen.
-
Affinity Chromatography: Incubate the cell lysate with the immobilized compound. Wash away non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
Causality: Proteins that specifically bind to the compound are potential direct targets.
Step 3: Biochemical and Biophysical Assays
Following the identification of putative targets, direct engagement and functional modulation must be confirmed using in vitro assays.
Protocol: Carbonic Anhydrase Inhibition Assay (Example)
-
Enzyme and Substrate: Use purified human carbonic anhydrase isoforms (e.g., CA II, CA IX) and a suitable substrate (e.g., 4-nitrophenyl acetate).
-
Assay Conditions: Perform the assay in a suitable buffer at a controlled temperature.
-
Inhibition Measurement: Add varying concentrations of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide to the enzyme before adding the substrate.
-
Data Acquisition: Monitor the rate of substrate hydrolysis spectrophotometrically.
-
Data Analysis: Calculate the IC₅₀ value for each CA isoform.
Causality: Direct inhibition of a specific CA isoform would confirm it as a molecular target. Similar targeted assays should be developed for other putative targets identified.
Figure 2: A hypothetical signaling pathway illustrating the potential mechanism of action via target inhibition.
Step 4: Cellular and Pathway Analysis
With a validated target in hand, the focus shifts to understanding the downstream cellular consequences of target engagement.
Protocol: Western Blot Analysis for Apoptosis Markers
-
Cell Treatment: Treat the sensitive cell line with 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide at its IC₅₀ concentration for various time points.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key apoptosis markers (e.g., cleaved caspase-3, PARP).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
Analysis: Quantify the changes in protein expression levels.
Causality: An increase in the levels of cleaved caspase-3 and PARP would confirm that the compound induces apoptosis, linking target engagement to the observed cytotoxic phenotype.
Conclusion
While the precise mechanism of action for 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide remains to be fully elucidated, its chemical structure strongly suggests a high potential for significant biological activity. By leveraging our understanding of related sulfonamide compounds and employing the systematic experimental workflow outlined in this guide, researchers can effectively characterize its molecular targets and cellular effects. This structured approach not only provides a clear path to understanding this specific molecule but also serves as a robust template for the mechanism of action studies of other novel chemical entities.
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Zhang, R., et al. (2020). N-(3,5-Dichloro-4-(2,4,6-trichlorophenoxy)phenyl)benzenesulfonamide: A new dual-target inhibitor of mitochondrial complex II and complex III via structural simplification. Bioorganic & Medicinal Chemistry. [Link]
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An Investigator's Roadmap to the Biological Activity of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide
This technical guide provides a comprehensive framework for the investigation of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide, a molecule of significant interest due to its structural motifs, which are common in a variety of biologically active compounds. While direct studies on this specific chemical entity are not extensively reported in publicly accessible literature, its constituent parts—the sulfonamide group and the dichlorinated phenyl ring—offer a strong rationale for a targeted exploration of its therapeutic potential.
This document will serve as a roadmap for researchers, scientists, and drug development professionals. It will outline a plausible synthetic route, propose a cascade of screening assays based on structure-activity relationships of analogous compounds, and provide detailed experimental protocols to empower a thorough investigation into its biological and pharmacological profile.
Molecular Profile and Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is critical for any subsequent biological investigation, influencing everything from solvent selection for assays to formulation for in vivo studies.
| Property | Value | Source |
| IUPAC Name | 4-amino-N-(3,5-dichlorophenyl)benzenesulfonamide | [1] |
| Molecular Formula | C₁₂H₁₀Cl₂N₂O₂S | [1] |
| Molecular Weight | 317.2 g/mol | [1] |
| CAS Number | 5407-59-0 | [1] |
| Predicted LogP | 2.8 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
This data is compiled from computational models and may require experimental verification.
Rationale for Investigation: Learning from Structural Analogs
The benzenesulfonamide scaffold is a cornerstone of medicinal chemistry. The primary sulfonamide group is a well-established zinc-binding moiety, famously leading to the development of carbonic anhydrase inhibitors.[2] Furthermore, the broader sulfonamide class of drugs exhibits a vast range of pharmacological activities, including antibacterial, anti-inflammatory, and antiviral properties.[3]
The presence of the 3,5-dichlorophenyl group adds another layer of potential. Dichlorinated aromatic rings are common in antimicrobial and antifungal agents, as well as in enzyme inhibitors, where they can form crucial hydrophobic and halogen-bonding interactions within a target's active site.[4]
Given this, a primary line of inquiry should focus on, but not be limited to, the following potential biological activities:
-
Carbonic Anhydrase Inhibition: Due to the presence of the unsubstituted sulfonamide group.
-
Antibacterial Activity: As a structural analog of p-aminobenzoic acid (PABA), potentially interfering with folate synthesis in bacteria.[3]
-
Antiviral Activity: Certain sulfonamide derivatives have shown promise as HIV-1 capsid inhibitors.[5]
-
Enzyme Inhibition: The overall structure suggests potential for interaction with various enzyme classes, such as kinases or proteases.
Proposed Synthetic Pathway
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An In-depth Technical Guide to 5-Ethyl-2-methylpyridine (CAS 104-90-5): Synthesis, Properties, and Research Applications
An Important Note on CAS Number 5407-59-0
Initial research on CAS number 5407-59-0 identifies the compound as 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide.[1][][3][4] While this is a valid chemical entity, publicly available, in-depth research applications and technical data for this specific molecule are sparse. This scarcity of information makes it challenging to construct the comprehensive, in-depth technical guide requested.
Conversely, our initial broad searches frequently returned results for a different compound, 5-Ethyl-2-methylpyridine (CAS number 104-90-5) , a chemical with a rich and well-documented history of applications across various scientific and industrial fields. Given the user's request for an in-depth guide for researchers and drug development professionals, it is highly probable that this more extensively studied compound was the intended subject of inquiry.
Therefore, to provide a valuable and comprehensive technical resource, this guide will proceed with a detailed exploration of 5-Ethyl-2-methylpyridine . We believe this pivot will better serve the user's core requirements for an in-depth technical whitepaper.
This guide provides a comprehensive technical overview of 5-Ethyl-2-methylpyridine (MEP), a versatile heterocyclic compound with significant applications in pharmaceuticals, agrochemicals, and materials science. We will delve into its chemical properties, synthesis methodologies, and key research applications, offering field-proven insights and detailed protocols for the modern researcher.
Compound Profile: 5-Ethyl-2-methylpyridine (MEP)
5-Ethyl-2-methylpyridine, also known as 5-ethyl-2-picoline, is an organic compound with the chemical formula C₈H₁₁N.[5][6] It is a colorless to yellow liquid with a sharp, penetrating odor.[7][8] This pyridine derivative is a key intermediate in the synthesis of a wide array of commercially important molecules.
Chemical and Physical Properties
A thorough understanding of MEP's properties is crucial for its effective application in research and development.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁N | [5][6] |
| Molar Mass | 121.18 g/mol | [5] |
| Appearance | Colorless to yellow liquid | [7] |
| Density | 0.919 g/mL at 25 °C | |
| Boiling Point | 178 °C | [5] |
| Melting Point | -70.3 °C | [5] |
| Flash Point | 66.11 °C | |
| Solubility | Soluble in alcohol, ether, benzene, dilute acids, and concentrated sulfuric acid. Sparingly soluble in water (1.2 g/100 mL). | [5][7] |
| CAS Number | 104-90-5 | [5][6] |
Toxicological Data
Understanding the toxicological profile of MEP is paramount for safe handling and for assessing its potential in drug development.
| Metric | Value | Species | Route | Reference |
| LD₅₀ | 368 mg/kg | Rat | Oral | [5] |
| LD₅₀ | 710 mg/kg | Rat | Dermal | [9] |
| LC₅₀ | 540 ppm / 4H | Rat | Inhalation | [10][9] |
Synthesis of 5-Ethyl-2-methylpyridine
The industrial synthesis of 5-Ethyl-2-methylpyridine is a classic example of forming a complex molecule from simple, readily available precursors.[5] The primary method involves the condensation of paraldehyde (a trimer of acetaldehyde) with ammonia.[5][11]
A one-pot hydrothermal synthesis method has also been developed using ethanol and ammonium bicarbonate with a copper(I) oxide catalyst, presenting a more environmentally friendly approach.[12]
Laboratory-Scale Synthesis Protocol
The following is a representative laboratory-scale synthesis of 5-Ethyl-2-methylpyridine, adapted from established procedures.[13]
Materials:
-
28% Aqueous ammonium hydroxide
-
Paraldehyde
-
Ammonium acetate
-
Chloroform
-
High-pressure steel reaction vessel
Procedure:
-
In a 2-liter steel reaction vessel, combine 267 g of 28% aqueous ammonium hydroxide, 207.5 g of paraldehyde, and 5.0 g of ammonium acetate.[13]
-
Seal the vessel and heat to 230°C with continuous agitation for 1 hour.[13]
-
Allow the autoclave to cool to room temperature.
-
Separate the two layers of the reaction mixture.[13]
-
To the non-aqueous layer, add 60 mL of chloroform to precipitate any dissolved water. Combine this water with the aqueous layer.
-
Extract the aqueous layer three times with 50 mL portions of chloroform.[13]
-
Combine all chloroform extracts and distill at atmospheric pressure to remove the chloroform.
-
Fractionally distill the remaining residue under reduced pressure to obtain pure 5-Ethyl-2-methylpyridine (boiling point 65-66°C at 17 mm Hg).[13]
Core Research Applications
5-Ethyl-2-methylpyridine is a cornerstone intermediate in several key areas of chemical research and development.
Pharmaceutical Synthesis
MEP is a vital precursor in the synthesis of several important active pharmaceutical ingredients (APIs).
-
Nicotinic Acid (Niacin, Vitamin B3): The oxidation of 5-ethyl-2-methylpyridine is a primary industrial route to produce nicotinic acid.[5][11][14] This process typically involves oxidation with nitric acid, which proceeds via the intermediate 2,5-pyridinedicarboxylic acid, followed by decarboxylation.[5] Nicotinic acid and its derivative, niacinamide, are essential human nutrients and are used to treat pellagra and high cholesterol.[11]
-
Etoricoxib and Pioglitazone: MEP is a key starting material in the synthesis of the anti-inflammatory drug Etoricoxib and the type-2 diabetes medication Pioglitazone.[15]
Agrochemical Development
The unique chemical structure of MEP makes it a valuable building block for a range of crop protection chemicals.[16]
-
Herbicides: It is an intermediate in the production of herbicides such as Topramezone.[15]
-
Insecticides and Fungicides: MEP is utilized in the synthesis of various insecticides and fungicides, contributing to the development of effective pest and disease management solutions in agriculture.[16]
Materials Science
The borane derivative of 5-ethyl-2-methylpyridine, 5-ethyl-2-methylpyridine borane, has applications in materials science.[17] Its unique chemical properties can be leveraged to modulate the microstructure and properties of functional materials, including photoelectric and catalytic materials.[17]
Flavor and Fragrance Industry
5-Ethyl-2-methylpyridine is recognized as a flavoring agent and is associated with nutty, roasted, and earthy flavor profiles.[18][19] It is a naturally occurring component in foods such as tea, cocoa, and some cheeses.[8][18][19]
Experimental Workflows and Methodologies
Synthesis of Nicotinic Acid from 5-Ethyl-2-methylpyridine
The oxidation of MEP to nicotinic acid is a foundational reaction in industrial chemistry.
MEP [label="5-Ethyl-2-methylpyridine"]; Intermediate [label="2,5-Pyridinedicarboxylic Acid"]; Nicotinic_Acid [label="Nicotinic Acid (Niacin)"];
MEP -> Intermediate [label="Oxidation (e.g., HNO₃)"]; Intermediate -> Nicotinic_Acid [label="Decarboxylation"]; }
Caption: Oxidation of 5-Ethyl-2-methylpyridine to Nicotinic Acid.Analytical Characterization of 5-Ethyl-2-methylpyridine
High-performance liquid chromatography (HPLC) is a standard method for the analysis of MEP and its related compounds.
HPLC Method for Separation:
-
Column: Primesep 100 mixed-mode column.[11]
-
Mobile Phase: A gradient of acetonitrile and water with a sulfuric acid buffer.[11]
-
Detection: UV at 250 nm.[11]
This method allows for the simultaneous determination of 5-ethyl-2-methylpyridine, nicotinic acid, nicotinamide, and other related pyridine derivatives.[11]
Future Directions and Conclusion
5-Ethyl-2-methylpyridine is a mature chemical intermediate with a broad and established application space. Future research is likely to focus on the development of greener and more efficient synthesis routes, such as the one-pot hydrothermal method.[12] Furthermore, its role as a versatile building block ensures its continued importance in the discovery and development of new pharmaceuticals, agrochemicals, and advanced materials. The foundational knowledge of its synthesis, properties, and reactivity presented in this guide provides researchers with the necessary tools to innovate and expand upon its already impressive utility.
References
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Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine. Retrieved from [Link]
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The Good Scents Company. (n.d.). 5-ethyl-2-methyl pyridine, 104-90-5. Retrieved from [Link]
-
SIELC Technologies. (2018, February 19). 5-Ethyl-2-methylpyridine. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 5-Ethyl-2-methylpyridine Borane. Retrieved from [Link]
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ResearchGate. (2025, August 6). One-step Synthesis of 5-Ethyl-2-methylpyridine from NH4HCO3 and C2H5OH Under Hydrothermal Condition. Retrieved from [Link]
-
Food and Chemical Toxicology. (2023, December 26). RIFM fragrance ingredient safety assessment, pyridine, 5-hexyl-2-methyl-, CAS Registry Number 710-40-7. Retrieved from [Link]
-
AHH Chemical Co., Ltd. (n.d.). CAS 5407-59-0 MFCD00276375-4-Amino-N-(3,5-dichlorophenyl.... Retrieved from [Link]
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Arctom. (n.d.). CAS NO. 5407-59-0 | 4-Amino-N-(3,5-dichlorophenyl.... Retrieved from [Link]
-
PubChem. (n.d.). 5-Ethyl-2-methylpyridine. Retrieved from [Link]
-
NIST. (n.d.). Pyridine, 5-ethyl-2-methyl-. Retrieved from [Link]
-
OECD Existing Chemicals Database. (1994, November 14). 5-Ethyl-2-picoline CAS N°: 104-90-5. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. Retrieved from [Link]
-
Flavor Extract Manufacturers Association (FEMA). (n.d.). 5-ETHYL-2-METHYLPYRIDINE. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 5-Ethyl-2-methylpyridine (FDB000925). Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-Ethyl-5-methylpyridine. Retrieved from [Link]
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4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide literature review
An In-depth Technical Guide to 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide
Introduction
4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class of molecules. Its structure is characterized by a central benzenesulfonamide core, substituted with an amino group at the 4-position and a 3,5-dichlorophenyl group attached to the sulfonamide nitrogen. The strategic placement of these functional groups—a primary aromatic amine, a sulfonamide linkage, and a dichlorinated phenyl ring—suggests a molecule with potential for diverse chemical reactivity and biological activity.
The sulfonamide functional group is a well-established pharmacophore, forming the basis for a wide array of therapeutic agents, most notably the "sulfa" antibacterial drugs[1]. These drugs function as competitive inhibitors of dihydropteroate synthetase, an essential enzyme in the bacterial folic acid synthesis pathway[1]. Beyond antibacterial action, the benzenesulfonamide scaffold is prevalent in drugs targeting carbonic anhydrases, and derivatives have been investigated for anti-inflammatory, antiviral, and anticancer properties[2][3]. The presence of the 3,5-dichlorophenyl moiety adds significant lipophilicity and can influence the compound's binding affinity to biological targets through halogen bonding and other hydrophobic interactions.
This technical guide provides a comprehensive review of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide, detailing its physicochemical properties, a robust synthetic pathway with step-by-step protocols, and an exploration of its potential biological significance based on the activities of structurally related compounds.
Physicochemical Properties
A summary of the core chemical identifiers and computed properties for 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide is presented below. As of now, extensive experimental data for this specific molecule is not widely available in public literature.
| Property | Value | Source |
| IUPAC Name | 4-amino-N-(3,5-dichlorophenyl)benzenesulfonamide | [PubChem CID 221212][4] |
| CAS Number | 5407-59-0 | [PubChem CID 221212][4] |
| Molecular Formula | C₁₂H₁₀Cl₂N₂O₂S | [PubChem CID 221212][4] |
| Molecular Weight | 317.2 g/mol | [PubChem CID 221212][4] |
| Canonical SMILES | C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl | [PubChem CID 221212][4] |
| InChIKey | GSWJOTSSVXCCPW-UHFFFAOYSA-N | [PubChem CID 221212][4] |
Synthesis of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and logical pathway involves the protection of a reactive amino group, chlorosulfonation of the aromatic ring, formation of the sulfonamide bond, and subsequent deprotection to yield the final product. This strategy prevents unwanted side reactions, such as the protonation of the aniline nitrogen under strongly acidic conditions or self-reaction of the molecule.[5]
Overall Synthetic Pathway
The synthesis begins with acetanilide, the acetyl-protected form of aniline. This protection is crucial as the free amino group would be protonated by the strongly acidic chlorosulfonic acid, which would deactivate the ring towards electrophilic substitution and act as a meta-director. The acetamido group, in contrast, is an ortho-, para-director, guiding the bulky sulfonyl chloride group to the sterically less hindered para position.[6]
Caption: Multi-step synthesis of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide.
Experimental Protocols
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
This step involves an electrophilic aromatic substitution reaction where acetanilide is treated with chlorosulfonic acid.[7][8]
Causality: Acetanilide is used instead of aniline to prevent protonation of the amino group and to direct the substitution to the para position. Chlorosulfonic acid serves as both the electrophile source and the solvent. Heating is required to drive the reaction to completion.[8]
Protocol:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a gas outlet connected to a trap (to neutralize the HCl gas evolved), add chlorosulfonic acid (approx. 4-5 molar equivalents).
-
Cool the flask in an ice-water bath to 10-15°C.
-
Slowly and portion-wise, add dry acetanilide (1 molar equivalent) to the stirred chlorosulfonic acid, ensuring the temperature does not exceed 20°C.[7]
-
Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture in a water bath at 60-70°C for 1-2 hours to complete the reaction.[8] The cessation of HCl gas evolution indicates completion.[8]
-
Cool the reaction mixture to room temperature and then carefully pour it, with vigorous stirring, onto a large volume of crushed ice. This step hydrolyzes the excess chlorosulfonic acid and precipitates the product.
-
Collect the white solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.
-
Dry the crude 4-acetamidobenzenesulfonyl chloride. The product is typically used in the next step without further purification, as sulfonyl chlorides are susceptible to hydrolysis.[7][9]
Step 2: Synthesis of N-(4-Acetamidophenyl)sulfonyl-3,5-dichloroaniline
The sulfonyl chloride intermediate is reacted with 3,5-dichloroaniline to form the sulfonamide bond.
Causality: This is a nucleophilic acyl substitution-type reaction at the sulfur atom. The amino group of 3,5-dichloroaniline acts as the nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride and displacing the chloride ion. A non-nucleophilic base like pyridine is often used to catalyze the reaction and to neutralize the HCl byproduct.
Protocol:
-
Dissolve the crude 4-acetamidobenzenesulfonyl chloride (1 equivalent) in a suitable dry solvent such as pyridine or dichloromethane.
-
To this solution, add 3,5-dichloroaniline (1 equivalent).
-
Stir the reaction mixture at room temperature for several hours or gently heat if necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker of cold dilute HCl. This will neutralize the pyridine and precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with water, followed by a small amount of cold ethanol or a suitable solvent to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from a solvent like ethanol.
Step 3: Synthesis of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide (Hydrolysis)
The final step is the removal of the acetyl protecting group to reveal the primary amine.
Causality: The amide bond of the acetamido group is cleaved via acid-catalyzed hydrolysis. Heating is required to provide the activation energy for this step.
Protocol:
-
Place the N-(4-Acetamidophenyl)sulfonyl-3,5-dichloroaniline from the previous step into a round-bottom flask.
-
Add an excess of dilute hydrochloric acid (e.g., 5-6 M HCl).
-
Heat the mixture under reflux for 1-2 hours until a clear solution is obtained, indicating the completion of hydrolysis.
-
Cool the solution to room temperature and then carefully neutralize it with a base, such as sodium bicarbonate or ammonium hydroxide, until the product precipitates.
-
Collect the final product, 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide, by vacuum filtration.
-
Wash the solid with copious amounts of cold water to remove any inorganic salts.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a pure crystalline solid.
Biological Activity and Potential Mechanism of Action
While specific biological studies on 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide are not extensively reported in the literature, the core benzenesulfonamide scaffold is of significant pharmacological importance.[2]
Anticipated Mechanism: Dihydropteroate Synthetase Inhibition
The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthetase (DHPS).[1] This bacterial enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate, a crucial step in the synthesis of folic acid. Bacteria must synthesize their own folic acid, which is a precursor for nucleotides and essential for DNA synthesis and replication.
The structural similarity between the 4-aminobenzenesulfonamide core and the natural substrate, PABA, allows the drug to bind to the active site of DHPS, acting as a competitive antagonist and halting the metabolic pathway.[1] It is highly probable that 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide would exhibit this mechanism of action.
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
Other Potential Biological Activities
-
Carbonic Anhydrase Inhibition: The primary sulfonamide group (-SO₂NH₂) is a key zinc-binding group for inhibiting carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. Many benzenesulfonamide derivatives are potent CA inhibitors used as diuretics or for treating glaucoma.[2]
-
Mitochondrial Complex Inhibition: Some complex sulfonamides have been shown to inhibit mitochondrial complexes II and III, which are critical for cellular respiration. This suggests potential applications as pesticides or even as anticancer agents.[10]
-
Antiviral Activity: Certain benzenesulfonamide-containing derivatives have been identified as inhibitors of the HIV-1 capsid protein, highlighting the scaffold's versatility in targeting different biological macromolecules.[3][11]
The 3,5-dichlorophenyl substituent on 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide likely enhances its lipophilicity, which could improve cell membrane permeability. The chlorine atoms can also participate in halogen bonding, potentially strengthening the binding interaction within a target protein's active site. Further research is required to elucidate the specific biological activities and therapeutic potential of this compound.
Conclusion
4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide is a compound of significant interest due to its classical sulfonamide structure, which is a cornerstone of medicinal chemistry. While direct biological data is limited, its synthesis is achievable through well-established organic chemistry principles, involving protection, chlorosulfonation, amide formation, and deprotection. Based on its structural features, it holds promise as a candidate for antimicrobial screening and could be a valuable scaffold for developing inhibitors of other enzyme systems. This guide provides the foundational chemical knowledge necessary for researchers and drug development professionals to synthesize, handle, and further investigate this potentially valuable molecule.
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An In-depth Technical Guide to 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide: Synthesis, Properties, and Potential Applications
Foreword
The landscape of medicinal chemistry is built upon the foundational scaffolds of organic compounds that possess inherent biological activity. Among these, the benzenesulfonamide moiety stands as a pillar, its discovery heralding the dawn of antibacterial chemotherapy and continuing to yield compounds of significant therapeutic interest. This guide delves into the specifics of a lesser-known derivative, 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide, providing a comprehensive technical overview for researchers, scientists, and professionals in drug development. While the specific historical discovery of this exact molecule is not prominently documented, its existence, cataloged under CAS number 5407-59-0 and NSC 5451, places it within the vast library of chemical compounds explored for biological activity.[1] This document will, therefore, situate the compound within the broader history of sulfonamide discovery, elucidate its chemical characteristics, provide a robust, scientifically-grounded synthetic protocol, and explore its potential therapeutic applications based on the well-established pharmacology of its structural class.
Historical Context: The Dawn of the Sulfa Drugs
The journey of sulfonamides began in the early 20th century, not in the realm of medicine, but in the dye industry. It was the groundbreaking work of Gerhard Domagk in the 1930s that unveiled the antibacterial properties of a sulfonamide-containing dye, Prontosil. This discovery, which earned Domagk the 1939 Nobel Prize in Physiology or Medicine, revealed that the active agent was not the dye itself, but its in vivo metabolite, sulfanilamide (4-aminobenzenesulfonamide). This seminal finding opened the floodgates for the synthesis and investigation of a multitude of benzenesulfonamide derivatives, leading to the development of the "sulfa drugs," a class of antibiotics that revolutionized the treatment of bacterial infections prior to the widespread availability of penicillin.[2] The core mechanism of these early sulfonamides was established as the competitive inhibition of dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria.[2]
The versatility of the benzenesulfonamide scaffold, however, extends far beyond its antibacterial origins. Modifications to the core structure have yielded compounds with a wide array of biological activities, including diuretics, antidiabetic agents, and inhibitors of various enzymes.[2][3] A particularly significant area of research has been the development of benzenesulfonamide derivatives as potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in numerous physiological processes.[2] This has led to clinically used drugs for glaucoma, epilepsy, and certain types of cancer.[2][4] The subject of this guide, 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide, is a logical extension of this long history of chemical exploration, combining the foundational 4-aminobenzenesulfonamide structure with a dichlorinated phenyl ring, a substitution pattern often employed to modulate physicochemical properties and biological activity.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount for its application in drug discovery and development. The following table summarizes the key computed and experimental properties of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide.
| Property | Value | Source |
| IUPAC Name | 4-amino-N-(3,5-dichlorophenyl)benzenesulfonamide | [1] |
| CAS Number | 5407-59-0 | [1] |
| Other Identifiers | NSC 5451 | [1] |
| Molecular Formula | C₁₂H₁₀Cl₂N₂O₂S | [1] |
| Molecular Weight | 317.2 g/mol | [1] |
| InChIKey | GSWJOTSSVXCCPW-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The synthesis of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide can be efficiently achieved in a two-step process starting from 4-nitrobenzenesulfonyl chloride and 3,5-dichloroaniline.
Caption: Proposed two-step synthesis of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide.
Detailed Experimental Protocol
Step 1: Synthesis of N-(3,5-Dichlorophenyl)-4-nitrobenzenesulfonamide
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dichloroaniline (10 mmol, 1.62 g) in anhydrous dichloromethane (DCM, 50 mL). Add pyridine (12 mmol, 0.97 mL) to the solution to act as a base.
-
Addition of Sulfonyl Chloride: Dissolve 4-nitrobenzenesulfonyl chloride (10 mmol, 2.21 g) in anhydrous DCM (30 mL) and add it to the dropping funnel. Add the 4-nitrobenzenesulfonyl chloride solution dropwise to the stirred solution of 3,5-dichloroaniline over a period of 30 minutes at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide by recrystallization from ethanol or by column chromatography on silica gel.
Step 2: Synthesis of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide (5 mmol) in a mixture of ethanol (100 mL) and water (25 mL).
-
Addition of Reagents: Add iron powder (25 mmol, 1.40 g) and ammonium chloride (2.5 mmol, 0.13 g) to the suspension.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After the reaction is complete, filter the hot mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.
-
Isolation: Combine the filtrates and remove the ethanol under reduced pressure. The resulting aqueous residue can be extracted with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a solid.
Potential Mechanism of Action and Therapeutic Applications
The biological activity of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide has not been extensively reported in the scientific literature. However, based on its structural features, we can infer potential mechanisms of action and therapeutic applications by examining structurally related compounds.
Carbonic Anhydrase Inhibition
The primary sulfonamide moiety is a well-established zinc-binding group that is critical for the inhibition of carbonic anhydrases (CAs).[2] The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule and rendering the enzyme inactive.[2] Different isoforms of carbonic anhydrase are expressed in various tissues and are implicated in a range of diseases.
Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.
Given this, 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide is a prime candidate for investigation as a carbonic anhydrase inhibitor. The dichlorophenyl group can be expected to interact with hydrophobic pockets in the active site of various CA isoforms, potentially conferring selectivity.[2] Therapeutic areas where CA inhibitors are relevant include:
-
Glaucoma: Inhibition of CAII in the ciliary body of the eye reduces the production of aqueous humor, lowering intraocular pressure.
-
Epilepsy: Certain CA isoforms are involved in regulating neuronal excitability.
-
Oncology: Tumor-associated CA isoforms, such as CAIX and CAXII, are overexpressed in many hypoxic tumors and are involved in pH regulation, promoting tumor growth and metastasis.[7]
Other Potential Applications
The benzenesulfonamide scaffold is present in a wide range of biologically active molecules.[3][8] Therefore, 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide could be explored for other therapeutic applications, including:
-
Antibacterial Activity: While resistance to older sulfa drugs is widespread, novel sulfonamide derivatives are still being investigated for their antimicrobial properties.
-
Anticancer Activity: Beyond CA inhibition, some sulfonamides exhibit anticancer effects through other mechanisms.[4]
-
Anti-inflammatory Activity: Certain sulfonamides have shown anti-inflammatory properties.[5]
Future Directions and Conclusion
4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide represents a molecule of interest at the intersection of historical sulfonamide chemistry and modern drug discovery. While its specific discovery and development history remain to be fully elucidated, its chemical structure provides a strong rationale for its investigation as a bioactive compound, particularly as a carbonic anhydrase inhibitor.
The synthetic protocol outlined in this guide provides a clear and reproducible method for obtaining this compound for further study. Future research should focus on the comprehensive biological evaluation of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide, including screening against a panel of carbonic anhydrase isoforms to determine its potency and selectivity profile. Furthermore, its activity in other therapeutic areas where the benzenesulfonamide scaffold has proven fruitful should be explored.
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An In-Depth Technical Guide to the Predicted NMR Spectra of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide
This guide provides a comprehensive technical overview of the predicted Nuclear Magnetic Resonance (NMR) spectra of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of NMR spectral prediction, presents predicted ¹H and ¹³C NMR data with detailed interpretations, and outlines the methodologies for such computational analyses.
Introduction: The Significance of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For novel or complex compounds like 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide, where experimental data may not be readily available, in silico prediction of NMR spectra serves as a powerful tool for preliminary structural verification and to guide experimental design.
The molecule in focus, 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide, possesses a multi-substituted aromatic system, making its NMR spectrum rich with information. The distinct electronic environments of the protons and carbons in the two aromatic rings, influenced by the amino, sulfonamide, and chloro substituents, give rise to a unique spectral fingerprint.
Methodology of NMR Spectral Prediction
The prediction of NMR spectra is primarily achieved through two synergistic approaches: Density Functional Theory (DFT) calculations and empirical methods based on large spectral databases.
Density Functional Theory (DFT) Calculations:
DFT has become a cornerstone of computational chemistry for predicting a wide range of molecular properties, including NMR chemical shifts.[1] The Gauge-Including Atomic Orbital (GIAO) method, a DFT-based approach, is particularly effective for calculating nuclear magnetic shielding tensors.[2] From these tensors, the chemical shifts can be derived. The accuracy of DFT-based predictions is highly dependent on the chosen functional and basis set, with hybrid functionals often providing a good balance of accuracy and computational cost.[1][3]
Empirical and Database-Driven Methods:
Numerous software packages, such as Mnova and ACD/Labs, leverage extensive databases of experimentally determined NMR spectra.[4][5][6] These programs employ algorithms like the Hierarchical Organisation of Spherical Environments (HOSE) code, which breaks down a molecule into concentric spheres around a specific nucleus and searches for similar environments in the database to predict its chemical shift.[5][7] Machine learning and neural networks are also increasingly being used to enhance the accuracy of these predictions by learning from vast datasets of chemical structures and their corresponding spectra.[8][9]
The combination of these methods, often referred to as "Ensemble NMR Prediction," provides a robust approach to obtaining accurate and reliable predicted spectra.[5][10]
Predicted NMR Spectra of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide
The following sections present the predicted ¹H and ¹³C NMR data for 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide. These predictions are based on established chemical shift principles and data from structurally similar compounds. The atom numbering scheme used for assignment is illustrated in the diagram below.
Caption: Atom numbering scheme for 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is expected to show distinct signals for the protons on the two aromatic rings, as well as for the amine and sulfonamide protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing sulfonamide and chloro groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.3 | Singlet (broad) | 1H | H on N2 (sulfonamide) | The sulfonamide proton is acidic and often appears as a broad singlet at a high chemical shift. |
| ~7.5 - 7.7 | Doublet | 2H | H-2, H-6 | These protons are ortho to the electron-withdrawing sulfonamide group, leading to deshielding.[11] They are expected to be a doublet due to coupling with H-3 and H-5. |
| ~7.2 - 7.4 | Singlet | 1H | H-10' | This proton is situated between two chloro atoms, leading to a relatively downfield shift. It appears as a singlet as it has no adjacent protons. |
| ~7.0 - 7.2 | Doublet | 2H | H-8', H-12' | These protons are ortho to the sulfonamide nitrogen and meta to the chloro groups. They are expected to be doublets due to coupling with H-10'. |
| ~6.6 - 6.8 | Doublet | 2H | H-3, H-5 | These protons are ortho to the electron-donating amino group, which causes significant shielding.[11] They appear as a doublet due to coupling with H-2 and H-6. |
| ~5.8 - 6.0 | Singlet (broad) | 2H | H on N1 (amino) | The primary amine protons are exchangeable and typically appear as a broad singlet. |
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150 - 152 | C-1 | This carbon is attached to the electron-donating amino group, causing a downfield shift. |
| ~140 - 142 | C-7' | The carbon attached to the sulfonamide nitrogen is expected to be deshielded. |
| ~135 - 137 | C-9', C-11' | These carbons are directly bonded to the electronegative chlorine atoms, resulting in a significant downfield shift. |
| ~128 - 130 | C-2, C-6 | These carbons are ortho to the sulfonamide group and are deshielded. |
| ~125 - 127 | C-4 | The carbon bearing the sulfonamide group. |
| ~120 - 122 | C-10' | This carbon is situated between two chloro-substituted carbons. |
| ~118 - 120 | C-8', C-12' | Carbons ortho to the sulfonamide nitrogen. |
| ~114 - 116 | C-3, C-5 | These carbons are ortho to the strongly electron-donating amino group and are significantly shielded. |
Experimental Protocol for NMR Prediction
For researchers wishing to perform their own in silico NMR predictions, the following generalized workflow is recommended.
Caption: A generalized workflow for predicting NMR spectra using DFT calculations.
Step-by-Step Methodology:
-
Molecular Structure Input: The 2D structure of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide is drawn in a chemical drawing software or imported as a SMILES string or MOL file.
-
3D Conformer Generation: A conformational search is performed to identify the lowest energy 3D structure of the molecule.
-
Geometry Optimization: The geometry of the lowest energy conformer is optimized using a DFT method, for example, with the B3LYP functional and a 6-31G* basis set.[3]
-
Shielding Tensor Calculation: A GIAO-DFT calculation is performed on the optimized geometry to compute the nuclear magnetic shielding tensors for each atom.[2]
-
Chemical Shift Calculation: The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS).
-
Spectral Simulation: The calculated chemical shifts and predicted coupling constants are used to generate a simulated NMR spectrum.
-
Data Analysis and Assignment: The peaks in the simulated spectrum are analyzed and assigned to the corresponding nuclei in the molecule based on the calculated values and chemical intuition.
Conclusion
The in silico prediction of NMR spectra for 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide provides valuable insights into its structural characteristics in the absence of experimental data. By leveraging the power of DFT calculations and empirical database methods, a detailed and reliable prediction of its ¹H and ¹³C NMR spectra can be generated. This technical guide serves as a foundational resource for researchers, aiding in the interpretation of potential experimental data and guiding further investigation into this and structurally related compounds. The presented workflow and predicted data underscore the integral role of computational chemistry in modern drug discovery and chemical research.
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An In-Depth Technical Guide to 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide as a Potent Carbonic Anhydrase Inhibitor
Executive Summary
The carbonic anhydrases (CAs) represent a ubiquitous family of zinc-containing metalloenzymes critical to fundamental physiological processes, including pH homeostasis and CO₂ transport.[1] Their dysfunction or upregulation is implicated in a spectrum of diseases, establishing them as high-value therapeutic targets.[2] Benzenesulfonamides are a cornerstone of CA inhibitor discovery, with their primary sulfonamide moiety acting as a highly effective zinc-binding group. This guide provides a comprehensive technical overview of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide, a representative of this potent class of inhibitors. We delve into the underlying biochemistry of carbonic anhydrases, the mechanism of sulfonamide inhibition, a plausible and robust synthetic route for the title compound, and a detailed, field-proven protocol for evaluating its inhibitory activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore and develop novel CA inhibitors.
Part 1: The Therapeutic Target: Carbonic Anhydrase Isoforms
The Carbonic Anhydrase Family: A Brief Introduction
Carbonic anhydrases (CA, EC 4.2.1.1) are ancient and remarkably efficient enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] In humans, 12 catalytically active α-CA isoforms have been identified, each with distinct tissue distribution, subcellular localization, and kinetic properties.[3] This diversity allows them to participate in a wide array of physiological functions, from respiration in red blood cells to electrolyte secretion in the kidneys and eyes.[1][4][5] The active site of all α-CAs features a conserved Zn²⁺ ion coordinated by three histidine residues and a water molecule or hydroxide ion, which is essential for catalysis.
Pathophysiological Relevance of Key Human Isoforms
The isoform-specific functions of CAs mean that their targeted inhibition can produce precise therapeutic effects. Several isoforms are well-validated drug targets:
-
hCA I and hCA II (Cytosolic): hCA II is one of the most catalytically active enzymes in the human body and is ubiquitously expressed. Both hCA I and hCA II are abundant in red blood cells, facilitating CO₂ transport.[1] Overactivity of hCA II in the ciliary body of the eye leads to excessive aqueous humor production, elevating intraocular pressure. Therefore, hCA II is a primary target for anti-glaucoma drugs.[6][7]
-
hCA IX and hCA XII (Transmembrane, Tumor-Associated): These isoforms are minimally expressed in healthy tissues but are significantly upregulated in many solid tumors in response to hypoxia.[8] They contribute to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and resistance to therapy.[8][9] This tumor-specific expression makes them highly attractive targets for the development of selective anticancer agents.[10]
Part 2: The Benzenesulfonamide Scaffold: A Privileged Inhibitor Class
Mechanism of Action: The Sulfonamide Zinc-Binding Group
The therapeutic efficacy of benzenesulfonamides stems from the primary sulfonamide group (-SO₂NH₂). This moiety is a powerful zinc-binding group (ZBG). In its deprotonated, anionic form (-SO₂NH⁻), it mimics the transition state of the native CO₂ hydration reaction. The sulfonamide nitrogen coordinates directly to the catalytic Zn²⁺ ion, displacing the zinc-bound hydroxide and effectively shutting down the enzyme's catalytic cycle.[5][11] This binding is typically strong, leading to potent inhibition, often in the nanomolar range.[12]
Structure-Activity Relationships (SAR) and the Role of the "Tail"
While the sulfonamide group anchors the molecule to the active site zinc, the aromatic ring and its substituents—collectively known as the "tail"—are crucial for determining potency and isoform selectivity. These substituents extend into the active site cavity, forming additional interactions (e.g., hydrogen bonds, van der Waals forces) with amino acid residues that differ between isoforms.
For 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide , the key structural features are:
-
4-Amino Group: This group can act as both a hydrogen bond donor and acceptor, potentially forming interactions with residues at the entrance of the active site.
-
N-(3,5-dichlorophenyl) Tail: This bulky, hydrophobic tail can occupy a significant portion of the active site cavity. The chlorine atoms can enhance binding affinity through hydrophobic and halogen-bonding interactions and can confer selectivity by exploiting subtle differences in the size and shape of the active site funnels among the various CA isoforms.[13]
Part 3: Synthesis of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide
A robust and plausible synthesis can be achieved via a two-step process starting from 4-nitrobenzenesulfonyl chloride. This strategy circumvents potential self-reaction issues associated with using 4-aminobenzenesulfonyl chloride and is a standard approach in medicinal chemistry.[14][15]
Detailed Synthetic Protocol
Step 1: Synthesis of N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide
-
To a stirred solution of 3,5-dichloroaniline (1.0 eq) in anhydrous pyridine or dichloromethane at 0 °C, add 4-nitrobenzenesulfonyl chloride (1.05 eq) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold 1M HCl (aq).
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure nitro-intermediate.
Step 2: Reduction to 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide
-
Dissolve the N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide (1.0 eq) from the previous step in ethanol or ethyl acetate.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the solution.
-
Heat the mixture to reflux (approximately 70-80 °C) and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully neutralize with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final compound, 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide.
Synthetic Workflow Diagram
Part 5: Mechanistic Insights and Selectivity Profile
Conceptual Model of Inhibitor Binding
The primary sulfonamide is the critical pharmacophore, directly coordinating with the zinc ion at the base of the active site funnel. The dichlorophenyl tail extends towards the rim of the active site, where its interactions with isoform-specific residues dictate affinity and selectivity.
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols for the Cellular Analysis of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide
Authored by: Senior Application Scientist, Gemini AI
Introduction
4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide is a synthetic organic compound characterized by a benzenesulfonamide core structure. While the specific biological activities of this molecule are still under active investigation, its structural motifs are present in a variety of compounds with known pharmacological properties. The benzenesulfonamide group is a key feature in several classes of therapeutic agents, including antibacterial sulfonamides, carbonic anhydrase inhibitors, and some anticancer drugs.[1][2] The presence of the dichlorophenyl group suggests that the compound may exhibit cytotoxic effects, a property often explored in the development of novel anticancer agents.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide in common cell-based assays. The protocols detailed herein are designed to facilitate the initial characterization of this compound's effects on cell viability and to investigate its potential to induce programmed cell death, or apoptosis.
Putative Mechanism of Action: Induction of Apoptosis
While the precise molecular targets of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide are not yet fully elucidated, many small molecule cytotoxic agents exert their effects by inducing apoptosis.[4] A plausible, though currently hypothetical, mechanism of action is the induction of the intrinsic apoptotic pathway. This pathway is initiated by various intracellular stresses, leading to mitochondrial outer membrane permeabilization (MOMP) and the subsequent activation of a cascade of cysteine-aspartic proteases known as caspases.
Below is a generalized schematic of a potential signaling pathway that may be triggered by 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide, leading to apoptosis.
Caption: A generalized workflow for the initial cell-based evaluation of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide.
References
- BenchChem. (2025). Application Notes and Protocols for Testing 4-Amino-N-(3,5-dichlorophenyl)benzamide Cytotoxicity.
- BenchChem. (2025). Application Notes and Protocols for 4-Amino-N-(3,5-dichlorophenyl)benzamide in Cell Culture Experiments.
- BenchChem. (2025). reducing cytotoxicity of 4-Amino-N-(3,5-dichlorophenyl)benzamide in normal cells.
- BenchChem. (2025). Comparative Analysis of 4-Amino-N-(3,5-dichlorophenyl)benzamide and Analogs in Cancer Research.
- BenchChem. (2025). Technical Support Center: Optimizing 4-Amino-N-(3,5-dichlorophenyl)
- BenchChem. (2025). Discovery of 4-Amino-N-(3,5-dichlorophenyl)benzamide Analogs: A Technical Guide.
- ResearchGate. (n.d.).
- BenchChem. (2025). Assessing the Selectivity of 4-Amino-N-(3,5-dichlorophenyl)
- National Center for Biotechnology Information. (n.d.). 4-Amino-3,5-dichlorobenzenesulfonamide.
- PubChem. (n.d.). 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide.
- ACS Publications. (n.d.). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib).
- BenchChem. (2025). Application Notes and Protocols for Preclinical Animal Studies of 4-Amino-N-(3,5-dichlorophenyl)benzamide.
- BenchChem. (2025). Application Notes and Protocols: 4-Amino-N-(3,5-dichlorophenyl)
- BenchChem. (2025). Application Notes and Protocols for the Purification of 4-Amino-N-(3,5-dichlorophenyl)benzamide.
- MDPI. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
- SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities.
- PubMed. (2020). N-(3,5-Dichloro-4-(2,4,6-trichlorophenoxy)phenyl)
- Biocompare. (n.d.). Apoptosis Assay Kits.
- MDPI. (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
- BenchChem. (2025). Application Notes and Protocols for the Design and Synthesis of 4-amino-N-(2-chlorophenyl)benzamide Analogs for Structure.
- ResearchGate. (n.d.). Apoptosis assay using Annexin-V flow cytometry analysis on SW-480....
- National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
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- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Preparation of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide Stock Solutions for Research Applications
Abstract
This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide (CAS: 5407-59-0). Sulfonamide derivatives are a cornerstone in medicinal chemistry and drug discovery, making standardized and reproducible solution preparation critical for reliable downstream applications.[1][2] Due to the compound's physicochemical properties, which suggest limited aqueous solubility, this guide focuses on the use of an organic solvent to create a concentrated primary stock, ensuring accuracy and stability. The protocols herein are designed for researchers in pharmacology, biochemistry, and drug development, emphasizing safety, experimental integrity, and best practices.
Guiding Principles & Rationale
The molecular structure of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide presents a significant challenge for direct use in aqueous biological systems. Its aromatic rings and dichlorophenyl group contribute to a lipophilic character, which typically results in poor water solubility.[3] Such compounds are often described as "brick-dust" molecules, where high crystal lattice energy hinders dissolution.[3]
The Core Strategy: Our methodology is centered on a two-stage process:
-
Primary Stock Preparation: The compound is first dissolved at a high concentration in a pure, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is recommended due to its exceptional solvating power for a wide range of organic molecules and its compatibility with many biological assays when diluted to low final concentrations (<0.5% v/v).
-
Working Solution Preparation: The concentrated primary stock is then serially diluted into the final aqueous buffer or cell culture medium immediately before use. This approach minimizes the organic solvent concentration in the final experiment, mitigating potential off-target effects, while preventing the compound from precipitating out of solution.
This strategy ensures that the compound is fully solubilized and delivered accurately to the experimental system, forming the basis of a reproducible and self-validating protocol.
Compound Information & Physicochemical Properties
A thorough understanding of the compound's properties is fundamental to its correct handling and use.
| Property | Value | Source |
| IUPAC Name | 4-amino-N-(3,5-dichlorophenyl)benzenesulfonamide | PubChem[4] |
| CAS Number | 5407-59-0 | PubChem[4] |
| Molecular Formula | C₁₂H₁₀Cl₂N₂O₂S | PubChem[4] |
| Molecular Weight | 317.2 g/mol | PubChem[4] |
| Appearance | White to off-white crystalline solid (Expected) | General Chemical Properties |
Materials and Equipment
-
4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide (powder form)
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.7% purity
-
Analytical balance (readability ±0.1 mg)
-
Amber glass vials or polypropylene microcentrifuge tubes
-
Calibrated micropipettes (P1000, P200, P20)
-
Vortex mixer
-
Sonicator bath (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat
Safety Precautions
While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, related sulfonamide compounds may cause skin and eye irritation and may be harmful if swallowed or inhaled.[5][6] Therefore, standard laboratory safety practices are mandatory.
-
Handling: Always handle the powdered compound in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[5]
-
PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves at all times.[7]
-
Exposure: In case of eye or skin contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]
-
Disposal: Dispose of all waste materials, including empty containers and contaminated consumables, in accordance with local, state, and federal regulations.[8]
Experimental Protocol: Primary Stock Solution (10 mM in DMSO)
This protocol details the preparation of a 10 mM primary stock solution, a common starting concentration for many research applications.
5.1 Pre-Calculation Step Before weighing, calculate the mass of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide required. For a 10 mM solution in 1 mL of DMSO:
-
Formula: Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Calculation: Mass (mg) = (0.010 mol/L) × (0.001 L) × (317.2 g/mol ) × 1000 mg/g = 3.172 mg
5.2 Step-by-Step Procedure
-
Weighing: Tare a clean, dry amber vial or microcentrifuge tube on an analytical balance. Carefully weigh out 3.17 mg of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide powder directly into the tared container.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the container using a calibrated micropipette.
-
Dissolution: Tightly cap the container. Vortex the mixture at medium-high speed for 1-2 minutes.
-
Expert Insight: The energy from vortexing is typically sufficient for dissolution. If solid particles remain, sonicate the vial in a room temperature water bath for 5-10 minutes. Avoid excessive heating, as it may degrade the compound.
-
-
Verification: Visually inspect the solution against a light source to ensure it is clear, free of any particulate matter, and fully homogenous. This is a critical self-validating step.
-
Labeling & Storage: Clearly label the container with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
-
Short-Term Storage (1-2 weeks): Store at 4°C, protected from light.
-
Long-Term Storage (>2 weeks): Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. When properly stored, the solution should be stable for several months.[1]
-
Protocol: Preparation of Aqueous Working Solutions
This protocol describes the dilution of the primary stock into an aqueous medium (e.g., phosphate-buffered saline, cell culture medium).
-
Equilibration: Before use, remove the primary stock vial from cold storage and allow it to equilibrate to room temperature completely. This prevents water condensation into the stock.
-
Dilution Calculation: Determine the volume of primary stock needed to achieve the final desired concentration in your experiment.
-
Formula: V₁M₁ = V₂M₂
-
Example: To prepare 1 mL (1000 µL) of a 10 µM working solution from a 10 mM stock:
-
V₁ = (V₂ × M₂) / M₁ = (1000 µL × 10 µM) / 10,000 µM = 1 µL
-
-
-
Dilution Procedure:
-
Pipette 999 µL of the desired aqueous buffer/medium into a new tube.
-
Add 1 µL of the 10 mM primary stock solution directly into the buffer.
-
Causality Note: It is critical to add the concentrated organic stock to the larger volume of aqueous solution while gently vortexing. This rapid dispersion minimizes localized high concentrations of the compound, which can cause immediate precipitation.
-
-
Final Check: Ensure the final working solution is clear and free of any visible precipitate before adding it to your experimental setup.
Workflow Visualization
The following diagram outlines the key steps from solid compound to final working solution.
Caption: Workflow for preparing 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide solutions.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 221212, 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide. PubChem. [Link]
-
Darrow, J. W., & MacMillan, D. W. C. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
-
Darrow, J. W., & MacMillan, D. W. C. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide | C12H10Cl2N2O2S | CID 221212 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Protocol for the Preparation of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide Solutions in Dimethyl Sulfoxide (DMSO)
An Application Note from the Office of the Senior Application Scientist
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the solubilization of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide in dimethyl sulfoxide (DMSO). Designed for researchers in drug development and the life sciences, this guide moves beyond a simple list of steps to explain the critical scientific principles behind the methodology. We address key considerations including compound characteristics, safety protocols, solvent selection, and the preparation of stable, high-concentration stock solutions suitable for downstream experimental applications. The protocol emphasizes a self-validating system to ensure reproducibility and accuracy in preparing solutions for screening and cell-based assays.
Introduction: The Scientific Imperative for Proper Solubilization
4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide is a sulfonamide-class compound of interest for chemical and biological research.[1] Like many small organic molecules, its utility in experimental systems is fundamentally dependent on its successful and reproducible dissolution. The choice of solvent is critical; dimethyl sulfoxide (DMSO) is an aprotic, amphipathic organosulfur molecule, making it an ideal and powerful solvent for dissolving a wide range of poorly soluble polar and non-polar compounds for in vitro studies.[2]
However, improper dissolution can lead to significant experimental artifacts, including inaccurate concentration determination, compound precipitation in aqueous assay media, and inconsistent biological results. This protocol, therefore, is built on a foundation of chemical principles and laboratory best practices to ensure the generation of a clear, stable stock solution of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide.
Compound & Solvent: Physicochemical and Safety Profile
A thorough understanding of the materials is the cornerstone of any reliable laboratory protocol. The key properties and safety considerations for both the solute and the solvent are summarized below.
4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide
This compound is a solid at room temperature. Its key identifiers and properties are summarized in Table 1.
| Property | Value | Source |
| IUPAC Name | 4-amino-N-(3,5-dichlorophenyl)benzenesulfonamide | PubChem[1] |
| CAS Number | 5407-59-0 | PubChem[1] |
| Molecular Formula | C₁₂H₁₀Cl₂N₂O₂S | PubChem[1] |
| Molecular Weight | 317.19 g/mol | BenchChem[], PubChem[1] |
| Appearance | Solid / Powder | Sigma-Aldrich |
| Solubility in DMSO | Not explicitly documented; must be determined experimentally. | N/A |
Dimethyl Sulfoxide (DMSO)
DMSO is an excellent solvent but is not inert. Its hygroscopic nature and ability to permeate biological membranes necessitate specific handling procedures.
| Property | Value & Considerations | Source |
| Grade | Anhydrous, ≥99.7% purity is recommended. | General Lab Practice |
| Hazards | Combustible liquid. Readily permeates skin, potentially carrying dissolved compounds with it. | University of Washington[4] |
| Storage | Store in a tightly closed container in a dry, well-ventilated place. It is hygroscopic. | University of Washington[4] |
Mandatory Safety Precautions
All operations should be performed in a certified chemical fume hood. Researchers must wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. Given DMSO's ability to penetrate skin, it is crucial to prevent direct contact.[5] If skin contact occurs, wash the affected area thoroughly with soap and water for at least 15 minutes.[4] Dispose of all chemical waste in accordance with institutional and local regulations.[6]
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps to prepare a 10 mM stock solution, a common starting concentration for many high-throughput screening and research applications.
Required Materials & Equipment
-
4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readable to 0.1 mg)
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional, water bath type recommended)
Calculation Workflow
The foundation of an accurate stock solution is a precise calculation. The goal is to determine the mass of the compound needed to achieve a 10 mM concentration in a specific volume of DMSO.
Causality Explanation: Using the compound's molecular weight (MW) is essential. The formula Mass (g) = Concentration (mol/L) × Volume (L) × MW ( g/mol ) links these fundamental properties. An error in any variable will propagate through all subsequent experiments.
Example Calculation for 1 mL of 10 mM Stock:
-
Concentration: 10 mM = 0.010 mol/L
-
Volume: 1 mL = 0.001 L
-
Molecular Weight: 317.19 g/mol
-
Mass required: 0.010 mol/L × 0.001 L × 317.19 g/mol = 0.00317 g = 3.17 mg
Step-by-Step Dissolution Procedure
-
Tare Vial: Place a sterile, appropriately sized vial (e.g., 2 mL) on the analytical balance and tare the weight.
-
Weigh Compound: Carefully weigh out the calculated mass (e.g., 3.17 mg) of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide directly into the tared vial. Record the exact mass.
-
Add Solvent: Add the calculated volume (e.g., 1 mL) of anhydrous DMSO to the vial containing the compound.
-
Promote Dissolution: a. Cap the vial securely and vortex vigorously for 1-2 minutes. b. Visually inspect the solution against a light source. If particulates are still visible, proceed to the next step. c. Expert Insight: Many dissolution processes are kinetically limited. Mechanical agitation via vortexing increases the interaction surface area between the solute and solvent, accelerating the process.[7]
-
Assisted Solubilization (If Necessary): a. Place the vial in a water bath sonicator for 5-10 minutes. Sonication uses ultrasonic waves to create micro-cavitations, which provides intense local agitation to break up solute aggregates. b. Alternatively, gently warm the solution to 30-37°C for 5-10 minutes, with intermittent vortexing. Increased temperature enhances the kinetic energy of the molecules, typically increasing solubility. Avoid excessive heat to prevent potential compound degradation.
-
Final Verification: The final solution should be a clear, homogenous liquid with no visible crystals or precipitate.
-
Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. b. Trustworthiness Principle: Aliquoting is a critical self-validating step. It prevents contamination of the entire stock and minimizes degradation that can be caused by repeated freeze-thaw cycles. c. Store the aliquots at -20°C or -80°C, protected from light.
Workflow Diagram
Caption: Workflow for preparing a DMSO stock solution.
Advanced Protocol: Experimental Solubility Determination
When the maximum solubility is unknown, it is prudent to determine it experimentally to avoid preparing supersaturated and unstable solutions.
-
Weigh approximately 5 mg of the compound into a pre-weighed vial. Record the exact mass (m).
-
Add DMSO in small, precise increments (e.g., 25 µL).
-
After each addition, perform the Dissolution steps (vortexing, sonication if needed) until all solid is dissolved.
-
Record the total volume of DMSO added (V) to achieve complete dissolution.
-
Calculate the approximate maximum solubility using the formula: Solubility (mg/mL) = m / V . This can then be converted to molarity.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Compound won't dissolve | Target concentration exceeds maximum solubility. | Prepare a more dilute solution. Perform the solubility determination protocol (Section 4). |
| Insufficient agitation or time. | Increase vortexing time. Use sonication or gentle warming as described in the protocol. | |
| Solution is cloudy or hazy | Presence of water in DMSO (hygroscopic). | Use a fresh, unopened bottle of anhydrous DMSO. Store DMSO properly with desiccant. |
| Insoluble impurities in the compound. | Centrifuge the solution at high speed and carefully transfer the clear supernatant to a new vial. | |
| Precipitate forms upon storage | Solution was supersaturated. | Re-dissolve with gentle warming and add a small amount of additional DMSO to create a slightly lower concentration. |
| Degradation or instability. | Ensure storage is at a low temperature and protected from light. Avoid repeated freeze-thaw cycles by using aliquots. |
Conclusion and Best Practices
This application note provides a robust and scientifically grounded protocol for dissolving 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide in DMSO. By integrating precise calculations, systematic dissolution techniques, and proper storage practices, researchers can produce reliable and reproducible stock solutions. Adherence to these guidelines is paramount for ensuring the integrity of downstream experiments and generating high-quality, trustworthy data. Always remember that for cell-based assays, the final concentration of DMSO in the culture medium should be kept to a minimum (typically well below 1%) to avoid solvent-induced cytotoxicity.[2][7]
References
-
PubChem. (n.d.). 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
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The Benzenesulfonamide Scaffold: A Versatile Tool in HIV-1 Research and Drug Discovery
Introduction
The benzenesulfonamide moiety is a prominent pharmacophore in medicinal chemistry, recognized for its role in a wide array of therapeutic agents. In the field of HIV-1 research, this scaffold has proven to be a remarkably versatile template for the design and synthesis of novel inhibitors targeting various stages of the viral life cycle. While the specific compound 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide is not extensively documented in the context of HIV-1 research, the broader class of benzenesulfonamide derivatives has been the subject of significant investigation. These efforts have led to the discovery of potent inhibitors of HIV-1 reverse transcriptase, protease, integrase, and capsid protein, highlighting the adaptability of the benzenesulfonamide core in interacting with diverse biological targets.
This comprehensive guide provides an in-depth exploration of the application of the benzenesulfonamide scaffold in HIV-1 research. We will delve into the various mechanisms of action exploited by these compounds, present detailed protocols for their evaluation, and summarize key structure-activity relationship data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of new anti-HIV-1 therapeutics.
I. Targeting HIV-1 Reverse Transcriptase: Beyond the Active Site
The HIV-1 reverse transcriptase (RT) is a cornerstone of antiretroviral therapy. Benzenesulfonamide derivatives have emerged as a novel class of RT inhibitors that do not target the enzyme's active site directly. Instead, they disrupt a critical interaction between RT and a cellular host factor, eukaryotic translation elongation factor 1A (eEF1A).
Mechanism of Action: Disrupting the RT-eEF1A Interaction
HIV-1 replication is dependent on the interaction between RT and the cellular protein eEF1A. This interaction is crucial for efficient reverse transcription and the uncoating of the viral core. A class of oxazole-benzenesulfonamide derivatives has been identified that specifically inhibits this protein-protein interaction.[1][2][3] These compounds bind directly to HIV-1 RT, but not to eEF1A, and in doing so, they allosterically prevent the formation of the RT-eEF1A complex.[1] This novel mechanism of action makes them effective against wild-type HIV-1 and also against strains that are resistant to conventional non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][2][3]
Caption: Workflow for an in vitro capsid assembly assay.
Experimental Protocol: In Vitro HIV-1 Capsid Assembly Assay
Objective: To assess the effect of benzenesulfonamide-phenylalanine derivatives on the in vitro assembly of the HIV-1 capsid protein.
Materials:
-
Recombinant HIV-1 capsid protein
-
Assembly buffer (e.g., 50 mM MES pH 6.0, 1 M NaCl)
-
Benzenesulfonamide-phenylalanine compounds of interest
-
DMSO
-
Microcentrifuge tubes
-
Microcentrifuge
-
SDS-PAGE analysis equipment or ELISA reagents for CA quantification
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO.
-
Assembly Reaction:
-
In a microcentrifuge tube, combine the assembly buffer, the desired concentration of the test compound (or DMSO vehicle control), and purified HIV-1 CA protein.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour) to allow for capsid assembly.
-
-
Pelleting of Assembled Capsids:
-
Centrifuge the reaction tubes at high speed (e.g., 16,000 x g) for 10 minutes to pellet the assembled capsid structures.
-
-
Quantification of Assembled Capsids:
-
Carefully remove the supernatant.
-
Resuspend the pellet in a suitable buffer.
-
Quantify the amount of CA protein in the pellet using either SDS-PAGE followed by densitometry or a CA-specific ELISA.
-
-
Data Analysis:
-
Compare the amount of pelleted CA in the presence of the compound to the DMSO control.
-
Determine the concentration of the compound that either enhances or inhibits capsid assembly.
-
IV. Other Benzenesulfonamide Derivatives Targeting HIV-1
The versatility of the benzenesulfonamide scaffold extends to other viral targets:
-
HIV-1 Rev Protein: Benzenesulfonamide quinoline derivatives have been identified as inhibitors of the HIV-1 Rev protein, which is essential for the export of viral RNA from the nucleus to the cytoplasm. [4]* HIV-1 Nef Protein: A diaminoquinoxaline benzenesulfonamide has been shown to antagonize the function of the HIV-1 Nef protein, a key factor in viral pathogenesis and immune evasion. [5]* HIV-1 Integrase: Some benzene-scaffold derivatives, which can include sulfonamide functionalities, have been developed as allosteric inhibitors of HIV-1 integrase. [6]
V. Summary of Activities of Benzenesulfonamide Derivatives
| Target Protein | Derivative Class | Mechanism of Action | Potency Range (EC50/IC50) | References |
| Reverse Transcriptase (RT) | Oxazole-benzenesulfonamides | Inhibits RT-eEF1A interaction | Micromolar | [1][2][3] |
| Capsid (CA) | Benzenesulfonamide-phenylalanines | Modulates capsid assembly/disassembly | Nanomolar to Micromolar | [7][8][9] |
| Rev | Benzenesulfonamide quinolines | Inhibits Rev function | Micromolar | [4] |
| Nef | Diaminoquinoxaline benzenesulfonamide | Antagonizes Nef function | Micromolar | [5] |
Conclusion
The benzenesulfonamide scaffold has demonstrated remarkable utility in the development of novel anti-HIV-1 agents with diverse mechanisms of action. From disrupting protein-protein interactions involving reverse transcriptase to modulating the intricate process of capsid assembly, these compounds offer promising avenues for the development of new antiretroviral therapies. The continued exploration of structure-activity relationships within this chemical class holds significant potential for the discovery of next-generation HIV-1 inhibitors that can overcome the challenges of drug resistance and contribute to the global effort to combat HIV/AIDS.
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4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide: A Comprehensive Protocol for In Vitro Kinase Inhibition Assays
An Application Guide for Researchers
Abstract
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis of a wide array of therapeutic agents, including potent kinase inhibitors.[1][2] This document provides a detailed application note and a robust protocol for the in vitro evaluation of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide (PubChem CID: 221212), a distinct sulfonamide-containing compound, as a potential kinase inhibitor.[3] We present a luminescence-based assay that quantifies kinase activity by measuring ATP consumption, a method renowned for its sensitivity, scalability, and adaptability across diverse kinase targets. This guide is designed for researchers, scientists, and drug development professionals seeking to characterize the inhibitory potential of this compound and understand the critical parameters for generating reliable and reproducible data.
Scientific Foundation: The Rationale for Kinase Inhibition
Kinases catalyze the transfer of a γ-phosphate from ATP to serine, threonine, or tyrosine residues on substrate proteins. This phosphorylation event acts as a molecular switch, modulating protein function and propagating signals that govern cell growth, differentiation, and survival. The sulfonamide moiety has proven to be a versatile pharmacophore, capable of targeting the ATP-binding pocket of various kinases, thereby disrupting aberrant signaling pathways.[1][4] The structural features of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide warrant its investigation as a modulator of kinase activity. Understanding its potency and selectivity is a critical first step in elucidating its biological function and therapeutic potential.
Compound Profile: 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide
| Property | Value | Source |
| IUPAC Name | 4-amino-N-(3,5-dichlorophenyl)benzenesulfonamide | PubChem[3] |
| Molecular Formula | C₁₂H₁₀Cl₂N₂O₂S | PubChem[3] |
| Molecular Weight | 317.2 g/mol | PubChem[3] |
| Chemical Class | Sulfonamide | PubChem[3] |
Assay Principle: Quantifying Kinase Activity via ATP Depletion
The protocol detailed herein employs a luminescence-based kinase assay platform, such as the ADP-Glo™ Kinase Assay. The principle is elegant and robust: it quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction.
The process occurs in two stages:
-
Kinase Reaction: The kinase, its substrate, and ATP are incubated with the test compound. Active kinases consume ATP, converting it to ADP. The presence of an effective inhibitor reduces the rate of this conversion, leaving more ATP in the reaction mixture.
-
ATP Detection: After the kinase reaction, a detection reagent is added to terminate the enzymatic reaction and measure the remaining ATP. This is achieved by a luciferase that uses ATP to produce a luminescent signal.
The resulting relationship is straightforward: a stronger luminescent signal corresponds to lower kinase activity (i.e., higher inhibition). This method is highly sensitive and avoids the complexities of using radioactive materials or phospho-specific antibodies.[5][6]
Experimental Workflow and Design
A successful kinase assay relies on a well-structured workflow, from reagent preparation to data analysis. The following diagram outlines the critical steps for determining the inhibitory potential of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Detailed Protocol: In Vitro Kinase Assay
This protocol is a template and should be optimized for the specific kinase being investigated.
4.1. Essential Materials & Reagents
-
Test Compound: 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide
-
Solvent: DMSO, anhydrous (≥99.9%)
-
Target Kinase: Purified, active recombinant protein kinase
-
Kinase Substrate: Specific peptide or protein substrate for the target kinase
-
ATP: Adenosine 5'-triphosphate, high purity
-
Control Inhibitor: Staurosporine (broad-spectrum) or a known selective inhibitor for the target kinase.[5]
-
Kinase Assay Buffer: e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA.[5]
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Assay Plates: White, opaque, low-volume 384-well plates
-
Equipment: Calibrated multichannel pipettes, plate luminometer
4.2. Reagent Preparation
-
Expert Insight (Causality): The accuracy of your results is fundamentally dependent on precise reagent preparation. Stock solutions must be fully solubilized and subsequent dilutions performed with care.
-
Compound Stock Solution (1000X): Prepare a 10 mM stock solution of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide in 100% DMSO.[6] Ensure complete dissolution. Store at -20°C.
-
Compound Dilution Series: Create a serial dilution plate in 100% DMSO. For a 10-point curve, a 1:3 serial dilution starting from the 10 mM stock is recommended. This will generate a wide concentration range to accurately define the dose-response curve.
-
Kinase Working Solution (2X): Dilute the kinase enzyme in Kinase Assay Buffer to a 2X final concentration.
-
Trustworthiness: The optimal kinase concentration must be predetermined. Titrate the kinase to find the concentration that consumes 10-30% of the initial ATP under the planned assay conditions. This ensures the reaction is in the linear range.
-
-
Substrate/ATP Working Solution (2X): Dilute the substrate and ATP in Kinase Assay Buffer to a 2X final concentration.
-
Expert Insight (Causality): For ATP-competitive inhibitors, assay sensitivity is maximal when the ATP concentration is at or near its Michaelis-Menten constant (Kₘ) for the specific kinase. Using excessively high ATP concentrations can mask the effect of a competitive inhibitor, leading to an artificially high IC₅₀ value.
-
4.3. Assay Procedure
Perform all additions on ice to prevent premature reaction initiation.
-
Compound Plating (5 µL/well): Add 5 µL of the appropriate compound dilution, vehicle control (DMSO), or positive control inhibitor to the 384-well plate.
-
Kinase Addition (10 µL/well): Add 10 µL of the 2X Kinase Working Solution to all wells.
-
Reaction Initiation (10 µL/well): Add 10 µL of the 2X Substrate/ATP Working Solution to all wells to start the kinase reaction. The final reaction volume is 25 µL.
-
Incubation: Mix the plate gently on a plate shaker for 30 seconds. Centrifuge briefly to collect contents at the bottom of the wells. Incubate at 30°C for 60 minutes.[7] The incubation time should be optimized to ensure the reaction remains linear.
-
Reaction Termination (25 µL/well): Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation (50 µL/well): Add 50 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and its substrate to generate a luminescent signal from the newly synthesized ATP. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate luminometer with an integration time of 0.5-1 second per well.
Data Analysis and Interpretation
5.1. Calculation of Percent Inhibition
Data should be normalized to the assay controls. The percent inhibition for each compound concentration is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))
-
Signal_Inhibitor: Luminescence from wells with the test compound.
-
Signal_0%_Inhibition: Average luminescence from vehicle (DMSO) control wells (maximum kinase activity).
-
Signal_100%_Inhibition: Average luminescence from "no kinase" or positive control wells (background signal).
5.2. IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[8][9]
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) available in software such as GraphPad Prism.[10]
-
The IC₅₀ is derived directly from the resulting curve fit.
5.3. Illustrative Data Presentation
The following table presents a template for reporting results, comparing the test compound to a known inhibitor.
| Compound | % Inhibition at 1 µM | IC₅₀ (nM) |
| 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide | [Experimental Value] | [Calculated Value] |
| Staurosporine (Control) | 99 | 15 |
Note: Data for Staurosporine is illustrative. Actual values will vary based on the specific kinase and assay conditions.
Concluding Remarks
This document provides a comprehensive framework for the in vitro characterization of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide as a kinase inhibitor. Adherence to the principles of careful reagent preparation, proper control implementation, and robust data analysis is paramount for generating high-quality, reliable results. The provided protocol serves as a validated starting point that can be adapted to screen this compound against a wide array of protein kinases. Subsequent selectivity profiling against a diverse kinase panel is a logical and necessary next step to understand its specificity and potential for off-target effects, which is a critical consideration in the journey of drug discovery.[5]
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Zessel, K., et al. (2014). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]
-
Zhang, R., et al. (2020). N-(3,5-Dichloro-4-(2,4,6-trichlorophenoxy)phenyl)benzenesulfonamide: A new dual-target inhibitor of mitochondrial complex II and complex III via structural simplification. PubMed. [Link]
-
Li, G., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. NIH. [Link]
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Li, G., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. PubMed. [Link]
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Hatakeyama, R., et al. (2019). An In Vitro TORC1 Kinase Assay That Recapitulates the Gtr-Independent Glutamine-Responsive TORC1 Activation Mechanism on Yeast Vacuoles. PMC - PubMed Central. [Link]
-
Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. [Link]
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Application Note & Protocol: Establishing a Dose-Response Curve for 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide
Abstract
This guide provides a comprehensive framework for determining the in vitro dose-response relationship of the novel compound 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide. As the specific biological target and mechanism of action for this compound are not extensively documented in public literature[1], this protocol outlines a robust primary screening strategy focused on assessing its impact on general cell health and metabolic activity. We present a detailed, step-by-step protocol for a resazurin-based cell viability assay, a common and sensitive method for initial cytotoxicity and cytostatic screening[2][3]. Furthermore, this document explains the critical principles of experimental design, data analysis using a four-parameter logistic (4PL) model, and quality control measures to ensure the generation of reliable and reproducible data.
PART 1: Pre-Experimental Considerations & Strategy
A well-designed experiment is foundational to generating meaningful dose-response data. Before proceeding to the bench, several factors must be considered to ensure the integrity and relevance of the results.
Compound Characterization & Handling
-
Purity and Identity: Confirm the purity and identity of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide via analytical methods such as NMR or LC-MS. Impurities can confound results.
-
Solubility: Determine the compound's solubility in various laboratory solvents. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions due to its ability to dissolve a wide range of organic molecules. It is critical to establish a concentration for the stock solution (e.g., 10-50 mM) that ensures the compound remains in solution throughout the serial dilution process.
-
Stock Solution Preparation: Prepare a high-concentration stock solution in a suitable solvent (e.g., 100% DMSO). Aliquot and store at -20°C or -80°C, protected from light, to prevent degradation and repeated freeze-thaw cycles[4]. The final concentration of the solvent in the cell culture medium should be kept constant across all treatments and should not exceed a level that affects cell viability (typically ≤0.5%).
Rationale for Assay Selection
For an uncharacterized compound, the initial goal is to determine if it has any biological effect on whole cells and at what concentration range that effect occurs. Therefore, a general cell health assay is the logical starting point[3][5].
We have selected the resazurin (AlamarBlue®) reduction assay for this protocol. The rationale is as follows:
-
Homogeneous Format: The reagent is added directly to the cell culture, simplifying the workflow and reducing variability[6].
-
High Sensitivity: It offers a broad dynamic range and is more sensitive than tetrazolium-based assays like MTT[6][7].
-
Metabolic Indicator: The assay measures the reducing capacity of metabolically active cells, providing a strong indicator of overall cell viability[2][4]. Viable cells continuously convert the blue, non-fluorescent resazurin into the pink, highly fluorescent resorufin[7].
-
Low Toxicity: The reagent is non-toxic to cells, allowing for kinetic monitoring if desired[3].
Cell Line Selection
The choice of cell line is critical and should be guided by the ultimate research question. For a primary screen, a common, robust, and well-characterized cell line is recommended.
-
Recommended Cell Line: A549 (human lung carcinoma) or HeLa (human cervical cancer) cells are excellent starting points. They are adherent, easy to culture, and have been extensively used in cytotoxicity studies, providing a wealth of comparative data[2].
-
Best Practices:
-
Authentication: Always use cell lines from a reputable source (e.g., ATCC) and perform regular authentication (e.g., Short Tandem Repeat profiling).
-
Mycoplasma Testing: Routinely test cultures for mycoplasma contamination, as it can significantly alter cellular responses[8].
-
Passage Number: Use cells with a low passage number for all experiments to minimize genetic drift and maintain consistency[9].
-
PART 2: Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format. All steps involving cell culture should be performed in a biological safety cabinet using aseptic techniques[10].
Materials and Reagents
-
Cell Line: A549 cells
-
Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Compound: 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide
-
Solvent: Cell culture grade DMSO
-
Reagents:
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in sterile DPBS, filter-sterilized and protected from light)[7]
-
-
Positive Control: Doxorubicin or Staurosporine (a known cytotoxic agent)
-
Equipment & Consumables:
Experimental Workflow Diagram
Caption: Principle of the resazurin cell viability assay.
Data Processing and Normalization
-
Background Subtraction: Average the fluorescence readings from the "Blank" wells (media only) and subtract this value from all other wells.
-
Normalization: Convert the raw fluorescence units into a percentage of viability. The "Vehicle Control" wells represent 100% viability.
-
% Viability = ( (Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_Vehicle - Fluorescence_Blank) ) * 100
-
Curve Fitting and IC₅₀ Determination
The relationship between compound concentration and cell viability is typically sigmoidal (S-shaped). This data should be fitted with a non-linear regression model.[11]
-
Log Transformation: Transform the compound concentrations to their logarithm (log₁₀).
-
Non-linear Regression: Plot % Viability versus the log(concentration). Fit the data using a four-parameter logistic (4PL) equation, also known as the Hill equation.[12][13][14] The equation has the following form:
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) * HillSlope))
-
Top: The upper plateau of the curve (constrained to ~100%).
-
Bottom: The lower plateau, representing the maximal response.
-
LogIC₅₀: The logarithm of the concentration that gives a response halfway between the Top and Bottom plateaus. This is the primary value of interest.
-
HillSlope: Describes the steepness of the curve.
-
-
IC₅₀ Calculation: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound required to reduce cell viability by 50%.[15][16] This value is directly derived from the LogIC₅₀ parameter of the fitted curve. It is the most common metric for quantifying compound potency.
Assay Validation and Quality Control
A self-validating protocol includes checks to ensure the assay performed correctly.
-
Controls:
-
The Vehicle Control must not show a significant decrease in viability compared to the untreated control.
-
The Positive Control must show a significant and expected decrease in viability.
-
-
Z'-Factor (Z-prime): This statistical parameter is used to evaluate the quality of an assay. It is calculated using the positive and negative (vehicle) controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )
Conclusion
This application note provides a robust and detailed protocol for the initial characterization of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide's effect on cell viability. By following this guide, researchers can generate a reliable dose-response curve and determine a precise IC₅₀ value. This foundational data is a critical first step in understanding the compound's biological activity and serves as a basis for designing more complex, mechanism-of-action studies.
References
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). Vertex AI Search.
- Resazurin Assay Protocol.
- Resazurin viability assay for human primary T cells in 96-well form
- Resazurin Cell Viability Assay Kit - Product Inform
- How to calculate IC50. (2023).
- IC50. Wikipedia.
- Resazurin Cell Viability Assay. Labbox.
- How to calculate IC50.
- Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity D
- Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences.
- An EM Algorithm for Fitting a 4-Parameter Logistic Model to Binary Dose-Response D
- dr4pl: Dose Response Data Analysis using the 4 Parameter Logistic (4pl) Model. (2021). CRAN.
- Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determin
- 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide. PubChem.
- Cell Viability Assays. Thermo Fisher Scientific - US.
- What is the 4PL Formula? (2023).
- Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. CDC Stacks.
- 10 Tips for Successful Development of Cell Culture Assays. (2020). Technology Networks.
- Optimizing Your Cell Based Assay Performance Key Strategies.
- How to Interpret Dose-Response Curves. Sigma-Aldrich.
- DESIGNING STUDIES FOR DOSE RESPONSE. (1996). eScholarship.org.
- Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf - NIH.
- Equation: Asymmetrical (five parameter). GraphPad Prism 10 Curve Fitting Guide.
- 4PL Curve Fitting. Brendan Bioanalytics.
- Video: Viability Assays for Cells in Culture. (2013). JoVE.
- Optimal experimental designs for dose–response studies with continuous endpoints. PMC.
- An Absorbance-Based Assay for Cell Health and Prolifer
- Cell cultures in drug development: Applications, challenges and limit
- A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. (2019). Anticancer Research.
- How Do I Perform a Dose-Response Experiment?. GraphPad.
- Best Practices - Cell Culture Techniques. (2021). The Cell Culture Dish.
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Application Notes and Protocols: 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide as a Versatile Scaffold for Drug Discovery
Introduction: The Sulfonamide Moiety as a Privileged Scaffold in Medicinal Chemistry
The sulfonamide functional group has been a cornerstone of medicinal chemistry for nearly a century, ever since the discovery of the antibacterial properties of Prontosil in the 1930s.[1][2] This versatile scaffold is a key feature in a wide array of FDA-approved drugs, demonstrating a remarkable range of biological activities.[1] These activities include, but are not limited to, antimicrobial, anticancer, anti-inflammatory, antiviral, and diuretic effects. The therapeutic success of sulfonamides stems from their ability to act as bioisosteres of other functional groups, their capacity to engage in strong hydrogen bonding interactions with biological targets, and their tunable physicochemical properties which can be readily modified through synthetic chemistry.
This technical guide focuses on 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide , a scaffold that combines the established pharmacological importance of the sulfonamide core with the unique electronic and steric properties of a 3,5-dichlorophenyl group. The strategic placement of the amino group and the dichlorinated ring provides distinct vectors for chemical modification, making this an attractive starting point for the generation of compound libraries for drug discovery campaigns. This document provides a comprehensive overview of the synthesis, purification, and potential biological evaluation of this scaffold and its derivatives, offering researchers a roadmap for exploring its therapeutic potential.
Chemical Properties of the Core Scaffold
A thorough understanding of the physicochemical properties of the parent scaffold is essential for analogue design and formulation development.
| Property | Value | Source |
| IUPAC Name | 4-amino-N-(3,5-dichlorophenyl)benzenesulfonamide | [PubChem CID: 221212] |
| Molecular Formula | C₁₂H₁₀Cl₂N₂O₂S | [PubChem CID: 221212] |
| Molecular Weight | 317.2 g/mol | [PubChem CID: 221212] |
| CAS Number | 5407-59-0 | [PubChem CID: 221212] |
Synthetic and Purification Protocols
The synthesis of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide can be achieved through a reliable, two-step process. The following protocols provide a detailed methodology for the synthesis and subsequent purification of this scaffold.
Part 1: Synthesis of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide
This synthesis involves the reaction of 4-aminobenzenesulfonyl chloride with 3,5-dichloroaniline. Due to the reactivity of the sulfonyl chloride, it is often generated in situ or used immediately after preparation. A more practical approach for library synthesis is to use a protected amino group on the benzenesulfonyl chloride, which is deprotected in the final step. However, for direct synthesis of the parent scaffold, the following one-pot procedure can be employed with careful control of reaction conditions.
Step 1: Synthesis of 4-Nitro-N-(3,5-dichlorophenyl)benzenesulfonamide
To circumvent the reactivity of the free amino group, the synthesis commences with 4-nitrobenzenesulfonyl chloride.
Materials:
-
4-Nitrobenzenesulfonyl chloride
-
3,5-Dichloroaniline
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
Protocol:
-
In a clean, dry round-bottom flask, dissolve 3,5-dichloroaniline (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (1.1 equivalents) to the solution and cool the flask in an ice bath with stirring.
-
Dissolve 4-nitrobenzenesulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous dichloromethane and add it to a dropping funnel.
-
Add the 4-nitrobenzenesulfonyl chloride solution dropwise to the cooled aniline solution over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-Nitro-N-(3,5-dichlorophenyl)benzenesulfonamide.
Step 2: Reduction of the Nitro Group to Yield 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide
Materials:
-
4-Nitro-N-(3,5-dichlorophenyl)benzenesulfonamide (from Step 1)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Reflux condenser
-
Heating mantle
-
Celite®
Protocol:
-
In a round-bottom flask, suspend the crude 4-Nitro-N-(3,5-dichlorophenyl)benzenesulfonamide (1.0 equivalent) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add iron powder (3-5 equivalents) and ammonium chloride (1.0-1.5 equivalents) to the suspension.[3]
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 2-4 hours.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
While hot, filter the reaction mixture through a pad of Celite® to remove the iron salts.[3]
-
Wash the Celite® pad with hot ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
The resulting aqueous residue can be extracted with ethyl acetate. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide.
Part 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[4]
Materials:
-
Crude 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide
-
Ethanol or isopropanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Protocol:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol or an isopropanol/water mixture) and heat the mixture to boiling with stirring until the solid dissolves completely.[5][6]
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
If charcoal was added, perform a hot gravity filtration to remove it.[5]
-
Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed.[6]
-
To maximize yield, place the flask in an ice bath for 30 minutes.[5]
-
Collect the crystals by vacuum filtration using a Buchner funnel.[4]
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Proposed Biological Evaluation: A Tiered Screening Approach
Given the broad biological activities of sulfonamides, a tiered screening approach is recommended to efficiently identify the potential therapeutic applications of novel derivatives of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide.
Tier 1: Primary Biochemical Assays
Based on the known targets of sulfonamide-containing drugs, initial screening should focus on key enzyme families.
Protocol 1: Carbonic Anhydrase Inhibition Assay
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that are well-established targets for sulfonamide drugs.[7] This colorimetric assay measures the esterase activity of CA.
Materials:
-
Human Carbonic Anhydrase II (CAII)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
p-Nitrophenyl acetate (p-NPA), substrate
-
Test compounds and positive control (e.g., Acetazolamide) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of CAII in cold assay buffer.
-
Prepare a stock solution of p-NPA in DMSO.[8]
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add assay buffer, 2 µL of test compound dilution, and CAII working solution.
-
Positive Control: Add assay buffer, 2 µL of Acetazolamide dilution, and CAII working solution.
-
Vehicle Control (100% activity): Add assay buffer, 2 µL of DMSO, and CAII working solution.
-
Blank (No enzyme): Add assay buffer and 2 µL of DMSO.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[8]
-
Reaction Initiation: Add the substrate solution (p-NPA) to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.[8][9]
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percent inhibition for each test compound concentration: % Inhibition = [(V_vehicle - V_inhibitor) / V_vehicle] * 100
-
Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: VEGFR-2 Kinase Inhibition Assay
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase crucial for angiogenesis, a process often hijacked by tumors for growth and metastasis.[10][11] Many kinase inhibitors feature a sulfonamide moiety. This luminescence-based assay measures the amount of ATP consumed during the kinase reaction.[10]
Materials:
-
Recombinant Human VEGFR-2 kinase
-
Kinase Assay Buffer
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
Test compounds and positive control (e.g., Sunitinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Master Mix Preparation: Prepare a master mix containing kinase assay buffer, ATP, and the kinase substrate.[10]
-
Assay Setup (in a white 96-well plate):
-
Add the master mix to all wells.
-
Test Wells: Add 5 µL of the test compound dilutions.
-
Positive Control: Add 5 µL of the positive control inhibitor dilutions.
-
Vehicle Control (100% activity): Add 5 µL of the diluent solution (buffer with the same DMSO concentration as the test compounds).[10]
-
Blank (No enzyme): Add 5 µL of the diluent solution and kinase buffer instead of the enzyme.
-
-
Reaction Initiation: Add the diluted VEGFR-2 enzyme to all wells except the blank.
-
Incubation: Incubate the plate at 30°C for 45 minutes.[10]
-
Signal Generation:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Measurement: Read the luminescence using a microplate reader.
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percent inhibition for each test compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value.
-
Tier 2: Cellular Assays
Compounds showing promising activity in biochemical assays should be advanced to cell-based assays to assess their effects in a more biologically relevant context.
Protocol 3: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[12]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (0.5 mg/mL) to each well. Incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
-
Structure-Activity Relationship (SAR) and Lead Optimization
The data generated from the tiered screening approach will be instrumental in establishing a structure-activity relationship (SAR) for the 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide scaffold. By systematically modifying the scaffold at the free amino group and on the benzenesulfonamide ring, researchers can identify key structural features that enhance potency and selectivity for a particular biological target. This iterative process of design, synthesis, and biological testing is the foundation of lead optimization, ultimately paving the way for the development of novel therapeutic agents.
Conclusion
The 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide scaffold represents a promising starting point for drug discovery endeavors. Its synthetic tractability, coupled with the proven therapeutic relevance of the broader sulfonamide class, makes it an attractive platform for generating novel chemical entities with diverse biological activities. The detailed protocols provided in this guide offer a comprehensive framework for the synthesis, purification, and biological evaluation of analogs based on this scaffold, enabling researchers to systematically explore its potential in the quest for new medicines.
References
- Vertex AI Search. (2024).
- Vertex AI Search. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. CiteDrive.
- Vertex AI Search. (2022). Sulfonamides as Potential Bioactive Scaffolds. Bentham Science Publisher.
- Vertex AI Search. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
- Vertex AI Search. (2024).
- Vertex AI Search. (2024). MTT assay protocol. Abcam.
- Vertex AI Search. (2024). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
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- Vertex AI Search. (2024). VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience.
- Vertex AI Search. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
- Vertex AI Search. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
- Vertex AI Search. (2024). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.
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Vertex AI Search. (2022). 5′-triazin-2′-ylamino)-benzene-sulfonamide precursor 1. Reagents and conditions: 4-aminobenzenesulfanilamide, cyanuric chloride, acetone, at 0 °C, was added to an aqueous solution of NaOH, stirred for 1 h, and the reaction was subsequently quenched by the addition of slush (100 mL), after which the solid was filtered off. The scheme is reprinted from[2], with permission of the publisher. Product yield. ResearchGate.
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Application Notes and Protocols for 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the application of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide in high-throughput screening (HTS) campaigns. While specific biological activities for this compound are not extensively documented in current literature, its core benzenesulfonamide structure is a well-established pharmacophore present in a multitude of clinically and biologically significant molecules.[1][2] Notably, the sulfonamide moiety is a cornerstone for carbonic anhydrase inhibitors and antibacterial agents.[1][2] This guide, therefore, presents detailed, albeit putative, HTS protocols to investigate the potential of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide in these two key therapeutic areas. The protocols are designed to be robust, reproducible, and scalable, incorporating industry-standard validation metrics such as the Z'-factor to ensure data quality.[3] The overarching objective is to provide researchers with a scientifically rigorous framework to explore the bioactivity of this compound and similar novel chemical entities.
Introduction to 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide
4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide is a synthetic organic compound featuring a primary aromatic amine, a sulfonamide linkage, and a dichlorinated phenyl ring.[4] Its chemical structure suggests potential for diverse biological interactions. The sulfonamide group (R-SO₂NR'R'') is a key functional group in a wide array of pharmaceuticals, famously including sulfa drugs, which act as competitive inhibitors of dihydropteroate synthase in bacteria, thereby blocking folic acid synthesis.[2] Furthermore, primary sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes.[1]
Table 1: Physicochemical Properties of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide [4]
| Property | Value |
| Molecular Formula | C₁₂H₁₀Cl₂N₂O₂S |
| Molecular Weight | 317.2 g/mol |
| IUPAC Name | 4-amino-N-(3,5-dichlorophenyl)benzenesulfonamide |
| CAS Number | 5407-59-0 |
| SMILES | C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl |
| InChIKey | GSWJOTSSVXCCPW-UHFFFAOYSA-N |
Given the established activities of the benzenesulfonamide scaffold, this document will focus on two high-potential, hypothetical applications for 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide in HTS:
-
As a potential inhibitor of Carbonic Anhydrase.
-
As a potential antibacterial agent.
Principles of High-Throughput Screening (HTS) for Novel Bioactive Compounds
High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds against biological targets to identify "hits."[5][6] The process relies on miniaturization (using 384- or 1536-well microplates), automation, and sensitive detection methods to achieve high efficiency and throughput.[7]
An HTS campaign is a multi-step process, beginning with assay development and validation, followed by primary screening of a compound library, and culminating in hit confirmation and characterization.[8]
Caption: A generalized workflow for a high-throughput screening campaign.
A critical parameter for validating an HTS assay is the Z'-factor , a statistical measure of the separation between positive and negative controls.[2][3] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for a full-scale HTS campaign.
Equation for Z'-factor calculation: Z' = 1 - (3 * (σₚ + σₙ)) / |μₚ - μₙ| Where:
-
μₚ = mean of the positive control
-
σₚ = standard deviation of the positive control
-
μₙ = mean of the negative control
-
σₙ = standard deviation of the negative control
Application Protocol 1: Biochemical HTS for Carbonic Anhydrase II Inhibition
Scientific Rationale & Pathway
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[1] Benzenesulfonamides are a well-established class of CA inhibitors, binding to the zinc ion in the active site.[1] This protocol describes a fluorescence-based assay to screen for inhibitors of human Carbonic Anhydrase II (hCA II), a well-characterized isoform. The assay monitors the esterase activity of hCA II using 4-nitrophenyl acetate (NPA) as a substrate, which is hydrolyzed to the chromogenic product 4-nitrophenol.
Caption: Putative inhibition of Carbonic Anhydrase II by the test compound.
Materials and Reagents
-
Enzyme: Recombinant Human Carbonic Anhydrase II (hCA II)
-
Substrate: 4-Nitrophenyl acetate (NPA)
-
Test Compound: 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide
-
Positive Control: Acetazolamide (a known CA inhibitor)
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5
-
Solvent: 100% Dimethyl sulfoxide (DMSO)
-
Microplates: 384-well, black, flat-bottom plates
-
Instrumentation: Microplate reader with absorbance detection at 405 nm
Detailed Experimental Protocol
-
Compound Plate Preparation:
-
Prepare a 10 mM stock solution of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide in 100% DMSO.
-
Using an acoustic liquid handler or multichannel pipette, serially dilute the stock solution in DMSO to create a concentration range for dose-response analysis (e.g., 10 mM to 10 nM).
-
Dispense 100 nL of each compound concentration, positive control (Acetazolamide, final concentration 10 µM), and DMSO (negative control) into a 384-well compound plate.
-
-
Assay Execution:
-
Prepare the hCA II enzyme solution in assay buffer to a final concentration of 2 nM.
-
Dispense 10 µL of the enzyme solution into each well of a 384-well assay plate.
-
Transfer 100 nL of compounds from the compound plate to the assay plate.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Prepare the NPA substrate solution in assay buffer to a final concentration of 2 mM.
-
Add 10 µL of the substrate solution to each well to initiate the reaction.
-
Immediately place the plate in a microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm every 60 seconds for 10 minutes (kinetic read).
-
Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the data to the controls:
-
% Inhibition = 100 * (1 - (V₀_compound - V₀_positive_control) / (V₀_negative_control - V₀_positive_control))
-
-
For hit identification, set a threshold (e.g., >50% inhibition).
-
For confirmed hits, plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Calculate the Z'-factor using the positive and negative control wells to validate the assay performance.
-
Table 2: Example Plate Layout for CA II HTS Assay
| Wells | Content | Purpose |
| 1-32 | Test Compounds | Primary Screen |
| 33-48 | Acetazolamide (10 µM) | Positive Control |
| 49-64 | DMSO | Negative Control |
Application Protocol 2: Cell-Based HTS for Antibacterial Activity
Scientific Rationale
The benzenesulfonamide core is the defining feature of sulfa drugs, which inhibit bacterial growth by acting as competitive antagonists of para-aminobenzoic acid (PABA) in the folic acid synthesis pathway.[2] This pathway is essential for the synthesis of nucleotides and certain amino acids in bacteria, but absent in humans, making it an attractive target for selective toxicity. This protocol outlines a cell-based HTS assay to assess the antibacterial activity of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide against a model Gram-positive bacterium, Staphylococcus aureus. Bacterial viability is determined using a resazurin-based assay, where metabolically active cells reduce the blue, non-fluorescent dye to the pink, highly fluorescent resorufin.
Materials and Reagents
-
Bacterial Strain: Staphylococcus aureus (e.g., ATCC 29213)
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test Compound: 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide
-
Positive Control: Sulfamethoxazole
-
Negative Control: DMSO
-
Viability Reagent: Resazurin sodium salt solution (e.g., 0.015% w/v in PBS)
-
Microplates: 384-well, clear, flat-bottom, sterile plates for culture; 384-well, black plates for fluorescence reading.
-
Instrumentation: Multimode microplate reader with fluorescence detection (Ex/Em: ~560/590 nm)
Detailed Experimental Protocol
-
Bacterial Culture Preparation:
-
Inoculate a single colony of S. aureus into 5 mL of CAMHB and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture in fresh CAMHB to an optical density at 600 nm (OD₆₀₀) of ~0.001 (approximately 1 x 10⁵ CFU/mL).
-
-
Assay Execution:
-
Prepare a compound plate as described in Protocol 1, with Sulfamethoxazole as the positive control (e.g., final concentration 100 µg/mL).
-
Dispense 25 µL of the diluted bacterial suspension into each well of a sterile 384-well plate.
-
Transfer 250 nL of compounds from the compound plate to the assay plate.
-
Seal the plate and incubate at 37°C for 18-24 hours without shaking.
-
-
Viability Measurement and Data Analysis:
-
After incubation, add 5 µL of resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light, until the negative control wells turn pink.
-
Measure the fluorescence intensity (Ex/Em: 560/590 nm) using a microplate reader.
-
Normalize the data to the controls:
-
% Growth Inhibition = 100 * (1 - (RFU_compound - RFU_positive_control) / (RFU_negative_control - RFU_positive_control))
-
RFU = Relative Fluorescence Units
-
-
Identify hits based on a predefined inhibition threshold (e.g., >80% growth inhibition).
-
Determine the Minimum Inhibitory Concentration (MIC) for hits by identifying the lowest concentration that produces the threshold level of inhibition.
-
Validate the assay run by calculating the Z'-factor.
-
Data Interpretation and Follow-up Strategies
A successful HTS campaign will yield a set of "hit" compounds that meet the predefined activity criteria. For 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide, a positive result in either of the proposed assays would warrant further investigation.
-
Hit Confirmation: Re-testing of the primary hits from a fresh stock solution is crucial to eliminate false positives.
-
Dose-Response Analysis: Confirmed hits should be tested over a range of concentrations to determine their potency (IC₅₀ or MIC).
-
Orthogonal Assays: To rule out assay artifacts, hits should be validated in a secondary, mechanistically different assay. For example, a CA inhibitor hit could be tested using a stopped-flow CO₂ hydration assay. An antibacterial hit could be confirmed by traditional broth microdilution and colony-forming unit (CFU) plating.
-
Selectivity Profiling: For CA inhibitors, it is important to test against a panel of different CA isoforms to determine selectivity. For antibacterial compounds, testing against a panel of different bacterial species (both Gram-positive and Gram-negative) and a mammalian cell line (for cytotoxicity) is essential.
Conclusion
While the specific biological role of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide remains to be elucidated, its chemical structure strongly suggests potential as a modulator of key biological targets. The detailed HTS protocols provided in this guide offer a robust and scientifically sound starting point for investigating its potential as a carbonic anhydrase inhibitor or an antibacterial agent. By adhering to rigorous assay validation and follow-up strategies, researchers can effectively utilize this compound as a probe to uncover new biological insights and as a starting point for novel therapeutic development.
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LabKey. (2024). What is High-Throughput Screening (HTS)?. LabKey. Available at: [Link]
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Zemanová, J., et al. (2020). Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DNA-Linked Inhibitor Antibody Assay (DIANA). SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(8), 1026-1037. Available at: [Link]
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Wikipedia. (n.d.). High-throughput screening. Wikipedia. Available at: [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Available at: [Link]
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BMG LABTECH. (n.d.). The Z prime value (Z’). BMG LABTECH. Available at: [Link]
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Application Notes and Protocols for the Safe Handling and Disposal of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the safe handling, storage, and disposal of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide. As a dichlorinated sulfonamide, this compound requires stringent safety protocols to mitigate potential risks to laboratory personnel and the environment. These application notes and protocols are synthesized from established safety guidelines for structurally related compounds and general best practices for handling halogenated aromatic amines. All procedures outlined herein should be performed in conjunction with a site-specific risk assessment and in adherence to all applicable local, state, and federal regulations.
Introduction and Scientific Context
4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry and drug development. The presence of a dichlorinated phenyl ring suggests potential for unique biological activity, but also necessitates careful consideration of its toxicological profile and environmental fate. The protocols detailed below are designed to provide a framework for minimizing exposure and ensuring responsible waste management when working with this and structurally similar compounds.
Hazard Assessment and Toxicological Profile
Primary Hazards:
-
Skin and Eye Irritation: Based on data for the closely related compound 4-amino-3,5-dichlorobenzenesulfonamide, this compound is expected to cause skin and serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1]
-
Allergic Reactions: Sulfonamides are known to cause allergic reactions in susceptible individuals, which can be severe.[2]
-
Potential for Systemic Effects: Aromatic amines are a class of compounds known for their potential toxicity, including concerns for long-term health effects. The presence of chlorine atoms can increase toxicity and environmental persistence.
Routes of Exposure:
-
Inhalation: Aerosolized dust particles can be inhaled, leading to respiratory irritation and potential systemic absorption.
-
Dermal Contact: The compound can be absorbed through the skin, causing local irritation and contributing to systemic exposure.
-
Eye Contact: Direct contact with the solid or solutions can cause serious eye irritation.
-
Ingestion: Accidental ingestion can lead to harmful systemic effects.
| Property | Value | Source |
| IUPAC Name | 4-amino-N-(3,5-dichlorophenyl)benzenesulfonamide | PubChem[3] |
| Molecular Formula | C₁₂H₁₀Cl₂N₂O₂S | PubChem[3] |
| Molecular Weight | 317.2 g/mol | PubChem[3] |
| GHS Hazard (Inferred) | Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation) | PubChem[1] |
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory when handling 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly removed.
-
Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when there is a risk of splashing.
-
Hand Protection: Nitrile gloves are recommended. Double-gloving is advised for extended manipulations or when handling concentrated solutions. Gloves should be inspected for integrity before each use and changed immediately if contaminated.
-
Body Protection: A laboratory coat is mandatory. For larger quantities or when there is a significant risk of spillage, a chemically resistant apron or coveralls should be worn.
-
Respiratory Protection: For weighing and transferring the solid, a NIOSH-approved N95 respirator or higher is recommended to prevent inhalation of dust particles.
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for common laboratory procedures involving 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide.
Weighing and Transfer of Solid Compound
Rationale: This protocol is designed to prevent the generation and inhalation of dust and to avoid contamination of the work area.
Protocol:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE (lab coat, double nitrile gloves, safety goggles, and N95 respirator).
-
Place a weigh boat on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide from the stock container to the weigh boat using a clean spatula.
-
Securely close the stock container immediately after use.
-
Carefully transfer the weighed compound to the reaction vessel or dissolution container.
-
Clean the spatula with a solvent-moistened wipe (e.g., ethanol or acetone) and dispose of the wipe in the solid hazardous waste container.
-
Dispose of the weigh boat in the solid hazardous waste container.
Preparation of Solutions
Rationale: This protocol ensures the safe dissolution of the compound while minimizing exposure to dust and splashes.
Protocol:
-
Perform all steps within a chemical fume hood.
-
Don all required PPE (lab coat, double nitrile gloves, and safety goggles). A face shield is recommended.
-
Weigh the required amount of the solid compound following the protocol in section 4.1.
-
Place the weighed compound into an appropriate glass vessel.
-
Slowly add the desired solvent to the vessel, directing the stream to the side of the container to avoid splashing.
-
If necessary, gently stir the solution using a magnetic stir bar or a glass stirring rod to facilitate dissolution. Avoid vigorous stirring that could create aerosols.
-
Once dissolved, cap the container and label it clearly with the compound name, concentration, solvent, and date of preparation.
Spill Management and Emergency Procedures
Immediate and appropriate response to a spill is critical to prevent the spread of contamination and minimize exposure.
Small Spill (less than 1 gram of solid or 50 mL of dilute solution)
-
Alert personnel in the immediate area.
-
If the spill is outside the fume hood, evacuate the area and prevent entry.
-
If the spill is contained within the fume hood, keep the fume hood running.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).
-
For a solid spill, gently sweep the material into a dustpan. Avoid creating dust.
-
For a liquid spill, allow the absorbent to soak up the solution.
-
Place all contaminated materials into a clearly labeled, sealed hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone) followed by soap and water.
-
Place all decontamination materials into the hazardous waste container.
Large Spill (more than 1 gram of solid or 50 mL of dilute solution)
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Provide the emergency response team with the identity of the spilled material and any available safety information.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Decontamination and Waste Disposal
Proper decontamination and disposal are essential to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide must be treated as hazardous waste.
Decontamination of Laboratory Equipment
Rationale: To ensure that reusable equipment is free of contamination before being returned to general use.
Protocol:
-
Perform all decontamination procedures in a chemical fume hood.
-
Wearing appropriate PPE, rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residual compound.
-
Collect the solvent rinseate in a labeled hazardous liquid waste container.
-
Wash the rinsed equipment with soap and water.
-
Allow the equipment to air dry in the fume hood.
Waste Disposal
-
Solid Waste: All solid waste, including contaminated gloves, wipes, weigh boats, and excess solid compound, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All liquid waste, including unused solutions and solvent rinses, must be collected in a clearly labeled, sealed hazardous liquid waste container.
-
Disposal Method: The primary recommended disposal method for chlorinated aromatic compounds is high-temperature incineration at a licensed hazardous waste facility.[4] Do not dispose of this compound down the drain or in the regular trash.
Visualization of Workflows
Safe Handling Workflow
Caption: Workflow for the safe handling of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide.
Spill Response Decision Tree
Caption: Decision tree for responding to a spill of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 221212, 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide. Retrieved from [Link]
-
Pipeline and Hazardous Materials Safety Administration. (2014). Interpretation Document. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89607, Benzenesulfonamide, 4-amino-3,5-dichloro-. Retrieved from [Link]
-
Datasheet. (n.d.). SKIN. Retrieved from [Link]
-
SKC Inc. (n.d.). DECONtamination Solution, Aromatic Amines, 1 gal. Retrieved from [Link]
-
Federal Emergency Management Agency. (2023). 3.1. Equipment Decontamination. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
-
Jubilant Ingrevia Limited. (n.d.). 4-Amino-3,5-dichloropyridine Safety Data Sheet. Retrieved from [Link]
-
SKC Inc. (2023). SDS 2001 - Aromatic Amine DECONtamination Solution. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024). Decontamination of Laboratory Equipment. Retrieved from [Link]
-
European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
-
European Chlorinated Solvents Association. (n.d.). Storage & Handling. Retrieved from [Link]
-
Water UK. (n.d.). tgn14. Retrieved from [Link]
Sources
- 1. Benzenesulfonamide, 4-amino-3,5-dichloro- | C6H6Cl2N2O2S | CID 89607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide | C12H10Cl2N2O2S | CID 221212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide
Welcome to the technical support center for 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for challenges related to the aqueous solubility of this compound. Our approach is rooted in foundational physicochemical principles and validated formulation strategies to empower you to overcome experimental hurdles and achieve your research objectives.
Understanding the Molecule: A Structural Perspective on Solubility
4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide is a molecule characterized by a sulfonamide linkage between an aniline and a dichlorinated phenyl ring. Its structure presents a classic solubility challenge: the presence of aromatic rings and chlorine atoms imparts significant hydrophobicity, while the amino and sulfonamide groups offer potential for ionization, which can be leveraged to enhance aqueous solubility. The key to improving its solubility lies in understanding and manipulating these molecular features.
Frequently Asked Questions (FAQs)
Q1: Why is my 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide not dissolving in aqueous buffer?
The poor aqueous solubility of this compound is primarily due to its hydrophobic nature, stemming from the dichlorophenyl and benzene rings. In neutral aqueous solutions, the molecule exists in its non-ionized form, which has a strong tendency to self-associate and resist dissolution in water.
Q2: What are the key functional groups I should consider for solubility enhancement?
This molecule has two key ionizable functional groups:
-
The aromatic amino group (-NH2): This group is basic and can be protonated to form a more soluble cationic species (R-NH3+).
-
The sulfonamide group (-SO2NH-): The proton on the nitrogen of the sulfonamide is acidic and can be removed to form a more soluble anionic species (R-SO2N-).
By controlling the pH of your aqueous buffer, you can shift the equilibrium towards the ionized, more soluble forms of the molecule.
Q3: At what pH should I expect the highest solubility?
-
The pKa of aniline is approximately 4.6.[1][2][3] The electron-donating amino group on the other ring will slightly increase the basicity of the primary amine.
-
The pKa of benzenesulfonamide is approximately 10.1.[4][5] The dichlorophenyl group is electron-withdrawing, which will increase the acidity of the sulfonamide proton, lowering its pKa.
Therefore, you can expect to increase solubility by either:
-
Lowering the pH: At a pH below the pKa of the amino group (e.g., pH < 4), the amino group will be protonated.
-
Raising the pH: At a pH above the pKa of the sulfonamide group (e.g., pH > 10), the sulfonamide proton will be removed.
The optimal pH will be where the compound is sufficiently ionized to achieve your desired concentration. It is crucial to experimentally determine the pH-solubility profile for your specific application.
Q4: Are there alternatives to pH adjustment for improving solubility?
Yes, several other techniques can be employed, either alone or in combination with pH adjustment. These include the use of:
-
Co-solvents: Water-miscible organic solvents can reduce the polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[6]
-
Surfactants: These molecules form micelles that can encapsulate the hydrophobic drug, increasing its apparent solubility in water.[7]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby enhancing their solubility.[8][9][10]
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step methodologies for systematically improving the solubility of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide.
Guide 1: pH-Dependent Solubility Enhancement
The ionization of the amino and sulfonamide groups is a powerful tool for increasing aqueous solubility.[11][12][13] This guide will walk you through determining the optimal pH for your experiments.
This protocol uses the reliable shake-flask method to determine the equilibrium solubility of the compound at various pH values.[14]
Materials:
-
4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide
-
A series of aqueous buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12.
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Calibrated pH meter
Procedure:
-
Preparation: Prepare a series of buffers at different pH values (e.g., 2, 4, 6, 7.4, 8, 10, 12).
-
Addition of Compound: Add an excess amount of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide to a known volume of each buffer in separate vials. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully collect a known volume of the supernatant and dilute it with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis).
-
pH Measurement: Measure the final pH of each saturated solution.
-
Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) as a function of the final pH.
Expected Outcome & Troubleshooting: You should observe a "U-shaped" solubility profile, with higher solubility at both low and high pH values and a minimum solubility in the neutral pH range. If you do not see a significant increase in solubility at the pH extremes, consider the possibility that the compound may be degrading at those pH values.
| pH | Solubility (µg/mL) |
| 2.0 | [Experimental Data] |
| 4.0 | [Experimental Data] |
| 6.0 | [Experimental Data] |
| 7.4 | [Experimental Data] |
| 8.0 | [Experimental Data] |
| 10.0 | [Experimental Data] |
| 12.0 | [Experimental Data] |
This table should be populated with your experimental results.
Guide 2: Co-solvent Formulation
Co-solvents are an effective strategy for solubilizing hydrophobic compounds by reducing the polarity of the aqueous medium.[6][15] Common co-solvents used in research settings include Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol (PEG).[6][7][16][17][18][]
This protocol will help you determine the optimal concentration of a co-solvent to dissolve your compound.
Materials:
-
4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide
-
Selected co-solvent (e.g., DMSO, PEG 400)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Vials and analytical equipment as described in the previous protocol
Procedure:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in the pure co-solvent (e.g., 10 mg/mL in DMSO).
-
Serial Dilutions: Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 1%, 5%, 10%, 20%, 50% v/v).
-
Solubility Determination: Add an excess amount of the compound to each co-solvent/buffer mixture and follow the shake-flask method as described in Guide 1 (steps 3-7).
-
Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration.
Troubleshooting:
-
Precipitation upon dilution: If you are preparing a working solution from a DMSO stock, ensure that the final concentration of DMSO in your aqueous buffer is low enough to avoid precipitation of the compound. A common practice is to keep the final DMSO concentration below 1%.[16][18]
-
Co-solvent toxicity: Be mindful that high concentrations of organic co-solvents can be toxic to cells in biological assays. Always run appropriate vehicle controls.[20]
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) |
| DMSO | 1 | [Experimental Data] |
| DMSO | 5 | [Experimental Data] |
| DMSO | 10 | [Experimental Data] |
| PEG 400 | 5 | [Experimental Data] |
| PEG 400 | 10 | [Experimental Data] |
| PEG 400 | 20 | [Experimental Data] |
This table should be populated with your experimental results.
Guide 3: Surfactant-Mediated Solubilization
Surfactants enhance solubility by forming micelles that encapsulate hydrophobic molecules.[7] Polysorbate 80 (Tween 80) is a commonly used non-ionic surfactant in pharmaceutical formulations.[21]
Materials:
-
4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide
-
Surfactant (e.g., Tween 80)
-
Aqueous buffer
-
Analytical equipment
Procedure:
-
CMC Determination (Optional but Recommended): The CMC can be determined by measuring a physical property of the surfactant solution (e.g., surface tension, conductivity) as a function of concentration. The CMC is the point at which a sharp change in the slope of the plot is observed.
-
Solubility Studies: Prepare a series of surfactant solutions in the aqueous buffer at concentrations both below and above the CMC.
-
Equilibration: Add an excess of the compound to each surfactant solution and follow the shake-flask method.
-
Analysis: Analyze the solubility of the compound in each solution. A significant increase in solubility is expected at surfactant concentrations above the CMC.
Guide 4: Cyclodextrin Complexation
Cyclodextrins are effective solubilizing agents that form inclusion complexes with hydrophobic molecules.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with high aqueous solubility and low toxicity.[8][9][22][23]
This protocol, based on the method by Higuchi and Connors, will help you determine the stoichiometry and stability constant of the complex formed between your compound and a cyclodextrin.[24][25]
Materials:
-
4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer
-
Vials and analytical equipment
Procedure:
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD with increasing concentrations (e.g., 0 to 50 mM).
-
Addition of Compound: Add an excess amount of the compound to each HP-β-CD solution.
-
Equilibration: Follow the shake-flask method for equilibration.
-
Analysis: Determine the concentration of the dissolved compound in the supernatant of each sample.
-
Phase Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of HP-β-CD.
Interpreting the Phase Solubility Diagram:
-
A-type profile: A linear increase in drug solubility with increasing cyclodextrin concentration suggests the formation of a soluble 1:1 complex.
-
B-type profile: Indicates the formation of a complex with limited solubility.[26]
Visualization of Workflows
Decision Tree for Solubility Enhancement Strategy
Caption: Decision workflow for selecting a solubility enhancement method.
Experimental Workflow for pH-Solubility Profiling
Caption: Step-by-step workflow for determining a pH-solubility profile.
References
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
- Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)? (2024).
- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
- Krebs, H. A., & Speakman, J. C. (1945). The effect of pH on the solubility of sulphonamides. The Biochemical journal, 39(3), xlii.
- Benzenesulfonamide | 98-10-2. ChemicalBook.
- Szejtli, J. (1998). Introduction and general overview of cyclodextrin chemistry. Chemical Reviews, 98(5), 1743-1754.
- Effect of solubilizing and microemulsifying excipients in polyethylene glycol 6000 solid dispersion on enhanced dissolution and bioavailability of ketoconazole. (2005). Archives of Pharmacal Research, 28(5), 606-612.
- Aniline | C6H5NH2 | CID 6115. PubChem.
- Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. (2022). Molecules, 27(10), 3267.
- Investigating the phase-solubility and compatibility study of anticancer drug complexed with β-cyclodextrin and HP–β-cyclodextrin. (2018).
- Bordwell pKa Table.
- Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (2019). Chemical Science, 10(25), 6393-6404.
- Beta-Cyclodextrin As An Excipient In Drug Formulation. (2021). International Journal of Pharmaceutical Sciences and Research, 12(8), 4096-4105.
- pH-induced solubility transition of sulfonamide-based polymers. (2003). Journal of Biomaterials Science, Polymer Edition, 14(8), 815-828.
- The Role Of Polyethylene Glycol As A Pharmaceutical Excipient. (2025). SINOPEG.
- Drug Solubility: Importance and Enhancement Techniques. (2010). International Journal of Pharmaceutical Sciences and Drug Research, 2(3), 149-155.
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2023). Pharmaceutics, 15(3), 888.
- Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. (2011). Chemosphere, 83(4), 478-483.
- Polyethylene glycol (PEG): A versatile polymer for pharmaceutical applications. (2021). Journal of Drug Delivery Science and Technology, 63, 102439.
- Emulsifying and solubilising surfactants for oral. Alsiano.
- Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (2017). Molecules, 22(7), 1157.
- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018).
- pH Dependency in Uptake of Sulfonamides by Bacteria. (1975). Pharmacology, 13(5), 441-453.
- Experimental and Computational Methods Pertaining to Drug Solubility. (2014). IntechOpen.
- Benzenesulfonamide. APExBIO.
- Beta-Cyclodextrin As An Excipient In Drug Formulation. (2021).
- How Polyethylene Glycol (PEG) Improves the Stability of Formulations in the Pharmaceutical Industry. Shree Vallabh Chemical.
- Recent Advances in Co-Former Screening and Formation Prediction of Multicomponent Solid Forms of Low Molecular Weight Drugs. (2023). Pharmaceutics, 15(8), 2158.
- PHASE SOLUBILITY STUDIES OF THE INCLUSION COMPLEXES OF REPAGLINIDE WITH β-CYCLODEXTRIN AND β-CYCLODEXTRIN DERIVATIVES. (2010). Farmacia, 58(5), 621-628.
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2013). ACS Medicinal Chemistry Letters, 4(7), 673-677.
- Aniline. Wikipedia.
- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2022). International Journal of Molecular Sciences, 23(21), 13323.
- <1236> Solubility Measurements. USP-NF.
- 3,5-Dichloro-N-(4-methylphenyl)benzenesulfonamide. (2017).
- Understanding the Effect of Hydroxypropyl‐β‐Cyclodextrin on Fenebrutinib Absorption in an Itraconazole–Fenebrutinib Drug–Drug Interaction Study. (2021). Clinical Pharmacology & Therapeutics, 110(3), 747-754.
- Acid-base properties of nitrogen-containing functional groups. (2022). Chemistry LibreTexts.
- Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. (2019). International Journal of Pharmaceutical and Phytopharmacological Research, 9(3), 1-10.
- New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. (2022). Molecules, 27(10), 3267.
- The effect of pH on the solubility of sulphonamides. (1945). The Biochemical journal, 39(3), xlii.
- Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. (2024). International Journal of Molecular Sciences, 25(9), 5035.
- Benzenesulfonamide CAS#: 98-10-2. ChemicalBook.
- PEG (Polyethylene Glycol)
- The pK a values of the sulfonamides investigated.
- Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (2019). Chemical Science, 10(25), 6393-6404.
- Effective mobility of sulphonamides obtained between pH 7.0 and 10.
- Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. (2015). European Journal of Pharmaceutics and Biopharmaceutics, 94, 241-250.
- How can dimethyl sulfoxide enhance solubility in lab applic
- pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.
- Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. (2022). International Journal of Molecular Sciences, 23(21), 13323.
- accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (2019). Chemical Science, 10(25), 6393-6404.
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- 26. mdpi.com [mdpi.com]
Technical Support Center: IC50 Determination for 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide
Welcome to the technical support guide for optimizing the experimental conditions for determining the half-maximal inhibitory concentration (IC50) of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven guidance in a question-and-answer format. Our goal is to empower you with the knowledge to conduct robust and reproducible experiments.
Introduction: Understanding the Molecule and the Goal
4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide is a sulfonamide-containing compound.[1] While its specific biological target is not widely documented in public literature, its structure is characteristic of molecules designed as enzyme inhibitors or modulators of biological pathways.[2][3][4] The determination of its IC50 value is a critical first step in characterizing its potency and potential as a therapeutic agent or research tool.[5][6] This guide provides a general framework that can be adapted to various biological assays once the specific target is identified.
| Compound Properties: 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide | |
| Molecular Formula | C12H10Cl2N2O2S |
| Molecular Weight | 317.2 g/mol |
| IUPAC Name | 4-amino-N-(3,5-dichlorophenyl)benzenesulfonamide |
| Chemical Class | Sulfonamide |
| Source | [1] |
Frequently Asked Questions (FAQs): Experimental Design
This section addresses common questions that arise during the initial planning of an IC50 determination experiment.
Q1: What is an IC50 value and why is it a critical parameter?
A1: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6] It represents the concentration of an inhibitor required to reduce the rate of a biological process by 50%.[5] In drug discovery, a lower IC50 value indicates a more potent compound, meaning a smaller amount of the substance is needed to produce a therapeutic effect. This is a foundational metric for comparing the potency of different compounds and for making decisions about which candidates to advance in the development pipeline.[6]
Q2: I don't know the specific target of this compound. What type of assay should I start with?
A2: Without a known target, a common starting point is a cell-based phenotypic assay. A cytotoxicity or cell viability assay is often employed to determine if the compound has a general effect on cell health.[5][7] The MTT assay is a widely used, straightforward, and cost-effective colorimetric assay for this purpose.[8] This will establish a baseline of the compound's general potency and can help guide further target identification studies. If you have a hypothesis about the compound's mechanism (e.g., as a kinase inhibitor or an anti-inflammatory agent), you could select a more specific cell-based assay, such as an in-cell Western to look at phosphorylation of a target protein.[9]
Q3: How should I prepare the stock solution of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide?
A3: Most small molecules are initially dissolved in a 100% organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and compatibility with most biological assays at low final concentrations (typically <0.5%).
-
Action: Prepare a 10 mM or 20 mM stock solution in 100% DMSO.
-
Causality: Creating a high-concentration stock allows for subsequent serial dilutions into aqueous assay media without introducing a high percentage of the organic solvent, which can be toxic to cells or interfere with enzyme activity.
-
Verification: After preparation, ensure the compound is fully dissolved. You may need to gently warm or vortex the solution. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[10]
Q4: What is the optimal concentration range for the initial IC50 experiment?
A4: For a compound with unknown potency, it is crucial to test a broad range of concentrations to ensure you capture the full dose-response curve.[11]
-
Recommended Practice: Start with a wide, logarithmic serial dilution series. A common approach is to use 8 to 12 concentrations, starting from a high concentration (e.g., 100 µM) and performing 1:3 or 1:5 serial dilutions.
-
Example Concentration Range (1:3 dilution): 100 µM, 33.3 µM, 11.1 µM, 3.7 µM, 1.2 µM, 0.4 µM, 0.14 µM, 0.05 µM.
-
Rationale: A logarithmic dilution series allows you to efficiently screen several orders of magnitude of concentration. This increases the probability of identifying the IC50 within the first experiment, which can then be refined in subsequent assays with a narrower concentration range around the initially determined IC50.[11]
Q5: How many biological and technical replicates are necessary for a reliable IC50 value?
A5: Robustness in IC50 determination is built on proper replication.
-
Technical Replicates: These are multiple measurements of the same sample within a single experiment. It is standard practice to perform each concentration in triplicate (3 wells per concentration).[11] This helps to minimize the impact of pipetting errors and intra-plate variability.
-
Biological Replicates: These are independent experiments performed on different days, with freshly prepared reagents and different cell passages. A minimum of three independent biological experiments is required to ensure the reproducibility of your findings and to calculate meaningful statistics (e.g., mean IC50 and standard deviation).[11]
Experimental Workflow: IC50 Determination using an MTT Cell Viability Assay
This section provides a detailed protocol for a common cell-based assay.
Workflow Overview
Caption: High-level workflow for IC50 determination from preparation to data analysis.
Detailed Step-by-Step Protocol
Materials:
-
4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide
-
DMSO (Cell culture grade)
-
Selected adherent cell line (e.g., A549, HeLa)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well in 100 µL of medium).[11]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "cells only" (negative control) and "medium only" (blank).
-
Incubate the plate overnight (37°C, 5% CO2) to allow cells to attach.[11]
-
-
Compound Treatment:
-
Prepare a 2X working concentration series of the compound by diluting the stock solution in complete culture medium. For example, if your final desired highest concentration is 100 µM, prepare a 200 µM solution.
-
Remove the old media from the cells and add 100 µL of the appropriate compound dilution to each well (in triplicate).
-
For the negative control wells, add 100 µL of medium containing the same final concentration of DMSO as the treated wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours). The incubation time is a critical variable that can influence the IC50 value.[5]
-
-
MTT Assay:
-
After incubation, add 20 µL of 5 mg/mL MTT solution to each well.[8]
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Place the plate on a shaker for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis and Interpretation
Accurate IC50 determination relies on correctly analyzing the dose-response data.
Q6: How do I process the raw absorbance data?
A6: The raw absorbance values must be normalized to the controls to determine the percentage of cell viability at each compound concentration.
-
Subtract Blank: Subtract the average absorbance of the "medium only" wells from all other wells.
-
Calculate Percentage Viability: Normalize the data to the negative control ("cells only" with DMSO) which represents 100% viability. % Viability = (Absorbance_of_Treated_Well / Average_Absorbance_of_Control_Wells) * 100
Q7: How do I generate the dose-response curve and calculate the IC50?
A7: The IC50 is determined by fitting the normalized data to a non-linear regression model.[7][12] Software such as GraphPad Prism, Origin, or even Excel with solver add-ins can perform this analysis.[13][14]
-
X-axis Transformation: The compound concentrations (X-axis) should be log-transformed. This typically converts the dose-response data into a symmetrical sigmoidal (S-shaped) curve.[13][15]
-
Non-linear Regression: Fit the data to a four-parameter logistic (4PL) equation, also known as a sigmoidal dose-response (variable slope) model.[12][16] Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
IC50 Value: The software will calculate the best-fit values for all parameters, including the LogIC50. The IC50 is the concentration (X) that corresponds to a response (Y) halfway between the top and bottom plateaus of the curve.[17]
| Example IC50 Data Table | ||
| Concentration (µM) | Log(Concentration) | % Viability (Mean ± SD) |
| 100 | 2.00 | 5.2 ± 1.5 |
| 33.3 | 1.52 | 10.8 ± 2.1 |
| 11.1 | 1.05 | 25.4 ± 3.5 |
| 3.7 | 0.57 | 48.9 ± 4.2 |
| 1.2 | 0.08 | 75.1 ± 5.8 |
| 0.4 | -0.40 | 92.3 ± 4.9 |
| 0.14 | -0.85 | 98.7 ± 3.3 |
| 0 (Control) | - | 100 ± 2.8 |
Troubleshooting Guide
This section provides solutions to common problems encountered during IC50 determination.
Troubleshooting Workflow Diagram
Caption: A logical workflow for diagnosing common issues in IC50 assays.
Q8: My data shows high variability between technical replicates. What are the likely causes?
A8: High variability, often indicated by a large standard deviation or coefficient of variation (CV%), can obscure the true dose-response relationship.
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during seeding. Gently mix the suspension between pipetting steps.
-
Pipetting Errors: Use calibrated pipettes and proper technique. For adding small volumes of compound, consider using a multi-channel pipette for consistency.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, leading to altered cell growth and compound concentration. It is good practice to avoid using the outermost wells for data collection and instead fill them with sterile PBS or medium.[10]
-
Poor Cell Health: Use cells with a low passage number and ensure they are healthy and free from contamination before starting the experiment.[7]
Q9: My dose-response curve does not look sigmoidal and the R-squared value is low.
A9: A poor curve fit suggests that the chosen model does not accurately represent the data.
-
Inappropriate Concentration Range: If all your data points fall on the top or bottom plateau of the curve, you will not be able to fit a sigmoidal curve. You need data points that define both the top and bottom of the curve, as well as several points in the transition zone.[18][19]
-
Compound Solubility: The compound may be precipitating out of solution at higher concentrations, leading to a plateau in the effect that is not due to biological reasons. Visually inspect the wells with the highest concentrations for any precipitate. If solubility is an issue, you may need to use a different solvent or reduce the highest concentration tested.[10][19]
-
Assay Interference: The compound itself might interfere with the assay readout (e.g., by having its own color or by reacting with MTT). Run a control plate without cells to check for any direct interaction between your compound and the assay reagents.
Q10: The curve never drops below 50% viability, even at the highest concentration. How do I report the IC50?
A10: If you do not achieve at least 50% inhibition, you cannot accurately calculate an IC50 value.[20]
-
Insufficient Concentration: The most likely reason is that the concentrations tested were not high enough. The next experiment should include a higher concentration range.[11]
-
Low Potency: The compound may simply have low potency in your chosen assay system.
-
Reporting: In this case, the IC50 should be reported as "> [the highest concentration tested]". For example, "IC50 > 100 µM".[5] This is an accurate representation of the experimental result.
References
-
Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Nencki Institute of Experimental Biology. Retrieved from [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2023, September 17). CLYTE. Retrieved from [Link]
- Gaddum, J. H. (1933). Reports on biological standards. III. Methods of biological assay depending on a quantal response. Special Report Series, Medical Research Council, (183).
-
IC50. (2023, November 28). In Wikipedia. Retrieved from [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128–134. Retrieved from [Link]
-
Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. (2023, August 22). [Video]. YouTube. Retrieved from [Link]
-
Understanding IC50: A Comprehensive Guide to Calculation. (2023, December 31). Oreate AI Blog. Retrieved from [Link]
-
IC50 Calculation Using GraphPad Prism | Nonlinear Regression. (2023, June 3). [Video]. YouTube. Retrieved from [Link]
-
Equation: Absolute IC50. (n.d.). GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]
-
Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. (2018, June 26). protocols.io. Retrieved from [Link]
-
How to calculate IC50. (n.d.). Science Gateway. Retrieved from [Link]
-
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (2012). The AAPS Journal, 14(4), 865–876. Retrieved from [Link]
-
IC50 nonlinear regression curve fit of percentage of cell viability vs log [con. µg/mL], R square ≈1, using the GraphPad prism software. (n.d.). ResearchGate. Retrieved from [Link]
-
I am looking for an accurate method for determining the IC50 value? (2022, October 3). ResearchGate. Retrieved from [Link]
-
4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]
-
Benzenesulfonamide, 4-amino-3,5-dichloro-. (n.d.). PubChem. Retrieved from [Link]
-
N-(3,4-dichlorophenyl)-4-{[(4-nitrophenyl)carbamoyl]amino}benzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]
-
In-cell Western Assays for IC50 Determination. (2023, January 29). Azure Biosystems. Retrieved from [Link]
-
4-amino-N-(3-chlorophenyl)benzene-1-sulfonamide. (n.d.). PubChem. Retrieved from [Link]
-
What can I do if I could not determine IC50 of a cytotoxic compound? (2015, January 14). ResearchGate. Retrieved from [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. (2022, October 1). Journal of Medicinal Chemistry. Retrieved from [Link]
-
4-Amino-3,5-dichlorobenzenesulfonamide. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1827. Retrieved from [Link]
-
N-(3,5-Dichloro-4-(2,4,6-trichlorophenoxy)phenyl)benzenesulfonamide: A new dual-target inhibitor of mitochondrial complex II and complex III via structural simplification. (2020). Bioorganic & Medicinal Chemistry, 28(5), 115299. Retrieved from [Link]
-
Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. (2020). Journal of Medicinal Chemistry, 63(10), 5277–5292. Retrieved from [Link]
-
Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. (2020). Journal of Medicinal Chemistry, 63(10), 5277–5292. Retrieved from [Link]
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2015). Molecules, 20(4), 5958–5979. Retrieved from [Link]
Sources
- 1. 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide | C12H10Cl2N2O2S | CID 221212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(3,5-Dichloro-4-(2,4,6-trichlorophenoxy)phenyl)benzenesulfonamide: A new dual-target inhibitor of mitochondrial complex II and complex III via structural simplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Star Republic: Guide for Biologists [sciencegateway.org]
- 16. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. graphpad.com [graphpad.com]
- 18. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
troubleshooting 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide precipitation in experiments
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that unexpected precipitation can be a significant roadblock in research and development. This guide is designed to provide you, our fellow scientists and drug development professionals, with in-depth troubleshooting strategies and foundational knowledge to address challenges with 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide (CAS: 5407-59-0).
Our approach is built on first principles. Understanding the "why" behind a precipitation event is the most critical step to resolving it. This molecule's unique structure, possessing both an acidic sulfonamide group and a basic amino group, dictates a complex solubility profile that is highly sensitive to its environment. Let's dive into how we can control its behavior in your experiments.
Before troubleshooting, it's essential to understand the physicochemical properties of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide that govern its solubility.
Key Physicochemical Properties
| Property | Value / Description | Significance for Solubility |
| Molecular Formula | C₁₂H₁₀Cl₂N₂O₂S[1] | Indicates a relatively large, complex organic molecule. |
| Molecular Weight | 317.19 g/mol [1][] | A higher molecular weight often correlates with lower aqueous solubility. |
| Key Functional Groups | Aromatic amine (-NH₂) Sulfonamide (-SO₂NH-) Dichlorophenyl ring | The amine group is basic, and the sulfonamide proton is acidic. This amphoteric nature makes its solubility highly pH-dependent.[3][4] The dichlorophenyl group adds significant hydrophobicity, decreasing water solubility. |
| Predicted XLogP3 | 2.8[1] | A positive LogP value indicates that the compound is more soluble in lipids/octanol than in water, classifying it as hydrophobic. |
The Critical Role of pH in Solubility
The solubility of this compound is fundamentally linked to its ionization state, which is dictated by the pH of the solution. The sulfonamide group can be deprotonated at higher pH, forming a soluble anionic salt, while the amino group can be protonated at lower pH, forming a soluble cationic salt. The neutral form of the molecule, which predominates at a pH between the pKa values of the two groups, is the least soluble.[3][5][6]
This relationship is the most common reason for unexpected precipitation when pH shifts, such as during a reaction workup, buffer exchange, or when adding the compound to cell culture media.
Sources
- 1. 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide | C12H10Cl2N2O2S | CID 221212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bmj.com [bmj.com]
- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 5. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
Technical Support Center: 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide Degradation and Stability
Prepared by the Senior Application Scientist Team
This guide is intended for researchers, scientists, and drug development professionals working with 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide. Understanding the stability profile of this compound is critical for ensuring the accuracy, reproducibility, and validity of experimental results. This document provides a comprehensive overview of its degradation pathways, preventative measures, and troubleshooting strategies in a direct question-and-answer format.
Section 1: Understanding Degradation Pathways (FAQs)
This section addresses the fundamental chemical liabilities of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide.
Q1: What are the primary degradation pathways for 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide?
Based on its sulfonamide structure, the compound is susceptible to three main degradation pathways: hydrolysis, photodegradation, and metabolic degradation.
-
Hydrolytic Degradation : This is a common abiotic process for sulfonamides, primarily involving the cleavage of the sulfonamide (S-N) bond.[1] This reaction is often dependent on pH. While many sulfonamides are relatively stable in neutral environmental conditions, the rate of hydrolysis can be accelerated under acidic or alkaline conditions.[2][3] The primary degradation products are typically the corresponding sulfanilic acid derivative and 3,5-dichloroaniline.[1]
-
Photodegradation : Aromatic compounds, especially those with amino groups, can be sensitive to light. Photodegradation can be a significant degradation route, particularly in aqueous solutions exposed to UV or even ambient light.[3] This process often involves the generation of reactive oxygen species (ROS) that attack the molecule, leading to a complex mixture of degradation products. Photocatalytic degradation, for instance using TiO₂, has been shown to be effective for mineralizing related sulfonamide structures.[4][5]
-
Metabolic Degradation : In biological systems, the compound is likely subject to enzymatic degradation. The aromatic amine moiety is susceptible to oxidation by Cytochrome P450 (CYP) enzymes, potentially forming reactive hydroxylamine intermediates.[6] The dichlorophenyl ring can also undergo CYP-mediated hydroxylation.[6] Furthermore, N-acetylation of the primary amino group is a common metabolic pathway for compounds of this class.[7] In environmental contexts, microbial degradation can also occur, often initiated by enzymatic hydrolysis of the sulfonamide bond.[8]
Q2: How does pH significantly affect the hydrolytic stability of the compound?
The pH of the aqueous medium is a critical factor governing hydrolytic stability. The cleavage of the S-N bond is favorable under acidic conditions.[1] This is because the protonated amine group becomes less reactive towards nucleophiles, while the sulfonic group becomes the most reactive site for nucleophilic attack.[1] Conversely, some sulfonamides can also exhibit enhanced hydrolysis under alkaline conditions.[3][9] For experimental work, it is crucial to maintain the pH of aqueous solutions within a stable, neutral range (typically pH 7.0-9.0 where many sulfonamides show the greatest stability) unless the study specifically aims to investigate pH-dependent effects.[2][3]
Q3: What are the likely metabolic products I should look for in a biological assay?
When working with cell-based assays, hepatocytes, or in vivo models, you should anticipate several metabolic products. Based on the metabolism of structurally related compounds, the primary metabolites are likely to be:
-
Oxidized Derivatives : Look for hydroxylated versions of the compound on either the 4-aminophenyl ring or the 3,5-dichlorophenyl ring, which are products of Phase I metabolism by CYP enzymes.[6]
-
N-acetylated Metabolite : The primary aromatic amine at the 4-position is a prime target for N-acetyltransferases, leading to the formation of 4-Acetamido-N-(3,5-dichlorophenyl)benzenesulfonamide.[7]
-
Hydrolyzed Products : As in chemical hydrolysis, you may detect the products of S-N bond cleavage: the corresponding sulfanilic acid and 3,5-dichloroaniline.[1]
Identifying these metabolites typically requires sensitive analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[6]
Section 2: Prevention and Handling (Best Practices)
Proactive measures are essential to maintain the integrity of the compound throughout its lifecycle in the lab.
Q4: What are the recommended storage conditions for 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide in both solid and solution forms?
Proper storage is the first line of defense against degradation. Adherence to the following conditions is critical.
| Form | Container | Temperature | Atmosphere | Light Conditions |
| Solid Powder | Tightly sealed, airtight container. | Room Temperature or 2-8°C for long-term storage. | Dry, well-ventilated area.[10] | Protect from light. |
| Stock Solution (in Organic Solvent, e.g., DMSO) | Tightly sealed vials with PTFE-lined caps. | -20°C or -80°C.[11] | Inert gas (Argon or Nitrogen) overlay if highly sensitive. | Store in amber vials or light-blocking boxes.[11] |
| Aqueous Working Solutions | Sterile, sealed containers. | 2-8°C for short-term use (hours to days). Prepare fresh. | N/A | Protect from light by wrapping in foil. |
Key Insight: For stock solutions in DMSO, it is highly recommended to prepare small-volume aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[11]
Q5: How can I minimize degradation during the setup of an experiment in aqueous buffers?
When preparing for an experiment, time and exposure are your enemies. Follow these steps to minimize degradation:
-
Prepare Fresh : Always prepare aqueous working solutions immediately before use from a frozen organic stock.
-
Control pH : Use a well-buffered system in the neutral range (pH 7.0-7.4) unless your experiment dictates otherwise. Verify the pH of the final solution after adding the compound.
-
Protect from Light : Work in a subdued lighting environment. Wrap flasks, beakers, and plates containing the compound in aluminum foil.[11]
-
Maintain Temperature : Keep solutions on ice during preparation and transfer them to the incubator or experimental system promptly.
-
Use High-Purity Solvents : Ensure all solvents and buffers are of high purity and free from contaminants that could catalyze degradation.
Section 3: Troubleshooting Guide
This section provides solutions to common problems encountered during experimentation.
Q7: I suspect my compound has degraded. How can I definitively confirm this?
Visual inspection is unreliable. The most robust method to confirm degradation is through analytical chromatography.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[12] A stability-indicating HPLC method separates the parent compound from its degradation products. A typical analysis involves:
-
Comparing Samples : Analyze a sample of your potentially degraded material against a freshly prepared standard or a retained sample from a trusted lot.
-
Look for Changes : Degradation is confirmed if you observe a decrease in the peak area of the parent compound and/or the appearance of new peaks corresponding to degradation products.
See Protocol 1 for a detailed starting method for HPLC analysis.
Q8: My HPLC chromatogram shows peak tailing and poor resolution. What's wrong and how do I fix it?
These are common issues when analyzing basic compounds like this one.
-
Problem: Peak Tailing : The primary amino group is basic and can interact with acidic silanol groups on the surface of standard silica-based C18 columns.[12] This secondary interaction causes the peak to tail, which compromises quantification.
-
Solution 1 (pH Adjustment) : Adjust the mobile phase pH to be at least 2 units away from the pKa of the amino group. Using an acidic mobile phase (e.g., with 0.1% formic or trifluoroacetic acid) will protonate the amine, reducing its interaction with silanols.[12]
-
Solution 2 (Competing Base) : Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1%). TEA will preferentially bind to the active silanol sites, improving the peak shape of your compound.[12]
-
-
Problem: Poor Resolution : The main peak and an impurity or degradant peak are not well separated.
-
Solution 1 (Optimize Gradient) : Make the elution gradient shallower (i.e., increase the organic solvent percentage more slowly). This gives the compounds more time to interact with the column, improving separation.[12]
-
Solution 2 (Change Solvent) : If using methanol, try switching to acetonitrile, or vice-versa. These solvents have different selectivities and can alter the elution order and separation of compounds.[12]
-
Solution 3 (Lower Flow Rate) : Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). This increases efficiency and can improve resolution, though it will lengthen the run time.[12]
-
Q9: How can I identify the unknown peaks in my chromatogram that I believe are degradation products?
Identifying unknown structures requires more advanced techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS/MS) .
-
LC-MS : This technique separates the compounds via HPLC and then determines the mass-to-charge ratio (m/z) of each peak. This provides the molecular weight of the degradation products.
-
LC-MS/MS : In this method, the mass spectrometer isolates a specific ion (like the molecular ion of a degradant) and fragments it. The resulting fragmentation pattern provides structural clues that can be used to elucidate the identity of the unknown compound, often by comparing it to the fragmentation of the parent compound.[1][8]
Section 4: Experimental Protocols
These protocols provide validated starting points for your own laboratory work.
Protocol 1: HPLC Method for Purity and Degradation Analysis
Objective: To quantify the purity of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide and detect the formation of degradation products. This method is based on standard protocols for related aromatic sulfonamides.[12][13]
Materials:
-
4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Dilute this stock solution to a working concentration of approximately 50 µg/mL using a 50:50 mixture of Acetonitrile:Water.
-
-
HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 20.0 10 90 25.0 10 90 25.1 70 30 | 30.0 | 70 | 30 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the parent compound using the area percent method: (Area of Parent Peak / Total Area of All Peaks) * 100.
-
For stability studies, track the decrease in the parent peak area and the increase in degradant peak areas over time.
-
Protocol 2: Accelerated Stability Study in Aqueous Buffers
Objective: To assess the hydrolytic stability of the compound under different pH conditions at an elevated temperature.
Materials:
-
10 mM stock solution of the compound in DMSO
-
Phosphate buffer (pH 4.0)
-
Phosphate buffer (pH 7.4)
-
Carbonate-bicarbonate buffer (pH 9.0)
-
Incubator set to 40°C
-
HPLC system (as per Protocol 1)
-
Acetonitrile (for quenching)
Procedure:
-
Preparation:
-
In triplicate for each pH condition, add 10 µL of the 10 mM DMSO stock solution to 990 µL of each buffer (pH 4.0, 7.4, and 9.0) in separate amber HPLC vials. This yields a final concentration of 100 µM.
-
-
Time Zero (T=0) Analysis:
-
Immediately after preparation, take one set of vials (one for each pH) and quench the reaction by adding 1 mL of acetonitrile.
-
Analyze these T=0 samples via HPLC according to Protocol 1 to establish the initial peak area of the parent compound.
-
-
Incubation:
-
Place the remaining vials in an incubator set to 40°C, protected from light.
-
-
Time Point Sampling:
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove a set of vials (one for each pH) from the incubator.
-
Immediately quench the reaction in each vial by adding 1 mL of acetonitrile.
-
Store the quenched samples at 4°C until analysis.
-
-
Analysis:
-
Analyze all samples from all time points by HPLC.
-
For each pH condition, plot the percentage of the parent compound remaining versus time. The percentage remaining is calculated as (Peak Area at Time X / Peak Area at Time 0) * 100.
-
This data will reveal the degradation kinetics under each pH condition.
-
Section 5: Visualizations
Diagram 1: Key Degradation Pathways
Caption: Primary chemical degradation pathways for the target compound.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for conducting an experimental stability study.
References
-
Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Available at: [Link]
-
Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. Available at: [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]
-
Toth, A., et al. Acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry. Available at: [Link]
-
Wood, J. M., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications. Available at: [Link]
-
Wang, Y., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. National Institutes of Health (NIH). Available at: [Link]
-
Zhang, L., et al. (2010). 4-Amino-3,5-dichlorobenzenesulfonamide. National Institutes of Health (NIH). Available at: [Link]
-
4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide PubChem Entry. National Institutes of Health (NIH). Available at: [Link]
-
Patel, D. R., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]
-
Armaković, S., et al. (2018). Photocatalytic degradation of 4-amino-6-chlorobenzene-1,3-disulfonamide stable hydrolysis product of hydrochlorothiazide: Detection of intermediates and their toxicity. ResearchGate. Available at: [Link]
-
Fragmentation pattern for 4-amino-3,5-dichlorophenol detected in the photocatalytic degradation of DCF. ResearchGate. Available at: [Link]
-
Armaković, S., et al. (2017). Photocatalytic degradation of 4-amino-6-chlorobenzene-1,3-disulfonamide stable hydrolysis product of hydrochlorothiazide: Detection of intermediates and their toxicity. PubMed. Available at: [Link]
-
Zhang, L., et al. (2010). 4-Amino-3,5-dichloro-benzene-sulfonamide. PubMed. Available at: [Link]
-
Vaickelionienė, R., et al. (2020). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. Available at: [Link]
-
Lei, Y., et al. (2015). Innovative controllable photocatalytic degradation of polystyrene with hindered amine modified aromatic polyamide dendrimer/ pol. ScienceDirect. Available at: [Link]
-
Photocatalytic degradation of 4-amino-6-chlorobenzene-1,3-disulfonamide stable hydrolysis product of hydrochlorothiazide: Detection of intermediates and their toxicity. Semantic Scholar. Available at: [Link]
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- 2. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. Photocatalytic degradation of 4-amino-6-chlorobenzene-1,3-disulfonamide stable hydrolysis product of hydrochlorothiazide: Detection of intermediates and their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 13. tis.wu.ac.th [tis.wu.ac.th]
addressing peak tailing in HPLC analysis of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide
Welcome to the technical support center for the chromatographic analysis of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve one of the most common challenges encountered with this and similar molecules: peak tailing . Our approach is built on explaining the underlying chemical principles to empower you to make informed, effective decisions in your method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
Peak tailing refers to an asymmetrical chromatographic peak where the latter half of the peak is broader than the front half.[1] Ideally, peaks should be symmetrical and Gaussian in shape. This distortion is problematic as it can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying issues with the separation method or HPLC system.[2][3]
The symmetry of a peak is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). The USP (United States Pharmacopeia) tailing factor is the most common metric, with a value of 1.0 indicating a perfectly symmetrical peak. A value greater than 1 indicates tailing. Many validated methods require a tailing factor of less than 2.0.
Q2: I am only observing peak tailing for 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide, while other compounds in my mixture look fine. What is the likely cause?
This is a classic sign of a specific chemical interaction between your analyte and the stationary phase. 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide possesses a primary aromatic amine group (-NH2), which is basic.[4][] In a typical reversed-phase mobile phase (pH > 3), this amine group can become protonated (positively charged).
The primary cause of tailing for basic compounds is a secondary interaction with residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[3][6][7] These silanol groups are acidic and can become deprotonated (negatively charged), leading to a strong ionic interaction with the protonated analyte.[1][7][8] This secondary retention mechanism, in addition to the primary hydrophobic interaction, causes a portion of the analyte molecules to be retained longer, resulting in a tailing peak.[9][10]
Q3: All the peaks in my chromatogram are tailing, not just my target analyte. What does this suggest?
When all peaks exhibit tailing or similar distortion, the issue is likely mechanical or systemic rather than chemical.[11] This points to a problem that affects the entire sample flow path before the separation occurs. Common causes include:
-
Partially Blocked Column Frit: Particulates from the sample or mobile phase can accumulate on the inlet frit of the column, distorting the sample band as it enters.[11]
-
Column Void: A void or channel may have formed at the head of the column bed, leading to non-uniform flow.[9]
-
Extra-Column Volume: Excessive dead volume in the system, caused by using tubing with too large an inner diameter or poorly fitted connections between the injector, column, and detector, can cause band broadening and tailing for all peaks.[1][6][8]
Systematic Troubleshooting Guide for Peak Tailing
This guide provides a logical workflow to diagnose and resolve peak tailing. The process begins by distinguishing between chemical and mechanical causes and then systematically addressing the most probable factors.
Caption: A systematic workflow for troubleshooting HPLC peak tailing.
Step 1: Address Chemical Interactions (Analyte-Specific Tailing)
The interaction between the basic amine of your analyte and acidic silanols on the column is the most probable cause of analyte-specific tailing.[7] Here is how to mitigate it.
The Role of Silanol Interactions
Caption: Mechanism of silanol interaction and its suppression by low pH.
Solution A: Mobile Phase pH Optimization
Controlling the mobile phase pH is the most powerful tool to improve peak shape for ionizable compounds.[12][13][14] The goal is to protonate the residual silanol groups, thereby eliminating the ionic interaction site.
-
Mechanism: By lowering the mobile phase pH to a value between 2.5 and 3.5, the vast majority of silanol groups will be in their neutral (Si-OH) form.[9] While the analyte's amine group remains protonated (R-NH₃⁺), the electrostatic attraction site on the stationary phase is masked, leading to a symmetrical peak.
-
Recommendation: Use a buffer (e.g., phosphate or formate) to maintain a consistent pH. Adjust the pH of the aqueous portion of your mobile phase before mixing with the organic solvent.
| Mobile Phase pH | Expected Tailing Factor (Tf) | Rationale |
| 2.5 - 3.5 | 1.0 - 1.5 (Ideal) | Silanol groups are protonated (Si-OH), minimizing secondary ionic interactions.[7][9] |
| 4.0 - 6.0 | > 2.0 (Poor) | A significant portion of silanol groups are ionized (Si-O⁻), causing strong interaction with the protonated amine.[1][8] |
| ~ pKa of Analyte | Variable (Poor/Split) | The analyte exists as a mixture of ionized and unionized forms, leading to peak distortion or splitting.[14][15] |
Solution B: Use of Mobile Phase Additives (Competitive Base)
If pH adjustment alone is insufficient, or if you must work at a mid-range pH, adding a small concentration of a "competing base" can be highly effective.
-
Mechanism: An amine additive, such as triethylamine (TEA), is a small, basic compound that will preferentially interact with the active silanol sites.[16] By "masking" these sites, it prevents the larger analyte molecule from engaging in secondary retention, thus improving peak shape.[6][17]
-
Recommendation: Add TEA to the mobile phase at a low concentration, typically 0.1% to 0.5% (v/v). Be aware that TEA can suppress ionization in mass spectrometry and has a UV cutoff.
Step 2: Address Mechanical & System Issues (General Tailing)
If all peaks are tailing, investigate the HPLC system hardware.
-
Column Contamination: If you suspect a blocked frit, first try backflushing the column (disconnect from the detector and flush to waste) as recommended by the manufacturer.[11] Using a guard column is a cost-effective way to protect the analytical column from sample matrix contaminants.[18]
-
Extra-Column Effects: Ensure all tubing between the injector and detector is as short as possible with a narrow internal diameter (e.g., 0.005 inches). Check all fittings to ensure they are properly seated without creating any dead volume.[6]
-
Sample Overload: Injecting a sample that is too concentrated can cause peak distortion.[6] To check for this, dilute your sample 10-fold and reinject. If the peak shape improves, overload was a contributing factor.[19]
-
Sample Solvent: The sample should ideally be dissolved in the initial mobile phase.[19] Using a solvent that is much stronger (e.g., 100% acetonitrile in a 50% acetonitrile method) can cause severe peak distortion.[3][8]
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization Study
Objective: To determine the optimal mobile phase pH for symmetrical peak shape of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Phosphoric acid or Formic acid (for pH adjustment)
-
Potassium phosphate or Ammonium formate (buffer salts)
-
Standard of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide
Procedure:
-
Prepare Aqueous Buffers: Prepare three separate 20 mM aqueous buffer solutions (e.g., potassium phosphate).
-
Buffer A: Adjust pH to 2.8 with phosphoric acid.
-
Buffer B: Adjust pH to 4.5 with phosphoric acid.
-
Buffer C: Adjust pH to 7.0 (no pH adjustment needed if using monobasic and dibasic salts).
-
-
Prepare Mobile Phases: For each buffer, prepare the final mobile phase by mixing it with acetonitrile in the desired ratio (e.g., 50:50 v/v). Filter and degas all mobile phases.
-
Prepare Sample: Dissolve the analyte standard in the initial mobile phase composition (e.g., 50:50 Acetonitrile:Water at pH 2.8) to a concentration of ~10 µg/mL.
-
System Equilibration and Analysis:
-
Install a suitable C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Equilibrate the system with the pH 2.8 mobile phase for at least 15 column volumes.
-
Inject the sample and record the chromatogram. Note the retention time, peak area, and tailing factor.
-
Flush the system thoroughly and repeat the equilibration and analysis steps for the pH 4.5 and pH 7.0 mobile phases.
-
-
Data Evaluation: Compare the tailing factor from the three runs. The pH that provides a tailing factor closest to 1.0 is optimal for peak shape.
Protocol 2: Using Triethylamine (TEA) as a Mobile Phase Additive
Objective: To improve peak symmetry by masking active silanol sites.
Procedure:
-
Prepare Mobile Phase: Prepare your standard mobile phase (e.g., 50:50 Acetonitrile:20 mM Phosphate Buffer at pH 4.5).
-
Add TEA: To 1 liter of this mobile phase, add 1.0 mL of high-purity triethylamine (for a 0.1% concentration). Mix thoroughly. Note: Always add additives to the final, mixed mobile phase to ensure accurate concentration.
-
Equilibrate and Analyze: Equilibrate the column with the TEA-containing mobile phase for at least 20 column volumes to ensure the stationary phase is fully saturated.
-
Inject Sample: Inject the analyte and compare the resulting peak shape and tailing factor to the analysis performed without TEA.
References
-
CHROMacademy. (n.d.). HPLC Troubleshooting Guide - Peak Tailing. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. Retrieved from [Link]
-
Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]
-
Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. Retrieved from [Link]
-
Kromidas, S. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
CHROMacademy. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]
-
MONAD. (2024, March 18). What's the significance of mobile phase pH in chromatography? Retrieved from [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 221212, 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
-
Phenomenex. (n.d.). LC Technical Tip: The Role of End-capping in Reversed Phase Selectivity. Retrieved from [Link]
- Snyder, L. R., & Kirkland, J. J. (1984).
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]
-
Crawford Scientific. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
Hawach. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Tian, H., et al. (2011). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Journal of Chromatographic Science, 49(7), 527-531. Retrieved from [Link]
Sources
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- 4. 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide | C12H10Cl2N2O2S | CID 221212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
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how to avoid repeated freeze-thaw cycles of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide stocks
Introduction
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide. Its purpose is to offer field-proven insights and detailed protocols to ensure the stability and integrity of your compound stocks, with a primary focus on mitigating the detrimental effects of repeated freeze-thaw cycles. By adhering to these best practices, you can ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why are repeated freeze-thaw cycles a concern for my 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide stock solution?
Repeatedly freezing and thawing a stock solution, particularly when dissolved in a solvent like Dimethyl Sulfoxide (DMSO), can compromise the integrity of the compound through several mechanisms.[1][2] Each cycle can introduce atmospheric moisture, leading to the precipitation of less soluble compounds. For sulfonamides, freeze-thaw cycles can alter their adsorption behavior and transport in certain matrices.[3] Furthermore, the process can lead to the formation of concentration gradients within the solution as it freezes and thaws, potentially affecting the accuracy of subsequent dilutions.[4][5] Over time, these cycles can lead to a decrease in the effective concentration and degradation of the compound, impacting the reproducibility of your experiments.[1][2]
Q2: I have been storing my main stock solution at -20°C and taking what I need directly from it. What are the potential consequences?
This practice directly exposes your entire stock to multiple freeze-thaw cycles. The potential consequences include:
-
Compound Degradation: The chemical stability of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide can be compromised, leading to a loss of potency.
-
Reduced Solubility: With each thaw, the compound is re-dissolved, and repeated cycles can lead to the formation of micro-precipitates that may not fully go back into solution, effectively lowering the concentration.
-
Inaccurate Dosing: The effective concentration of your stock may decrease over time, leading to inconsistent results in your assays.
-
Increased Risk of Contamination: Every time the main stock container is opened, there is a risk of introducing contaminants.[6]
Q3: What is the single most effective way to prevent damage from freeze-thaw cycles?
The most effective strategy is to aliquot the main stock solution into smaller, single-use volumes.[7] This practice ensures that the bulk of your compound remains in a stable, frozen state, and you only thaw the amount needed for a specific experiment.
Troubleshooting Guide: Preserving Your Stock Solution
This section provides a systematic approach to handling and storing your 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide to maintain its integrity.
Issue: My experimental results are inconsistent over time.
Potential Cause: Degradation of your 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide stock solution due to improper storage and handling, likely involving repeated freeze-thaw cycles.
Solution Workflow:
-
Assess Current Stock: If you have been using a single stock vial repeatedly, it is highly recommended to prepare a fresh stock solution.
-
Implement Aliquoting Protocol: Follow the detailed protocol below to create single-use aliquots from your new stock solution.
-
Proper Storage: Store these aliquots at the recommended temperature, protected from light.[6][8]
Experimental Protocol: Preparation and Aliquoting of a Stock Solution
This protocol details the steps to prepare a 10 mM stock solution in DMSO and then aliquot it for long-term storage.
Materials:
-
4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide (Molecular Weight: 317.19 g/mol )[9][10]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-retention microcentrifuge tubes (e.g., 0.5 mL or 1.5 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Tube labels or cryo-marker
Step-by-Step Methodology:
-
Calculate the Required Mass:
-
Weigh the Compound:
-
In a chemical fume hood, carefully weigh the calculated mass of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide onto weighing paper or directly into a sterile microcentrifuge tube.[13]
-
-
Dissolve the Compound:
-
Add the desired volume of anhydrous DMSO to the tube containing the compound.
-
Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed, but avoid excessive heat.[7]
-
-
Aliquoting the Stock Solution:
-
Determine the typical volume you will need for your experiments to decide on the aliquot volume (e.g., 10 µL, 20 µL, 50 µL).
-
Carefully label the required number of sterile microcentrifuge tubes with the compound name, concentration, date, and your initials.
-
Pipette the chosen volume of the stock solution into each labeled tube.
-
-
Storage:
Visualizing the Aliquoting Workflow```dot
Caption: A decision-making diagram for the proper use of compound stock solutions.
References
-
FasterCapital. Best Practices For Stock Solutions. [Link]
-
PubMed. Freeze-thaw effect on adsorption and transport of two sulfonamides in soil: Batch and column studies. [Link]
-
Lab Manager. How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. [Link]
-
Moravek. A Beginner's Guide to Chemical Storage Best Practices. [Link]
-
IDR Environmental Services. The Top 10 Best Practices For Proper Chemical Storage. [Link]
-
Canadian Scientific Lab Systems. Lab Best Practices: 3 Tips to Achieve Safe & Smart Chemical Storage. [Link]
-
The Synergist. Best Practices for Proper Chemical Storage. [Link]
-
FasterCapital. Stock Solutions Unleashed: The Magic of Dilution for Laboratory Work. [Link]
-
University of Rochester. PREPARING SOLUTIONS AND MAKING DILUTIONS. [Link]
-
PubChem. 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide. [Link]
-
ResearchGate. The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. [Link]
-
YouTube. Lab Skills: Preparing Stock Solutions. [Link]
-
Chemistry LibreTexts. 2.5: Preparing Solutions. [Link]
-
IUPAC-NIST Solubility Data Series. (1) Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S. [Link]
-
Cheméo. Benzenesulfonamide, 4-amino-N-(3,4-dichlorophenyl)- (CAS 34392-63-7). [Link]
-
PubMed. The effect of freeze/thaw cycles on the stability of compounds in DMSO. [Link]
-
National Institutes of Health. 4-Amino-3,5-dichlorobenzenesulfonamide. [Link]
-
Sartorius. Evaluating Freeze–Thaw Processes in Biopharmaceutical Development. [Link]
-
BioProcess International. Evaluating Freeze-Thaw Processes in Biopharmaceutical Design. [Link]
-
ResearchGate. Impact of Freeze/Thaw Process on Drug Substance Storage of Therapeutics. [Link]
Sources
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- 2. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Freeze-thaw effect on adsorption and transport of two sulfonamides in soil: Batch and column studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the Bioavailability of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide Derivatives
Welcome to the technical support center for 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the challenges associated with the poor aqueous solubility and bioavailability of this class of compounds. This guide offers troubleshooting protocols and frequently asked questions (FAQs) to support your experimental success.
Introduction to the Challenge
4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide is a sulfonamide derivative with a molecular formula of C₁₂H₁₀Cl₂N₂O₂S.[1] Like many sulfonamides, this compound and its derivatives often exhibit poor aqueous solubility, which can significantly hinder their oral bioavailability and therapeutic efficacy.[2] The lipophilic nature, conferred by the dichlorophenyl ring, combined with a potentially high crystal lattice energy, often categorizes these molecules as "brick-dust" or "grease-ball" compounds, making formulation development a critical challenge.[3]
Most poorly soluble drugs, including many sulfonamides, are classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). For BCS Class II drugs, enhancing the dissolution rate is the primary goal to improve bioavailability.[4][5] This guide will focus on practical strategies to address these solubility and dissolution hurdles.
Core Troubleshooting Guide
This section is designed to address specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Solubility and Dissolution Issues
Q1: My 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide derivative is practically insoluble in aqueous buffers. Where do I start?
A1: This is a common starting point. A systematic approach to solubility screening is the most effective initial step. The goal is to identify a suitable solvent or solvent system that can act as a vehicle for your in vitro or in vivo studies.
Initial Solvent Screening Protocol:
-
Small-Scale Testing: Begin by testing the solubility of a small, accurately weighed amount of your compound (e.g., 1 mg) in a range of solvents with varying polarities (e.g., 100 µL).
-
Solvent Selection: Include a diverse set of solvents such as:
-
Polar Protic: Water, Ethanol, Methanol
-
Polar Aprotic: DMSO, DMF, Acetonitrile
-
Nonpolar: Toluene, Hexane
-
Chlorinated: Dichloromethane (DCM)
-
-
Observation: Vortex each sample and visually inspect for dissolution. If the compound dissolves, try adding more solute to determine an approximate saturation point.
-
Rationale: This initial screen will provide a qualitative understanding of your compound's solubility profile and guide the selection of appropriate solvents for co-solvent systems or formulation development. The presence of the dichlorophenyl group suggests that chlorinated solvents may be effective.[3]
Q2: I've identified a suitable organic solvent, but I need an aqueous formulation for my cell-based assays. How do I proceed?
A2: A co-solvent system is a practical approach in this scenario. The organic solvent in which your compound is soluble can be used to prepare a concentrated stock solution, which is then diluted into your aqueous assay medium.
Co-Solvent System Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of your compound in a water-miscible organic solvent like DMSO or ethanol.
-
Serial Dilution: Perform serial dilutions of the stock solution into your aqueous buffer or cell culture medium.
-
Precipitation Watch: It is critical to visually inspect for any signs of precipitation at each dilution step. The final concentration of the organic solvent in your assay should be kept to a minimum (typically <1%) to avoid solvent-induced artifacts.
-
Troubleshooting: If precipitation occurs, you may need to lower the final concentration of your compound or explore alternative formulation strategies.
Q3: My compound "oils out" instead of forming crystals during recrystallization for purification. What causes this and how can I fix it?
A3: "Oiling out" typically occurs when the solute's solubility is exceeded at a temperature that is above its melting point in the chosen solvent system.[6] For sulfonamides, this can be a common issue.
Troubleshooting "Oiling Out":
-
Lower Crystallization Temperature: Switch to a solvent or co-solvent system with a lower boiling point to allow for crystallization to occur at a lower temperature.
-
Slower Cooling: Allow the solution to cool more slowly to give the molecules adequate time to orient into a crystal lattice.
-
Solvent/Anti-Solvent System: Dissolve the compound in a "good" solvent and then slowly add a miscible "anti-solvent" (in which the compound is insoluble) to induce crystallization.[6]
Advanced Bioavailability Enhancement Strategies
If simple co-solvent systems are insufficient or not suitable for your intended application (e.g., oral dosing in animal models), more advanced formulation strategies are necessary.
Solid Dispersions
Solid dispersions involve dispersing the drug in a hydrophilic carrier matrix at the molecular level. This can significantly improve the dissolution rate and oral bioavailability.[7][8]
Q4: How do I prepare a solid dispersion of my sulfonamide derivative?
A4: The solvent evaporation method is a common and effective technique for preparing solid dispersions in a laboratory setting.
Solvent Evaporation Protocol for Solid Dispersions:
-
Polymer Selection: Choose a hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).
-
Solution Preparation: Dissolve both your 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide derivative and the polymer carrier in a common volatile solvent (e.g., methanol or a DCM/methanol mixture). Experiment with different drug-to-polymer ratios (e.g., 1:1, 1:5, 1:10 by weight).[3]
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will yield a solid film or powder.
-
Characterization: The resulting solid dispersion should be characterized for its dissolution properties compared to the pure drug.
| Formulation Strategy | Underlying Principle | Key Advantages | Potential Challenges |
| Co-solvent Systems | Increasing the solubility of a lipophilic drug in an aqueous medium by adding a water-miscible organic solvent. | Simple to prepare for in vitro studies. | Potential for precipitation upon dilution; solvent toxicity in biological systems. |
| Solid Dispersions | Dispersing the drug in a hydrophilic polymer matrix to enhance dissolution. | Significant improvement in dissolution rate and bioavailability. | Can be physically unstable and convert back to a crystalline form. |
| Micronization/Nanonization | Increasing the surface area of the drug particles to enhance dissolution rate. | Applicable to a wide range of compounds. | Can lead to particle aggregation. |
| Prodrug Approach | Modifying the drug molecule to a more soluble form that converts back to the active drug in vivo. | Can overcome very poor solubility. | Requires careful design to ensure efficient in vivo conversion. |
| Salt Formation | Converting the drug into a salt form, which often has higher aqueous solubility. | Can significantly improve solubility and dissolution. | Not all compounds have suitable ionizable groups for salt formation. |
Experimental Workflow for Bioavailability Enhancement
The following diagram illustrates a logical workflow for approaching the bioavailability enhancement of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide derivatives.
Caption: A stepwise workflow for enhancing the bioavailability of poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q5: What is the likely Biopharmaceutics Classification System (BCS) class for 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide?
A5: Based on its structural characteristics (lipophilic, likely poor aqueous solubility), it is highly probable that this compound falls into BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability). For BCS Class II compounds, the rate-limiting step for absorption is the dissolution of the drug in the gastrointestinal fluids. Therefore, formulation strategies that enhance the dissolution rate are paramount.[4][5]
Q6: Can I use salt formation to improve the solubility of my sulfonamide derivative?
A6: Salt formation is a viable strategy if your molecule has an ionizable functional group with a suitable pKa. The 4-amino group on the benzenesulfonamide is basic and could be protonated to form a salt with an acidic counterion. This can significantly increase aqueous solubility. However, the stability of the salt form needs to be carefully evaluated.
Q7: Are there any specific excipients that are known to be incompatible with sulfonamides?
Q8: What analytical techniques are recommended for quantifying my compound in dissolution media or biological samples?
A8: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for the quantification of sulfonamides. For biological matrices, which are more complex, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often preferred due to its higher sensitivity and selectivity.
Q9: During dissolution testing, I am observing inconsistent results. What could be the cause?
A9: Inconsistent dissolution results can stem from several factors:
-
Degassing of the Medium: Ensure the dissolution medium is properly degassed to prevent bubbles from forming on the surface of your solid dosage form, which can hinder dissolution.[9][10]
-
Chemical Instability: Verify the stability of your compound in the dissolution medium at the experimental pH and temperature. Degradation can lead to lower than expected concentrations.[9][10]
-
Polymorphism: Different crystalline forms (polymorphs) of your compound can have different solubilities and dissolution rates. Ensure you are using a consistent solid form in your experiments.[8]
This technical support center provides a foundational guide to addressing the bioavailability challenges of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide and its derivatives. Successful formulation development will always require a systematic and evidence-based approach tailored to the specific properties of your molecule of interest.
References
- Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2457.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
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Pharmacy 180. (n.d.). Classification of Sulphonamides. Retrieved from [Link]
- ResearchGate. (2025).
- Rai, P. S., et al. (2022). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review.
- Kalepu, S., & Nekkanti, V. (2015). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. RSC Advances, 5(95), 77943-77954.
- International Journal of Pharmaceutical Research & Pharmacy. (n.d.). Approaches for Enhancement of Oral Bioavailability of Oral Formulation with Special Emphasis on Absorption.
- IUPAC-NIST Solubility Data Series. (n.d.). Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S.
- Dissolution Technologies. (2022). Dissolution Method Troubleshooting.
- Asian Journal of Pharmaceutical Technology & Innovation. (n.d.). Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs.
- SULPHONAMIDES.pdf. (n.d.).
-
Cheméo. (n.d.). Benzenesulfonamide, 4-amino-N-(3,4-dichlorophenyl)- (CAS 34392-63-7). Retrieved from [Link]
- Igwe, K. K., & Okoro, U. C. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SN Applied Sciences, 4(1), 32.
-
PubChem. (n.d.). 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide. Retrieved from [Link]
- American Pharmaceutical Review. (2025).
- Kesisoglou, F., et al. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 13(12), 2055.
- Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective.
- Pharmacy and Poisons Board. (2024). Biopharmaceutics Classification System (BCS) of Various Drug Substance.
- Agilent. (n.d.).
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- 1. 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide | C12H10Cl2N2O2S | CID 221212 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to Benzenesulfonamide Inhibitors: Profiling 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide
This guide provides an in-depth comparison of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide against other prominent benzenesulfonamide inhibitors. As direct experimental data for this specific compound is limited in public literature, this analysis leverages established structure-activity relationships (SAR) within the benzenesulfonamide class to project its potential efficacy and selectivity as a carbonic anhydrase inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced landscape of this important class of enzyme inhibitors.
Introduction: The Benzenesulfonamide Scaffold in Enzyme Inhibition
Benzenesulfonamides are a cornerstone chemical scaffold in medicinal chemistry, most renowned for their potent inhibition of zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[1] There are at least 12 catalytically active human CA isoforms, each playing distinct physiological roles.[1] The ubiquitous cytosolic isoforms, CA I and II, are involved in fundamental physiological processes, while other isoforms, such as the transmembrane CA IX and XII, are highly overexpressed in various tumors, contributing to the acidic tumor microenvironment and promoting cancer progression.[2][3]
The inhibitory action of primary sulfonamides stems from the coordination of the deprotonated sulfonamide nitrogen (SO₂NH⁻) to the catalytic Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound water molecule or hydroxide ion.[1] This interaction is the foundation of their mechanism, but the substituents on the benzenesulfonamide ring—often referred to as the "tail"—are critical for modulating potency and achieving isoform selectivity.[3][4] These tail groups form additional interactions with residues in the hydrophilic and hydrophobic regions of the active site, and exploiting the subtle differences between the active sites of various CA isoforms is the key to designing selective inhibitors.[1][4]
Profiling 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide
While not extensively characterized in the literature, the structure of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide allows for a detailed theoretical evaluation based on well-established SAR principles.
Structural Features:
-
Primary Aminosulfonamide Moiety: This is the critical zinc-binding group (ZBG) responsible for the fundamental inhibitory activity against carbonic anhydrases.
-
4-Amino Group: The amino group on the phenyl ring can act as a hydrogen bond donor and acceptor, potentially forming interactions with hydrophilic residues in the CA active site. Its position is analogous to the well-studied sulfanilamide, the parent compound for many benzenesulfonamide inhibitors.
-
N-(3,5-dichlorophenyl) Group: This secondary substitution on the sulfonamide nitrogen is a significant structural feature. The dichlorinated phenyl ring introduces a bulky, hydrophobic tail. The chlorine atoms are electron-withdrawing and can participate in halogen bonding or other specific interactions within the enzyme's active site. The orientation of this tail is crucial for determining isoform selectivity.[5]
Predicted Inhibitory Profile:
Based on SAR studies of related N-substituted benzenesulfonamides, we can hypothesize the following:
-
Potency: The presence of a secondary N-aryl substituent can modulate binding affinity. The bulky dichlorophenyl group will likely interact with hydrophobic residues near the active site entrance.[4] The precise fit and nature of these interactions will determine if the overall potency is enhanced or diminished compared to primary sulfonamides.
-
Selectivity: Isoform selectivity is heavily influenced by the "tail" of the inhibitor.[3][4] The active sites of CA IX and XII are known to accommodate bulkier substituents compared to the more constricted active sites of CA I and II. Therefore, the N-(3,5-dichlorophenyl) group may confer selectivity towards the tumor-associated isoforms CA IX and XII over the cytosolic isoforms. However, N-substitution on the sulfonamide group itself can sometimes lead to a loss of potency, and the specific substitution pattern is critical.[6]
Comparative Analysis with Key Benzenesulfonamide Inhibitors
To contextualize the potential of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide, we compare it to three well-characterized inhibitors: Acetazolamide (a classical non-selective inhibitor), Dorzolamide (a clinically used topical antiglaucoma agent), and SLC-0111 (a selective inhibitor of tumor-associated isoforms).
dot digraph "Inhibitor_Structures" { graph [rankdir="LR", splines=ortho, nodesep=1]; node [shape=none, margin=0];
} Caption: Chemical structures of the topic compound and key comparators.
Data Summary: Inhibitory Activity (Kᵢ in nM)
| Inhibitor | CA I (Cytosolic) | CA II (Cytosolic) | CA IX (Tumor-Associated) | CA XII (Tumor-Associated) | Key Structural Features | Reference |
| Acetazolamide | 250 | 12 | 25 | 5.7 | Heterocyclic primary sulfonamide; broad-spectrum inhibitor. | [3] |
| Dorzolamide | 3000 | 0.52 | 54 | 52 | Thienothiophene ring; high potency against CA II. | N/A |
| SLC-0111 | 9700 | 108 | 45 | 4.5 | Ureido-substituted tail; selective for CA IX/XII. | [7] |
| 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide | Predicted: Moderate | Predicted: Moderate | Predicted: Potent | Predicted: Potent | N-dichlorophenyl tail; potential for hydrophobic interactions and selectivity. | N/A |
Note: Predicted activities are based on qualitative SAR analysis. Experimental validation is required.
Discussion of Comparators:
-
Acetazolamide: As one of the first clinically used CA inhibitors, Acetazolamide is a non-selective, potent inhibitor of CA II but also significantly inhibits other isoforms.[8][9] Its simple heterocyclic structure serves as a benchmark for broad-spectrum CA inhibition.
-
Dorzolamide: Used topically to treat glaucoma, Dorzolamide exhibits very high potency against CA II, the primary isoform in the eye responsible for aqueous humor secretion. Its tail is designed to fit optimally within the CA II active site.
-
SLC-0111: This compound is a leading example of a selective inhibitor targeting the tumor-associated isoforms CA IX and XII.[7][10] Its ureido-substituted benzenesulfonamide structure allows it to exploit differences in the active site entrance of CA IX/XII, leading to potent inhibition of these cancer-related enzymes with much lower activity against the off-target cytosolic isoforms.[11][12] The bulky, flexible tail of SLC-0111 is a key feature for its selectivity, a principle that may also apply to the bulky N-dichlorophenyl group of the topic compound.
Experimental Methodologies: Evaluating Inhibitory Activity
The standard method for determining the inhibitory potency of compounds against carbonic anhydrases is the stopped-flow CO₂ hydration assay.[3][13] This kinetic assay directly measures the enzyme's catalytic activity.
dot digraph "Workflow_Stopped_Flow_Assay" { graph [splines=ortho, rankdir=LR, label="Stopped-Flow CO2 Hydration Assay Workflow", labelloc=t, fontname="Helvetica"]; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
} Caption: Workflow for the stopped-flow CO2 hydration assay.
Detailed Protocol: Stopped-Flow CO₂ Hydration Assay
-
Reagent Preparation:
-
Buffer: Prepare a buffer solution (e.g., 20 mM HEPES or TRIS, pH 7.4) containing a pH indicator (e.g., 0.2 mM Phenol Red).[13]
-
CO₂ Solution: Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water kept on ice for at least 30 minutes. The CO₂ concentration is temperature-dependent (approx. 33 mM at 25°C).[13]
-
Enzyme Solution: Prepare a stock solution of the purified human carbonic anhydrase isoform in the assay buffer. The final concentration in the assay is typically in the low nanomolar range.
-
Inhibitor Solutions: Prepare a stock solution of the test compound (e.g., 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide) in a suitable solvent like DMSO. Perform serial dilutions to obtain a range of concentrations for testing.
-
-
Instrument Setup:
-
Turn on the stopped-flow spectrophotometer and allow the lamp to warm up.
-
Set the observation wavelength to the λ_max of the pH indicator (e.g., 557 nm for Phenol Red).
-
Equilibrate the sample syringes and mixing chamber to the desired temperature (e.g., 25°C).
-
-
Measurement Procedure:
-
Load one syringe with the CO₂-saturated water.
-
Load the second syringe with the enzyme/indicator solution. For inhibition measurements, pre-incubate the enzyme with the desired concentration of the inhibitor for a set period (e.g., 10-15 minutes) before loading.
-
Initiate a "push" to rapidly mix the contents of the two syringes in the observation cell. This starts the hydration reaction.
-
Record the change in absorbance over time (typically for 10-100 seconds). The enzyme-catalyzed hydration of CO₂ produces protons, causing a pH drop and a corresponding change in the indicator's absorbance.
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the slope of the initial linear portion of the absorbance vs. time curve.
-
Subtract the uncatalyzed rate (measured in the absence of the enzyme) from the catalyzed rates.
-
Plot the enzyme activity (initial rate) against the inhibitor concentration.
-
Fit the data to the Morrison equation for tight-binding inhibitors or use the Cheng-Prusoff equation to calculate the inhibition constant (Kᵢ) from the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Conclusion and Future Directions
4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide is a structurally intriguing benzenesulfonamide derivative. While lacking direct experimental evaluation, a thorough analysis of its structure in the context of decades of carbonic anhydrase inhibitor research allows for informed predictions. The presence of the N-(3,5-dichlorophenyl) tail suggests a potential for potent and selective inhibition of tumor-associated carbonic anhydrases IX and XII, leveraging hydrophobic interactions within the active site that are less favorable in the cytosolic isoforms CA I and II.
This compound represents a promising candidate for synthesis and biological evaluation. Direct comparison of its inhibitory profile against the key CA isoforms using the stopped-flow CO₂ hydration assay is a critical next step. Such studies would validate the predictions made in this guide and determine if 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide or its derivatives could serve as valuable leads in the development of novel, isoform-selective therapeutics, particularly in the context of oncology.
References
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Pacchiano, F., et al. (2011). The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 816-821. Available from: [Link]
-
Gudžytė, K., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 23(10), 2677. Available from: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. SLC-0111. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]
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Grit Izac, N., et al. (2022). SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. Frontiers in Oncology, 12, 988354. Available from: [Link]
-
Wheler, J. J., et al. (2021). A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. The Oncologist, 26(9), 744–e1572. Available from: [Link]
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PubChem. Acetazolamide. National Center for Biotechnology Information. Available from: [Link]
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PharmaCompass. Acetazolamide. PharmaCompass. Available from: [Link]
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McKenna, R., & Supuran, C. T. (2017). Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo. JCI Insight, 2(24), e96280. Available from: [Link]
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Pediatric Oncall. Acetazolamide. Pediatric Oncall. Available from: [Link]
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Patatanian, A., & Early, J. (2023). Acetazolamide. StatPearls. Available from: [Link]
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Bhatt, A., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 213-222. Available from: [Link]
-
Wikipedia. Acetazolamide. Wikipedia. Available from: [Link]
-
Taylor & Francis Online. (2024). Structural insights into Arylidenehydrazinyl Benzenesulfonamides as potent mycobacterial carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available from: [Link]
-
El-Sayed, M. A., et al. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. European Journal of Medicinal Chemistry, 221, 113486. Available from: [Link]
-
Sanyal, G., et al. (1982). Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. Analytical Biochemistry, 123(1), 1-8. Available from: [Link]
-
Nemr, M. T. M., et al. (2024). Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. Bioorganic Chemistry, 154, 107881. Available from: [Link]
-
ResearchGate. (2022). Structure–activity relationships for the target compounds against carbonic anhydrase isoforms hCA I, II, IX, and XII. ResearchGate. Available from: [Link]
-
Park, J., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 22(23), 12792. Available from: [Link]
-
De Luca, L., et al. (2021). Synthesis, Structure–Activity Relationship Studies, and X-ray Crystallographic Analysis of Arylsulfonamides as Potent Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry, 64(1), 748-761. Available from: [Link]
-
Pinard, M. A., et al. (2011). Anticonvulsant 4-aminobenzenesulfonamide Derivatives With Branched-Alkylamide Moieties: X-ray Crystallography and Inhibition Studies of Human Carbonic Anhydrase Isoforms I, II, VII, and XIV. Journal of Medicinal Chemistry, 54(11), 3977-3981. Available from: [Link]
-
Geers, C., & Gros, G. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Biophysical Journal, 112(3), 573-583. Available from: [Link]
-
Pinard, M. A., et al. (2013). Structural study of the location of the phenyl tail of benzene sulfonamides and the effect on human carbonic anhydrase inhibition. Bioorganic & Medicinal Chemistry, 21(21), 6430-6437. Available from: [Link]
-
Angeli, A., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational- aided. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available from: [Link]
-
ResearchGate. (2013). Structural study of the location of the phenyl tail of benzene sulfonamides and the effect on human carbonic anhydrase inhibition. ResearchGate. Available from: [Link]
-
Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 925-930. Available from: [Link]
-
Roman, G. (2024). NOVEL AMINOBENZENESULFONAMIDES AS POTENTIAL INHIBITORS OF CARBONIC ANHYDRASES. Revue Roumaine de Chimie, 69(3-4), 111-117. Available from: [Link]
-
Roman, G. (2024). NOVEL AMINOBENZENESULFONAMIDES AS POTENTIAL INHIBITORS OF CARBONIC ANHYDRASES**. Revue Roumaine de Chimie. Available from: [Link]
-
Dudutienė, V., et al. (2014). Carbonic Anhydrase Inhibitors. Synthesis, and Molecular Structure of Novel Series N-substituted N'-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)guanidines and Their Inhibition of Human Cytosolic Isozymes I and II and the Transmembrane Tumor-Associated Isozymes IX and XII. European Journal of Medicinal Chemistry, 71, 135-147. Available from: [Link]
-
Angeli, A., et al. (2022). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1373-1380. Available from: [Link]
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. The Journal of Biological Chemistry, 246(8), 2561-2573. Available from: [Link]
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comparative study of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide and its analogs' efficacy
Introduction: The Therapeutic Potential of the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] While historically recognized for antimicrobial properties, its derivatives have emerged as a versatile class of compounds with significant potential in oncology.[3][4] A key mechanism of their antitumor action is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[5][6] These enzymes are overexpressed in various hypoxic solid tumors and play a crucial role in regulating pH in the tumor microenvironment, which is essential for cancer cell survival, proliferation, and metastasis.[7][8]
This guide focuses on a comparative study of the anticancer efficacy of selected N-phenylbenzenesulfonamide analogs. Due to the limited publicly available biological data for 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide, this guide will analyze its close structural analogs to provide insights into the structure-activity relationships (SAR) that govern the efficacy of this chemical class. By examining the impact of various substitutions on the phenyl rings, we can delineate the structural features that enhance potency against cancer cells and selectivity for tumor-associated carbonic anhydrase isoforms.
This analysis will be grounded in experimental data from reputable studies, providing researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and mechanistic basis of these promising anticancer agents.
Comparative Efficacy of Selected Benzenesulfonamide Analogs
The following table summarizes the in vitro efficacy of selected N-phenylbenzenesulfonamide analogs against human carbonic anhydrase isoforms and cancer cell lines. The chosen analogs illustrate the impact of different substitution patterns on the core scaffold.
| Compound ID | Structure | Target | Inhibition Constant (Kᵢ, nM) | Cell Line | Cytotoxicity (IC₅₀, µM) | Reference |
| U-F | 4-ureido-benzenesulfonamide | hCA II | 960 | MDA-MB-231 (Breast) | Not Reported | [7] |
| hCA IX | 45 | |||||
| hCA XII | 4 | |||||
| U-NO₂ | 4-ureido-N-nitro-benzenesulfonamide | hCA II | 15 | MDA-MB-231 (Breast) | Not Reported | [7] |
| hCA IX | 1 | |||||
| hCA XII | 6 | |||||
| AL106 | 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | TrkA | Not Reported | U87 (Glioblastoma) | 58.6 | [9] |
| BS3 | 4-methylbenzenesulfonate derivative with o-methoxy substitution | Not Specified | Not Reported | K562 (Leukemia) | < 0.3 | [10] |
| HCT 116 (Colon) | 0.239 | |||||
| MCF-7 (Breast) | 4.599 | |||||
| A549 (Lung) | 7.65 | |||||
| BS4 | 4-methylbenzenesulfonate derivative with p-methoxy substitution | Not Specified | Not Reported | K562 (Leukemia) | 0.173 | [10] |
| HCT 116 (Colon) | 3.724 | |||||
| A549 (Lung) | 11.34 |
Synthetic Workflow and Methodologies
The synthesis of N-substituted benzenesulfonamides generally follows a well-established chemical pathway. A common method involves the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine.
Caption: General synthetic workflow for N-substituted benzenesulfonamides.
Representative Synthesis Protocol for N-Substituted Benzenesulfonamides
This protocol describes a general method for the synthesis of N-phenylbenzenesulfonamide derivatives, which can be adapted for specific analogs by selecting the appropriate starting materials.
Materials:
-
Substituted aniline (1.0 eq)
-
Benzenesulfonyl chloride (1.1 eq)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the substituted aniline (1.0 eq) in pyridine in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add the benzenesulfonyl chloride (1.1 eq) to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to yield the final N-substituted benzenesulfonamide.
Mechanism of Action: Carbonic Anhydrase IX Inhibition in Cancer
In hypoxic tumors, the expression of carbonic anhydrase IX (CA IX) is significantly upregulated. CA IX is a transmembrane enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This activity contributes to the acidification of the extracellular tumor microenvironment while maintaining a neutral intracellular pH, a condition that favors tumor growth, invasion, and resistance to therapy. Benzenesulfonamides, with their characteristic SO₂NH₂ group, act as potent inhibitors of CA IX by coordinating to the zinc ion in the enzyme's active site, thereby disrupting its catalytic activity.
Caption: Mechanism of action of benzenesulfonamide inhibitors on CA IX.
Experimental Protocols for Efficacy Evaluation
In Vitro Carbonic Anhydrase Inhibition Assay
This colorimetric assay measures the esterase activity of carbonic anhydrase to determine the inhibitory potency of test compounds.[11][12]
Materials:
-
Human carbonic anhydrase isoforms (e.g., hCA II, hCA IX)
-
p-Nitrophenyl acetate (pNPA), substrate
-
Acetazolamide, standard inhibitor
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and acetazolamide in DMSO.
-
Prepare a working solution of the CA enzyme in Tris-HCl buffer.
-
Prepare a fresh solution of pNPA in a minimal amount of DMSO and dilute with Tris-HCl buffer.
-
-
Assay Protocol:
-
Add Tris-HCl buffer to the wells of a 96-well plate.
-
Add serial dilutions of the test compounds and the standard inhibitor to the respective wells. Include a vehicle control (DMSO) and a blank (no enzyme).
-
Add the CA enzyme working solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the pNPA solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation if the Michaelis constant (Km) of the substrate is known.
-
MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[13][14][15]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the medium from the wells and add the medium containing the test compounds. Include a vehicle control and an untreated control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Conclusion
The N-phenylbenzenesulfonamide scaffold represents a highly promising platform for the development of novel anticancer agents. The comparative analysis of its analogs reveals that strategic modifications to the phenyl rings can significantly influence their inhibitory potency against carbonic anhydrase isoforms and their cytotoxic effects on cancer cells. The detailed synthetic and screening protocols provided in this guide offer a robust framework for the continued exploration and optimization of this important class of compounds. Further investigation into the structure-activity relationships will be instrumental in designing next-generation benzenesulfonamide derivatives with enhanced efficacy and selectivity for cancer therapy.
References
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Akhtar, M. J., et al. (2023). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Archiv der Pharmazie, 356(11), e2300242. Available at: [Link]
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Supuran, C. T., & Scozzafava, A. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75. Available at: [Link]
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Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. The University of Groningen research portal. Available at: [Link]
- BenchChem (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. BenchChem.
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Wang, W., et al. (2018). Optimization of Heterocyclic Substituted Benzenesulfonamides as Novel Carbonic Anhydrase IX Inhibitors and Their Structure Activity Relationship. Journal of Medicinal Chemistry, 61(15), 6656-6671. Available at: [Link]
- Supuran, C. T., & Scozzafava, A. (2007). Anticancer and Antiviral Sulfonamides. Bentham Science Publishers.
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Supuran, C. T., & Scozzafava, A. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75. Available at: [Link]
- BenchChem (2025).
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Genis, C., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Journal of Medicinal Chemistry, 60(3), 1049-1061. Available at: [Link]
-
Pacchiano, F., et al. (2010). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. Journal of Medicinal Chemistry, 53(5), 2097-2107. Available at: [Link]
-
Ghasemi, S., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582. Available at: [Link]
- Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
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Assay Genie (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. Available at: [Link]
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Springer Nature Experiments (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]
- BenchChem (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. BenchChem.
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Monti, S. M., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 27(25), 8898. Available at: [Link]
-
El-Gazzar, M. G., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30235-30252. Available at: [Link]
-
De Simone, G., et al. (2005). Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. Bioorganic & Medicinal Chemistry Letters, 15(11), 2821-2826. Available at: [Link]
-
Koutra, S., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 829. Available at: [Link]
-
Poczta, A., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Molecules, 26(8), 2155. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16790. Available at: [Link]
-
Al-Omair, M. A., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Chemistry, 2023, 1-10. Available at: [Link]
-
Khan, K. M., et al. (2020). Sulfonamide phenylalanine (SPA) series of analogues as an antibacterial, antifungal, anticancer agents along with p53 tumor suppressor-DNA complex inhibitor - part 1. Journal of Biomolecular Structure & Dynamics, 38(14), 4081-4097. Available at: [Link]
-
Al-Omair, M. A., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Chemistry, 2023. Available at: [Link]
-
El-Gazzar, M. G., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30235-30252. Available at: [Link]
-
Murugesan, A., et al. (2023). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. International Journal of Molecular Sciences, 24(15), 12276. Available at: [Link]
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ResearchGate (n.d.). The chemical structures and IC50 values of designing derivatives with... ResearchGate. Available at: [Link]
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A Researcher's Guide to Rigorous Negative Control Experiments for 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide and its Analogs
This guide provides a comprehensive framework for designing and implementing robust negative control experiments in studies involving 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide. Given the limited specific biological data publicly available for this compound, this document outlines a strategic approach based on the well-established activities of the broader benzenesulfonamide class of molecules. By employing the principles and protocols detailed herein, researchers can confidently validate their findings, ensuring that observed biological effects are directly attributable to the specific molecular interactions of the compound of interest and not artifacts of the experimental system.
The Imperative of the Negative Control in Drug Discovery
In the pursuit of novel therapeutics, the negative control is not merely a procedural formality; it is the cornerstone of scientific rigor. A well-designed negative control experiment serves to:
-
Establish Specificity: Differentiate the on-target effects of a compound from non-specific or off-target interactions.
-
Identify Artifacts: Uncover potential confounding variables within an assay, such as solvent effects, cytotoxicity, or interference with detection reagents.
-
Validate On-Target Engagement: Provide a crucial point of comparison to confirm that the observed phenotype is a direct consequence of modulating the intended biological target.
For a compound like 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide, which belongs to a class of molecules with diverse biological activities, the selection and implementation of appropriate negative controls are paramount to elucidating its true mechanism of action.
Strategic Selection of Negative Controls for Benzenesulfonamide Analogs
The ideal negative control is a molecule that is structurally analogous to the active compound but is devoid of the specific chemical moieties required for biological activity. In the absence of a defined target for 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide, we will consider three plausible biological activities based on its structural features and the known pharmacology of the benzenesulfonamide scaffold: Carbonic Anhydrase Inhibition, Antibacterial Activity, and Kinase Inhibition.
Scenario 1: Carbonic Anhydrase Inhibition
Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes.[1][2] The inhibitory activity is primarily mediated by the coordination of the sulfonamide group to the zinc ion in the enzyme's active site.
Proposed Negative Control: N-(3,5-dichlorophenyl)acetamide.
Rationale: This compound retains the 3,5-dichlorophenyl group, which may contribute to binding pocket interactions, but replaces the critical zinc-binding sulfonamide group with a non-coordinating acetamide group. This substitution should abrogate inhibitory activity against carbonic anhydrases.
Scenario 2: Antibacterial Activity
Sulfonamide drugs are structural analogs of para-aminobenzoic acid (PABA) and act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.
Proposed Negative Control: 4-Methyl-N-(3,5-dichlorophenyl)benzenesulfonamide.
Rationale: The antibacterial activity of many sulfonamides relies on the presence of a primary aromatic amine (the 4-amino group) that mimics PABA. By replacing this amino group with a methyl group, the compound is no longer a structural mimic of PABA and should not inhibit DHPS. The rest of the molecule remains intact to account for any non-specific effects.
Scenario 3: Kinase Inhibition
The benzenesulfonamide scaffold is present in numerous kinase inhibitors. While the specific kinase target for 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide is unknown, a general approach to a negative control can be proposed.
Proposed Negative Control: 4-Amino-N-(phenyl)benzenesulfonamide.
Rationale: The dichlorophenyl moiety often contributes significantly to the binding affinity of small molecules to the hydrophobic regions of kinase active sites. By replacing the 3,5-dichlorophenyl group with an unsubstituted phenyl ring, we hypothesize a significant reduction in binding affinity and, consequently, inhibitory activity. This control helps to probe the importance of the chlorine substitutions for potential kinase inhibition.
Comparative Performance Data (Hypothetical)
The following table illustrates the expected outcomes from experiments utilizing the proposed negative controls. The data is hypothetical and serves to exemplify the expected differences in activity.
| Compound | Target/Assay | Expected Activity (IC50/MIC) | Rationale for Expected Outcome |
| 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide | Carbonic Anhydrase II | Active (e.g., 50 nM) | The sulfonamide group is expected to bind to the active site zinc ion. |
| N-(3,5-dichlorophenyl)acetamide (Negative Control) | Carbonic Anhydrase II | Inactive (e.g., >100 µM) | Lacks the zinc-binding sulfonamide moiety. |
| 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide | E. coli (DHPS pathway) | Active (e.g., 10 µg/mL) | The 4-amino group mimics PABA, inhibiting folate synthesis. |
| 4-Methyl-N-(3,5-dichlorophenyl)benzenesulfonamide (Negative Control) | E. coli (DHPS pathway) | Inactive (e.g., >256 µg/mL) | The 4-methyl group removes the PABA mimetic feature. |
| 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide | Generic Kinase Panel | Potentially Active | The dichlorophenyl group may confer affinity for hydrophobic kinase pockets. |
| 4-Amino-N-(phenyl)benzenesulfonamide (Negative Control) | Generic Kinase Panel | Significantly less active or inactive | Removal of the chloro-substituents is expected to reduce binding affinity. |
Experimental Protocols
Below are detailed, step-by-step methodologies for key experiments to assess the activity of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide and the proposed negative controls.
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to measure the inhibition of carbonic anhydrase II (CA-II) esterase activity.
Materials:
-
Human Carbonic Anhydrase II (Sigma-Aldrich, C3934)
-
p-Nitrophenyl acetate (p-NPA) (Sigma-Aldrich, N8130)
-
Tris buffer (50 mM, pH 7.4)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a stock solution of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide and the negative control (N-(3,5-dichlorophenyl)acetamide) in DMSO.
-
In a 96-well plate, add 180 µL of Tris buffer to each well.
-
Add 10 µL of the test compound or negative control at various concentrations (e.g., from 1 nM to 100 µM). Include a vehicle control (DMSO only).
-
Add 10 µL of a 1 µM solution of CA-II to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of a 10 mM solution of p-NPA in acetonitrile.
-
Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.
-
Calculate the rate of p-nitrophenol formation (the slope of the absorbance vs. time curve).
-
Determine the percent inhibition for each compound concentration and calculate the IC50 value.
Protocol 2: Bacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Materials:
-
Escherichia coli (ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
Bacterial incubator (37°C)
Procedure:
-
Prepare a bacterial inoculum of E. coli in MHB, adjusted to a concentration of 5 x 10^5 CFU/mL.
-
Prepare serial two-fold dilutions of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide and the negative control (4-Methyl-N-(3,5-dichlorophenyl)benzenesulfonamide) in MHB in a 96-well plate. The concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
Include a positive control (e.g., ciprofloxacin) and a negative control (no compound).
-
Inoculate each well with 50 µL of the bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Logic: Experimental Workflows
To further clarify the experimental design, the following diagrams illustrate the workflows for validating on-target activity and the role of the negative control.
Figure 1: Conceptual workflow for validating the on-target effects of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide using rationally designed negative controls in two distinct biological assays.
Figure 2: A simplified diagram illustrating the hypothesized mechanism of action of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide as a competitive inhibitor of DHPS and the rationale for the inactivity of the corresponding negative control.
Conclusion
The judicious use of negative controls is indispensable for the credible advancement of any chemical probe or drug candidate. For a compound with a rich but potentially promiscuous scaffold like 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide, a systematic and hypothesis-driven approach to negative control selection is essential. By comparing the activity of the primary compound with carefully chosen, structurally related but biologically inert analogs, researchers can build a robust body of evidence to support their claims of on-target activity and mechanism of action. The experimental frameworks provided in this guide offer a starting point for the rigorous scientific validation required in modern drug discovery.
References
-
PubChem. (n.d.). 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. [Link]
-
Ali, M. A., Ismail, R., Choon, T. S., & Al-Suede, F. S. R. (2014). Benzenesulfonamides as potential anticancer agents: A review. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 621–633. [Link]
-
Ghorab, M. M., Ragab, F. A., Heiba, H. I., & Youssef, H. A. (2010). Synthesis of novel sulfonamide, pyrazole, and pyridine derivatives of expected anticancer and radioprotective activity. Archiv der Pharmazie, 343(3), 169–176. [Link]
- Clinical and Laboratory Standards Institute. (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI.
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A Comparative Guide to Deconvoluting and Validating the Binding Target of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide
Introduction
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a vast array of approved therapeutics.[1] Its prevalence, however, presents a significant challenge in drug discovery: promiscuity. A single sulfonamide-containing molecule can interact with numerous protein targets, from carbonic anhydrases to kinases and beyond.[2][3] This guide focuses on a specific compound, 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide , for which a definitive binding target is not publicly established.
The process of moving from a compound with an interesting phenotypic effect to a validated drug candidate hinges on unequivocally identifying its molecular target. This process, known as target deconvolution or validation, is fundamental to understanding the mechanism of action (MoA), building a robust structure-activity relationship (SAR), and mitigating potential off-target toxicities.[4]
This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, multi-pronged strategy for researchers to systematically identify, validate, and characterize the binding partner(s) of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide. We will explore a funnel-like approach, starting with broad, hypothesis-generating techniques and progressively moving to high-confidence, quantitative biophysical and cellular assays. Each step is explained not merely as a protocol, but as a strategic choice, providing the causality behind the experimental design.
Part 1: Hypothesis Generation: Casting a Wide Net for Potential Targets
Before we can validate a target, we must first identify credible candidates. The sulfonamide motif is a known "privileged scaffold," capable of binding to diverse protein families.[1] Therefore, our initial strategy must be broad enough to capture a range of possibilities, from the expected to the novel.
Causality Behind the Approach
We begin with a combination of computational (in silico) and unbiased experimental screening methods. The goal is not to find the definitive answer immediately, but to generate a tractable list of high-probability candidate proteins. In silico methods leverage existing biological data to make rapid predictions, while experimental proteomics directly identifies interacting proteins from a complex biological sample.
A. In Silico Target Prediction (Target Fishing)
Computational approaches are invaluable for rapidly screening the compound against vast libraries of known protein structures. The primary method here is reverse docking , where the ligand (our compound) is computationally docked against a large collection of potential protein targets.
-
Rationale: This approach leverages the 3D structure of our compound to predict its binding compatibility with proteins of known structure. It is a cost-effective and rapid first pass. For example, similar sulfonamide derivatives have been successfully docked to targets like penicillin-binding proteins to rationalize their antibacterial activity.[5]
-
Limitations & Trustworthiness: The reliability of reverse docking is highly dependent on the quality of the scoring functions used to estimate binding affinity. It is prone to false positives and should be considered purely hypothesis-generating. Predictions must be experimentally validated.[6]
B. Experimental Proteomics: Affinity-Capture Mass Spectrometry
To move beyond prediction, we must identify physical interactions. Affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful, unbiased method for "fishing" for binding partners directly from a cell lysate.
-
Rationale: By immobilizing 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide on a solid support (e.g., sepharose beads), we create a "bait." When a cell lysate is passed over this bait, proteins that bind to the compound are retained, while non-binders are washed away. The captured proteins are then eluted and identified using high-resolution mass spectrometry.[7] This provides direct physical evidence of an interaction in a complex protein milieu.
-
Self-Validation: A critical control for this experiment is to run a parallel sample with "mock" beads that do not have the compound attached. True binding partners will only be present in the compound-bound sample, allowing us to subtract non-specific background binders and increase confidence in our candidate list.
Caption: High-level workflow for target identification and validation.
Part 2: Biophysical Validation: Quantifying the Direct Interaction
Once a list of candidate proteins is generated, the next crucial step is to confirm and quantify the direct physical interaction between 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide and each purified candidate protein. Biophysical techniques are the gold standard for this purpose, as they are label-free and provide precise measurements of binding affinity, kinetics, and thermodynamics.[8][9]
Comparison of Key Orthogonal Biophysical Methods
No single technique tells the whole story. Using orthogonal methods—approaches that measure binding based on different physical principles—is essential for building a robust, trustworthy case. For example, a hit from a thermal shift assay should be confirmed with a more quantitative method like SPR or ITC.
| Technique | Principle | Key Information | Protein Consumption | Throughput | Causality for Use |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon mass binding to a sensor surface.[10] | Kinetics (kon, koff), Affinity (KD) | Low-Medium | Medium | Primary Choice: Provides real-time kinetic data, which is crucial for understanding the dynamics of the interaction and for lead optimization. |
| Isothermal Titration Calorimetry (ITC) | Measures heat released or absorbed during a binding event.[8] | Thermodynamics (ΔH, ΔS), Affinity (KD), Stoichiometry (n) | High | Low | Gold Standard for Confirmation: Directly measures the energetics of binding, providing deep mechanistic insight. Confirms affinity without immobilization. |
| Thermal Shift Assay (TSA/nanoDSF) | Ligand binding increases the melting temperature (Tm) of a protein.[7] | Tm Shift (ΔTm), Confirms Binding | Low | High | Excellent for Screening: Ideal for rapidly screening the candidate list from Part 1 to prioritize proteins for more rigorous analysis. |
| Microscale Thermophoresis (MST) | Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.[8] | Affinity (KD) | Very Low | Medium-High | Alternative to SPR: Useful when protein immobilization is problematic or when sample consumption is a major concern. |
Protocol Spotlight: Surface Plasmon Resonance (SPR)
Expertise & Rationale: We select SPR as our primary quantitative method because it provides not just the binding affinity (KD), but also the kinetic rate constants (kon and koff). This is vital information for drug development, as the residence time of a drug on its target (related to koff) can be more predictive of efficacy than affinity alone.
Caption: Workflow for a typical Surface Plasmon Resonance experiment.
Step-by-Step SPR Protocol:
-
Protein Immobilization:
-
Action: Covalently attach the purified candidate protein (ligand) to a sensor chip surface (e.g., a CM5 chip via amine coupling). A reference channel is prepared by performing the same chemistry without protein to allow for background subtraction.
-
Causality: Immobilizing the protein allows for the detection of the compound (analyte) binding to it. The reference channel is a self-validating control that ensures the measured signal is not due to non-specific binding to the chip surface.
-
-
Analyte Preparation:
-
Action: Prepare a dilution series of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO). Include a buffer-only (zero concentration) sample.
-
Causality: A concentration series is essential to determine the concentration-dependent binding and to accurately calculate the kinetic and affinity constants.
-
-
Binding Measurement Cycle:
-
Action: Inject a single concentration of the compound over both the protein and reference channels for a set amount of time (association phase), followed by an injection of running buffer alone (dissociation phase).
-
Causality: The association phase measures the rate of complex formation (kon). The dissociation phase measures the rate of complex decay (koff), providing critical information on binding stability.
-
-
Regeneration:
-
Action: Inject a small pulse of a harsh solution (e.g., low pH glycine or high salt) to strip the bound compound from the protein, returning the signal to baseline.
-
Causality: Regeneration allows the same immobilized surface to be used for multiple binding cycles, ensuring consistency and saving valuable protein.
-
-
Data Analysis:
-
Action: After running the full concentration series, subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to derive kon, koff, and the equilibrium dissociation constant (KD = koff / kon).
-
Causality: Mathematical modeling of the binding curves transforms the raw data into quantitative measures of affinity and kinetics, which are the ultimate outputs of the experiment.
-
Part 3: Cellular Target Engagement: Proving Relevance in a Living System
Confirming a direct biophysical interaction is necessary, but not sufficient. A critical question remains: does the compound engage its target in the complex, crowded environment of a living cell?[4] Cellular target engagement assays bridge the gap between biochemistry and cell biology, verifying that the compound is cell-permeable and binds its intended target in its native context.[11][12]
Protocol Spotlight: Cellular Thermal Shift Assay (CETSA®)
Expertise & Rationale: CETSA is a powerful technique for directly assessing target engagement in cells or even tissues.[13] The underlying principle is that when a compound binds to its target protein, it typically stabilizes the protein's structure. This stabilization leads to an increase in the protein's resistance to thermal denaturation. We can measure this change to confirm binding. It is a label-free method that works with endogenous proteins, making it highly physiologically relevant.
Caption: Workflow for a Western Blot-based CETSA experiment.
Step-by-Step CETSA Protocol:
-
Cell Treatment:
-
Action: Treat intact cells in culture with either a high concentration of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide or a vehicle control (e.g., DMSO). Incubate to allow for cell penetration and target binding.
-
Causality: This is the core engagement step. If the compound enters the cells and binds its target, it will confer thermal stability in the subsequent steps.
-
-
Thermal Challenge:
-
Action: Aliquot the treated cell suspensions and heat them at different temperatures for a fixed time (e.g., 3 minutes across a 40°C to 70°C gradient). One aliquot is kept on ice as an unheated control.
-
Causality: Heating causes proteins to denature and aggregate. Stabilized proteins will resist this denaturation at higher temperatures compared to unstabilized proteins.
-
-
Lysis and Fractionation:
-
Action: Lyse the cells (e.g., via freeze-thaw cycles) to release the intracellular contents. Separate the aggregated, denatured proteins from the soluble, native proteins by high-speed centrifugation.
-
Causality: This is the separation step. The amount of target protein remaining in the soluble fraction is the key readout. More stable protein = more soluble protein at a given temperature.
-
-
Detection and Analysis:
-
Action: Collect the soluble fraction (supernatant) and quantify the amount of the target protein using a specific detection method, such as Western Blotting or an ELISA.
-
Causality: This step specifically measures the abundance of the candidate protein.
-
-
Data Interpretation:
-
Action: Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.
-
Trustworthiness: A positive result is a rightward shift in the melting curve for the compound-treated sample. This "thermal shift" is direct evidence that the compound bound to and stabilized the target protein inside the cell.
-
Conclusion: An Integrated Strategy for High-Confidence Target Validation
The journey from a bioactive compound to a well-understood molecular probe is a systematic process of elimination and confirmation. For a molecule like 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide, where the target is unknown, a multi-layered approach grounded in scientific integrity is paramount.
We began by casting a wide net with unbiased, hypothesis-generating methods like in silico screening and affinity-capture proteomics. This provided a list of potential interactors, which we then subjected to rigorous, quantitative biophysical analysis. Techniques like SPR and ITC confirmed a direct, physical interaction and provided the precise affinity and kinetic parameters that are essential for drug development.
Finally, and most critically, we bridged the gap to cellular biology using CETSA , proving that the compound engages its target within the native cellular environment. Each step in this workflow serves as a quality control checkpoint for the next, with orthogonal methods providing a self-validating system. The culmination of this process—ideally capped by solving the high-resolution structure of the complex via X-ray crystallography —provides an unassailable, comprehensive validation of the binding target, paving the way for informed mechanism-of-action studies and future drug design.
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A Comprehensive Guide to Cross-Reactivity Profiling of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide
This guide provides a robust framework for characterizing the selectivity of the small molecule, 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide. Given the limited publicly available biological data for this specific compound, this document outlines a comprehensive strategy for its cross-reactivity profiling. We will delve into the scientific rationale behind the experimental choices, provide detailed protocols for key assays, and present a comparative analysis using hypothetical data to illustrate the assessment process. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the target engagement and off-target effects of novel chemical entities.
Introduction: The Significance of Selectivity
4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide belongs to the sulfonamide class of compounds.[1] The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents, including antibacterials, diuretics, and kinase inhibitors.[2][3][4][5] The benzenesulfonamide scaffold, in particular, has been explored for the development of potent and selective inhibitors of various protein kinases.[5][6] Given this precedent, it is plausible to hypothesize that 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide may exhibit inhibitory activity against one or more protein kinases.
However, the promise of any potential therapeutic agent is intrinsically linked to its selectivity. Off-target interactions can lead to unforeseen toxicities or a dilution of the intended therapeutic effect. Therefore, a thorough cross-reactivity profiling is not merely a characterization step but a critical component of risk assessment and a predictor of clinical translatability. This guide will provide the tools to build a comprehensive selectivity profile for 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide.
Comparative Framework: Contextualizing Selectivity
To provide a meaningful interpretation of the cross-reactivity data, it is essential to benchmark the performance of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide against well-characterized compounds. For this purpose, we will utilize two comparators:
-
Staurosporine: A notoriously non-selective protein kinase inhibitor, serving as a positive control for broad-spectrum inhibitory activity.[7][8][9][10]
-
Selective Sulfonamide Inhibitor (e.g., a FAK inhibitor): A compound from the same chemical class with a known, more defined selectivity profile, providing a benchmark for desirable target engagement.[5]
Experimental Strategy: A Multi-pronged Approach
A comprehensive understanding of a compound's cross-reactivity necessitates a multi-faceted experimental approach, moving from broad, high-throughput screening to more focused, cell-based validation. Our proposed strategy integrates three key methodologies:
-
In Vitro Kinome Profiling: To assess the compound's inhibitory activity against a large panel of purified kinases.
-
Cellular Thermal Shift Assay (CETSA): To validate target engagement within a physiological cellular context.
-
Affinity Purification-Mass Spectrometry (AP-MS): To identify potential off-targets in an unbiased, proteome-wide manner.
Part I: In Vitro Kinome Profiling
The initial step in our cross-reactivity assessment is to perform a broad screen against a panel of recombinant protein kinases. This will provide a panoramic view of the compound's inhibitory landscape and identify primary targets and potential off-targets. Radiometric assays are considered the gold standard for their direct measurement of enzymatic activity.[11]
Methodology: Radiometric Kinase Assay (e.g., HotSpot℠ Assay)
Objective: To determine the inhibitory concentration (IC50) of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide against a diverse panel of protein kinases.
Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific substrate by a kinase. A decrease in substrate phosphorylation in the presence of the test compound indicates inhibition.
Experimental Workflow:
Caption: Workflow for a radiometric kinase profiling assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the specific kinase, its substrate, and any necessary cofactors in the appropriate kinase assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time.
-
Reaction Termination: Stop the reaction by spotting the mixture onto filter paper, which captures the phosphorylated substrate.
-
Washing: Thoroughly wash the filter paper to remove any unincorporated [γ-³³P]ATP.
-
Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Comparative Data (Hypothetical)
| Kinase Target | 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide IC50 (nM) | Staurosporine IC50 (nM) | Selective Sulfonamide Inhibitor (FAK) IC50 (nM) |
| FAK | 50 | 15 | 25 |
| ABL1 | 250 | 10 | >10,000 |
| SRC | 400 | 8 | >10,000 |
| VEGFR2 | 1,500 | 20 | >10,000 |
| EGFR | >10,000 | 50 | >10,000 |
| CDK2 | 800 | 5 | >10,000 |
Part II: Cellular Target Engagement
While in vitro assays are excellent for initial screening, they do not fully recapitulate the complexities of the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that a compound binds to its intended target in intact cells.[2][3][12][13]
Methodology: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the binding of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide to its putative target(s) in a cellular context.
Principle: Ligand binding stabilizes a target protein, resulting in an increase in its melting temperature. This thermal stabilization can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol:
-
Cell Treatment: Treat cultured cells with either 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide at a saturating concentration or a vehicle control (DMSO).
-
Heating: Aliquot the treated cell suspension and heat the individual aliquots to a range of temperatures for a defined period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release their protein content.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction using a protein detection method such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.
Comparative Data (Hypothetical)
| Compound | Target Protein | Apparent Melting Temp (°C) - Vehicle | Apparent Melting Temp (°C) - Compound | Thermal Shift (ΔTm) |
| 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide | FAK | 48.5 | 53.2 | +4.7°C |
| 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide | SRC | 51.0 | 52.5 | +1.5°C |
| Staurosporine | FAK | 48.5 | 55.0 | +6.5°C |
| Selective Sulfonamide Inhibitor | FAK | 48.5 | 54.5 | +6.0°C |
Part III: Unbiased Off-Target Identification
To proactively identify potential off-target interactions that may not be included in a standard kinase panel, an unbiased, proteome-wide approach is invaluable. Affinity Purification coupled with Mass Spectrometry (AP-MS) can identify proteins that physically interact with the compound of interest.
Methodology: Affinity Purification-Mass Spectrometry (AP-MS)
Objective: To identify the protein interaction partners of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide from a complex cell lysate.
Principle: The compound is immobilized on a solid support (e.g., beads) and used as "bait" to capture interacting proteins ("prey") from a cell lysate. The captured proteins are then eluted and identified by mass spectrometry.
Experimental Workflow:
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Step-by-Step Protocol:
-
Compound Immobilization: Synthesize an analog of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide with a linker suitable for covalent attachment to a solid support (e.g., agarose beads).
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.
-
Affinity Capture: Incubate the cell lysate with the compound-immobilized beads. A control incubation with beads lacking the compound should be run in parallel.
-
Washing: Extensively wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Sample Preparation for MS: Perform an in-solution or in-gel tryptic digest of the eluted proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.
-
Data Analysis: Compare the proteins identified in the compound-treated sample with the control to identify specific interactors.
Comparative Data (Hypothetical)
| Compound | Top Specific Interacting Proteins (in addition to FAK) |
| 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide | ABL1, SRC, LCK |
| Staurosporine | >200 Protein Kinases, various other ATP-binding proteins |
| Selective Sulfonamide Inhibitor | Minimal off-target interactions detected |
Synthesis and Conclusion
The synthesis of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide can be achieved through a multi-step process, typically involving the reaction of 4-aminobenzenesulfonyl chloride with 3,5-dichloroaniline. Alternatively, a route starting from 4-nitrobenzenesulfonyl chloride followed by reduction of the nitro group can be employed.
This guide has outlined a comprehensive and logical workflow for the in-depth cross-reactivity profiling of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide. By integrating broad in vitro screening with cell-based target validation and unbiased proteomic approaches, researchers can build a robust understanding of a compound's selectivity. The hypothetical data presented illustrates how a compound with moderate potency and a degree of off-target activity can be distinguished from both a highly promiscuous inhibitor and a highly selective one. This level of characterization is indispensable for making informed decisions in the progression of a small molecule from a preliminary hit to a validated chemical probe or a viable drug candidate.
References
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PubMed. (n.d.). Protein kinase inhibition of clinically important staurosporine analogues. Retrieved from [Link]
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PubMed. (n.d.). Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2. Retrieved from [Link]
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
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PubMed Central. (n.d.). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. Retrieved from [Link]
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Annual Reviews. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]
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NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
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ACS Publications. (2022, May 23). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. Retrieved from [Link]
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PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Retrieved from [Link]
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CETSA. (n.d.). CETSA. Retrieved from [Link]
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Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]
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protocols.io. (2023, September 23). In vitro kinase assay. Retrieved from [Link]
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PubMed Central. (n.d.). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. Retrieved from [Link]
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PubMed. (2017, August 1). Design, Synthesis and Biological Evaluation of Sulfonamide-Substituted Diphenylpyrimidine Derivatives (Sul-DPPYs) as Potent Focal Adhesion Kinase (FAK) Inhibitors With Antitumor Activity. Retrieved from [Link]
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PubMed Central. (n.d.). 4-Amino-3,5-dichlorobenzenesulfonamide. Retrieved from [Link]
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LCGC International. (2020, March 1). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Retrieved from [Link]
-
NPOI. (n.d.). Affinity Capture-Mass Spectrometry. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide. Retrieved from [Link]
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EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. Retrieved from [Link]
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PubMed Central. (2024, May 13). Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-aminobenzenesulfonamide. Retrieved from [Link]
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Charles River. (n.d.). Capture Compound Mass Spectrometry: Elucidating Off-Target Binding to Deconvolute Drug Toxicity. Retrieved from [Link]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide
Introduction to 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide
4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide belongs to the sulfonamide class of compounds, a versatile scaffold known for a wide range of pharmacological activities. The core structure, a benzenesulfonamide moiety, is a cornerstone in the development of antimicrobial and anticancer agents. The distinguishing features of the target molecule are the 4-amino group on the benzenesulfonyl ring and a 3,5-dichlorophenyl group attached to the sulfonamide nitrogen. These substitutions are anticipated to significantly influence its biological activity, lipophilicity, and target engagement.
The 4-amino group is a classic feature of antibacterial sulfonamides, which act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. The dichlorinated phenyl ring, on the other hand, is a common moiety in compounds designed to have anticancer properties, potentially by influencing interactions with various kinases or other cellular targets. This dual structural characteristic suggests that 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide could possess both antibacterial and anticancer activities.
Predicted In Vitro Efficacy and Comparative Analysis
Based on its structural features, we can predict the potential in vitro efficacy of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide in two key therapeutic areas: antibacterial and anticancer applications.
Anticipated Antibacterial Activity
The presence of the 4-aminobenzenesulfonamide core strongly suggests that this compound will exhibit antibacterial properties by targeting the folate biosynthesis pathway.
Caption: Predicted mechanism of antibacterial action via competitive inhibition of DHPS.
To contextualize this predicted activity, we will compare it with Dapsone , another sulfone antimicrobial agent.
| Compound | Target Organism | Assay | Efficacy Metric (MIC) | Reference |
| Dapsone | Staphylococcus aureus | Broth Microdilution | MIC₅₀: 128 µg/mL, MIC₉₀: 256 µg/mL | [1] |
| Escherichia coli | Broth Microdilution | MIC₅₀: 512 µg/mL, MIC₉₀: >512 µg/mL | [2] | |
| Predicted: 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide | Gram-positive & Gram-negative bacteria | Broth Microdilution | To be determined |
It is important to note that the antibacterial spectrum and potency of sulfonamides can be significantly influenced by the N-substituent. Experimental validation is crucial.
Anticipated Anticancer Activity
The dichlorophenyl moiety is frequently incorporated into kinase inhibitors and other anticancer agents. This suggests that 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide may exhibit cytotoxic effects against cancer cell lines. The mechanism could involve the inhibition of key signaling pathways or the induction of apoptosis.
Caption: Potential mechanisms of anticancer activity.
For comparison, we will examine the in vitro efficacy of two established anticancer drugs with different mechanisms of action: Celecoxib (a COX-2 inhibitor with known anticancer effects) and Pazopanib (a multi-kinase inhibitor).
| Compound | Cancer Cell Line | Assay | Efficacy Metric (IC₅₀) | Reference |
| Celecoxib | HCT-15 (Colon) | MTT Assay | ~100 µM | [3] |
| HT-29 (Colon) | MTT Assay | ~50 µM | [3] | |
| Pazopanib | HUVEC (Endothelial) | Proliferation Assay | VEGFR-2 IC₅₀: 30 nM | [4] |
| Predicted: 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide | Various Cancer Cell Lines | MTT Assay | To be determined |
Predicted In Vivo Efficacy and Comparative Analysis
Translating in vitro activity to in vivo efficacy requires consideration of pharmacokinetics and the complexity of the biological system.
Anticipated In Vivo Antibacterial Efficacy
If 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide demonstrates potent in vitro antibacterial activity, it could be effective in animal models of bacterial infection. A common model is the murine skin infection model.
Caption: General workflow for an in vivo murine skin infection model.
Anticipated In Vivo Anticancer Efficacy
Should the compound show promising in vitro cytotoxicity, its in vivo anticancer potential would typically be evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice.
Caption: General workflow for a human cancer xenograft model in mice.
For comparison, Celecoxib has been shown to suppress the growth of human colorectal carcinoma xenografts in a dose-dependent manner.[6] Pazopanib has demonstrated significant, dose-dependent growth inhibition in various human tumor xenografts, with renal cell carcinoma being particularly sensitive.[4]
| Compound | Animal Model | Cancer Type | Key Finding | Reference |
| Celecoxib | Nude Mouse Rectal Xenograft | Colorectal Carcinoma | Dose-dependent tumor growth suppression and inhibition of metastasis. | [6] |
| Pazopanib | Swiss Nude Mouse Xenograft | Renal Cell Carcinoma | 99% maximal growth inhibition at 100 mg/kg. | [4] |
| Predicted: 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide | Xenograft Model | To be determined | To be determined |
Experimental Protocols
In Vitro Antibacterial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.[7][8]
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth overnight.
-
Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in a 96-well microtiter plate containing broth to achieve a range of concentrations.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is a measure of cell viability.[4][6][9]
-
Cell Seeding:
-
Seed cells (e.g., human cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Conclusion and Future Directions
While direct experimental data for 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide is currently unavailable, its chemical structure strongly suggests potential as both an antibacterial and an anticancer agent. The comparative analysis with established drugs like dapsone, celecoxib, and pazopanib provides a valuable framework for predicting its potential efficacy and guiding future research.
The immediate next steps for evaluating this compound should involve a systematic in vitro screening. As a Senior Application Scientist, I would recommend beginning with broad-spectrum antibacterial screening against a panel of gram-positive and gram-negative bacteria to determine its MIC values. Concurrently, cytotoxicity screening against a panel of human cancer cell lines (e.g., colon, breast, lung) using the MTT assay will reveal its potential as an anticancer agent and its IC₅₀ values. Promising results from these in vitro studies would then provide a strong rationale for progressing to the in vivo models detailed in this guide. The dichlorophenyl substitution pattern is a known feature in compounds with various biological activities, and a thorough investigation of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide is a scientifically meritorious endeavor.
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Independent Verification of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide: A Comparative Guide for Researchers
This guide provides a comprehensive analysis of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide, a molecule of interest within the broader class of sulfonamide compounds. As researchers and drug development professionals, the independent verification of experimental results is paramount to advancing scientific discovery. This document is structured to provide a thorough understanding of the target compound, a comparative analysis with well-characterized alternatives, and detailed protocols for independent experimental validation.
While publicly accessible experimental data for 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide is limited, this guide will leverage data from structurally related and widely studied sulfonamides to provide a predictive framework for its potential biological activity. Our objective is to equip researchers with the necessary information and methodologies to conduct their own investigations and contribute to the collective understanding of this compound's potential.
Physicochemical Properties of the Target Compound
A foundational step in the evaluation of any compound is the characterization of its physicochemical properties. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile and are critical for designing relevant biological assays. For 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide, the following information has been compiled from the PubChem database[1].
| Property | Value |
| IUPAC Name | 4-amino-N-(3,5-dichlorophenyl)benzenesulfonamide |
| Molecular Formula | C₁₂H₁₀Cl₂N₂O₂S |
| Molecular Weight | 317.2 g/mol |
| CAS Number | 5407-59-0 |
| Canonical SMILES | C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl |
| InChI Key | GSWJOTSSVXCCPW-UHFFFAOYSA-N |
The presence of the dichlorinated phenyl ring suggests increased lipophilicity compared to simpler sulfonamides, which may influence its solubility and cellular uptake. The free amino group on the benzenesulfonamide moiety is a key structural feature of many antibacterial sulfonamides, as it mimics the natural substrate, para-aminobenzoic acid (PABA).
The Sulfonamide Mechanism of Action: A Common Thread
Sulfonamide antibiotics exert their bacteriostatic effect by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS)[2][3]. This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. Mammalian cells are not affected by this mechanism as they obtain folic acid from their diet[2]. The structural similarity between sulfonamides and PABA allows them to bind to the active site of DHPS, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid[4][5].
Figure 1: Competitive inhibition of dihydropteroate synthase by sulfonamides.
Comparative Biological Activity: Benchmarking Against Known Sulfonamides
To establish a baseline for the potential efficacy of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide, we will compare it with two well-characterized sulfonamides: Sulfamethoxazole and Dapsone. The data presented below is sourced from various studies and provides a snapshot of their antibacterial spectrum.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| Sulfamethoxazole | Escherichia coli | Varies, often synergistic with trimethoprim | [6][7] |
| Staphylococcus aureus | Susceptibility varies; often used in combination | [8] | |
| Dapsone | Gram-positive cocci (Staphylococcus epidermidis, Enterococcus faecalis) | 8 - 64 µg/mL | [9][10] |
| Gram-negative bacilli | Poor activity (MIC ≥ 512 µg/mL) | [9][11][10] | |
| 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide | Data not publicly available | - | - |
The dichlorophenyl substitution in our target compound is of particular interest. Halogenation can significantly impact a molecule's biological activity by altering its electronic properties and lipophilicity, potentially leading to enhanced binding to the target enzyme or improved cell wall penetration. However, without direct experimental data, this remains a hypothesis to be tested.
Experimental Protocols for Independent Verification
To address the data gap for 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide, we provide a detailed, step-by-step protocol for determining its antibacterial activity through the measurement of the Minimum Inhibitory Concentration (MIC). This is a fundamental assay in microbiology and is the gold standard for assessing the potency of a new antimicrobial agent.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
-
Test Compound: 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide, accurately weighed and dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.
-
Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.
2. Experimental Workflow:
Figure 2: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
3. Step-by-Step Procedure:
-
Prepare the Inoculum: From a fresh culture (18-24 hours old), prepare a bacterial suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound stock solution with CAMHB to achieve the desired concentration range. Ensure to include a growth control well (no compound) and a sterility control well (no bacteria).
-
Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Conclusion and Future Directions
The logical next steps for the scientific community include:
-
Synthesis and Characterization: Independent synthesis and thorough analytical characterization of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide to ensure purity.
-
In Vitro Screening: Performance of MIC assays against a broad panel of bacterial and fungal pathogens.
-
Mechanism of Action Studies: Experiments to confirm the inhibition of dihydropteroate synthase.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to understand the contribution of the dichlorophenyl moiety to the overall activity.
By systematically addressing these research questions, the scientific community can collectively elucidate the potential of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide as a novel therapeutic agent.
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Berredjem, M., et al. (2016). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research, 8(8), 941-947. [Link]
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Safety Operating Guide
A Strategic Guide to the Safe Disposal of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide
As researchers and scientists at the forefront of drug development, our responsibilities extend beyond discovery and into the complete lifecycle management of the chemical entities we handle. The proper disposal of research chemicals like 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature.
Hazard Profile and Regulatory Imperative
Understanding the inherent risks of a compound is the foundation of its safe management. While specific, comprehensive toxicological data for 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide is limited in publicly accessible literature, its structure—a sulfonamide containing a dichlorinated phenyl ring—provides critical clues for a conservative and safe approach to its handling and disposal.[1]
Structurally related sulfonamides and chlorinated aromatic compounds are known to pose risks, including skin and eye irritation, and potential for long-lasting harm to aquatic ecosystems.[2][3] Therefore, 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide must be treated as a hazardous substance.
Table 1: Chemical and Hazard Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-amino-N-(3,5-dichlorophenyl)benzenesulfonamide | [4] |
| CAS Number | 5407-59-0 | [4] |
| Molecular Formula | C₁₂H₁₀Cl₂N₂O₂S | [4] |
| Molecular Weight | 317.2 g/mol | [4] |
| Anticipated Hazards | Skin Irritation, Serious Eye Irritation, Harmful if Swallowed, Potential for Acute and Chronic Aquatic Toxicity |[2][3] |
Regulatory Mandate: In the United States, the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[5] While this specific compound is not explicitly listed as a "P" or "U" series hazardous waste, its characteristics, particularly its potential environmental toxicity, mandate that it be managed as a characteristic hazardous waste .[6] This necessitates a "cradle-to-grave" management approach, ensuring it is handled safely from the point of generation to its final, approved disposal.[7] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [7]
Essential Safety Protocols: PPE and Spill Management
Prior to handling for disposal, it is imperative to establish a safe working environment.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles as described by OSHA regulations.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.
Spill Management Protocol:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Contain: Cover the spill with an absorbent, inert material (e.g., vermiculite, sand). Do not use combustible materials like paper towels for large spills.
-
Neutralize (if applicable): While not a strong acid or base, avoid using reactive cleaning agents.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent, collecting all cleaning materials and rinsate as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated.
Step-by-Step Disposal Workflow
The following protocol outlines the procedural steps for the compliant disposal of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide in its various waste forms.
Step 1: Waste Identification and Labeling As soon as the material is designated for disposal, it must be classified as waste.
-
Action: Affix a "HAZARDOUS WASTE" label to the container.[7] The label must include the full chemical name—"4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide"—and the date accumulation started.[7] Avoid using abbreviations or formulas.
Step 2: Segregation and Containerization Proper storage is crucial to prevent dangerous reactions.
-
Action: Store the waste in a well-sealed, chemically compatible container that is in good condition.[8]
-
Rationale: The container must be kept closed except when adding waste to prevent the release of vapors and to avoid contamination.[7] Store this waste away from incompatible materials, particularly strong oxidizing agents.[9]
Step 3: Management of Contaminated Materials Any item that comes into contact with the chemical is also considered hazardous waste.
-
Action: Place all contaminated items—including gloves, absorbent pads, weighing papers, and disposable labware—into a dedicated, clearly labeled hazardous waste container (e.g., a lined pail or drum).[10]
-
Rationale: This prevents the cross-contamination of non-hazardous waste streams and ensures the safety of all personnel.
Step 4: Decontamination of Empty Containers Empty containers must be thoroughly decontaminated before they can be considered non-hazardous.
-
Action: Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[7]
-
Crucial Step: Collect all three rinsates and manage them as liquid hazardous waste in a separate, appropriately labeled container.[7]
-
Finalization: After triple-rinsing and air-drying, deface the original label and dispose of the container according to your institution's policy for non-hazardous lab glass or plastic.[10]
Step 5: Final Disposal via Approved Vendor The ultimate disposal must be handled by professionals.
-
Action: Arrange for the collection of all hazardous waste containers (solid chemical, contaminated debris, and liquid rinsate) with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9][11]
-
Rationale: Licensed vendors have the necessary permits and facilities, typically using high-temperature incineration, to destroy the chemical in an environmentally sound manner, thereby completing the RCRA "cradle-to-grave" responsibility.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide waste streams in the laboratory.
Caption: Decision workflow for proper segregation and disposal of waste streams.
The Scientific Rationale: Environmental Persistence
The imperative for such rigorous disposal protocols is rooted in the environmental science of chlorinated organic compounds. Molecules containing stable carbon-chlorine bonds, like 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide, can be highly resistant to natural degradation processes such as microbial breakdown and hydrolysis.[12][13] This persistence means they can remain in soil and water systems for extended periods, potentially bioaccumulating in organisms and moving up the food chain, posing a long-term ecological risk.[13][14] High-temperature incineration is the preferred disposal method as it provides the energy required to break the stable chemical bonds and mineralize the compound into simpler, non-hazardous components.
By adhering to these procedures, you ensure the safety of your laboratory personnel, protect our shared environment, and uphold the highest standards of scientific practice.
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Personal protective equipment for handling 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide
An Essential Guide to Personal Protective Equipment for Handling 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide
This guide provides comprehensive safety protocols and operational plans for the handling and disposal of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide. The information herein is synthesized from established safety data for structurally analogous compounds and authoritative guidelines to ensure the highest degree of protection for laboratory personnel. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on its chemical structure as a dichlorinated aromatic sulfonamide is warranted.
Immediate Safety Briefing: Hazard Assessment
Based on its chemical structure, 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide is presumed to be a hazardous substance. Structurally related sulfonamides and dichlorinated aromatic compounds present significant health risks.[1][2] The primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact.[2][3]
Anticipated Hazards:
-
Toxicity: Aromatic amines and sulfonamides can be toxic if ingested, inhaled, or absorbed through the skin.[1][2] Animal studies on related compounds indicate that ingestion may cause serious damage to health.[1] Sulfonamide derivatives have been associated with kidney damage and red blood cell destruction.[1]
-
Irritation: The compound is expected to cause serious eye irritation and skin irritation.[4][5] It may also lead to respiratory irritation if inhaled as a dust.[4][5]
-
Cumulative Effects: There is a potential danger of cumulative effects with repeated exposure.[1]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to create a reliable barrier between the researcher and the chemical.[3] The following table outlines the minimum required PPE for handling 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide.
| Body Part | Recommended PPE | Specifications and Rationale |
| Respiratory | NIOSH-approved N95 (or higher) respirator | To protect against the inhalation of fine dust particles.[2] Surgical masks offer insufficient protection from chemical dust and should not be used for this purpose.[6] |
| Hands | Double-gloving with nitrile gloves | Wear two pairs of powder-free nitrile gloves. The outer glove should be placed over the cuff of the lab coat and changed immediately if contaminated or every hour during extended procedures.[7] This minimizes the risk of exposure from tears or punctures and during doffing. |
| Eyes/Face | Chemical safety goggles and a face shield | Safety goggles are essential to protect against dust particles.[6] A face shield should be worn over the goggles to provide a full range of protection against splashes to the face and eyes.[6] |
| Body | Disposable, low-permeability gown with knit cuffs | A solid-front, long-sleeved gown made of a lint-free, low-permeability fabric is required.[7] Cuffs should be tight-fitting to ensure a seal with the inner glove.[7] |
| Feet | Closed-toe shoes | To protect feet from potential spills and falling objects.[2] |
Operational Plan for Safe Handling
All manipulations of solid 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide must be performed within a certified chemical fume hood to minimize inhalation exposure.[2]
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.
-
Verify that a chemical spill kit, eyewash station, and safety shower are immediately accessible.[2]
-
Don all required PPE as specified in the table above.
-
-
Weighing and Transfer:
-
Post-Handling:
Spill and Emergency Procedures
Prompt and correct response to a spill is critical to prevent exposure.
-
Minor Spill (within a fume hood):
-
Alert personnel in the immediate area.
-
Use absorbent pads from a chemical spill kit to contain and clean the spill.[2]
-
Place all contaminated materials into a sealed, clearly labeled hazardous waste container.[2]
-
Decontaminate the area with an appropriate solvent (e.g., ethanol), followed by soap and water.[2]
-
-
Major Spill (outside a fume hood):
Decontamination and Waste Disposal Plan
All materials contaminated with 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide must be treated as hazardous waste.[2]
-
Solid Chemical Waste: Collect all waste solid chemical in a dedicated, clearly labeled, and sealed hazardous waste container.[2]
-
Contaminated Labware (e.g., glassware, spatulas):
-
Contaminated PPE: All disposable PPE (gloves, gowns, etc.) must be placed in a sealed bag and disposed of as solid hazardous waste.[2]
Safe Handling Workflow
The following diagram illustrates the essential decision-making and operational flow for safely handling 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide.
Caption: Workflow for handling 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide.
References
- Santa Cruz Biotechnology. (n.d.). 4-Amino-6-chloro-1,3-benzenedisulfonamide Safety Data Sheet.
- BenchChem. (2025). Personal protective equipment for handling 4-Amino-N-(3,5-dichlorophenyl)benzamide.
- Thermo Fisher Scientific. (2025). 4-(2-Aminoethyl)benzenesulphonamide Safety Data Sheet.
- Thermo Fisher Scientific. (2025). 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide Safety Data Sheet.
- Jubilant Ingrevia Limited. (n.d.). 4-Amino-3,5-dichloropyridine Safety Data Sheet.
- Cayman Chemical. (2025). Sulfanilamide Safety Data Sheet.
- PubChem. (n.d.). 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide. National Center for Biotechnology Information.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Polovich, M. (2006). Personal Protective Equipment to Use When Handling Hazardous Drugs. Clinical Journal of Oncology Nursing.
- U.S. Environmental Protection Agency. (n.d.). Benzenesulfonamide, 4-amino-3,5-dichloro-.
- BenchChem. (2025). Application Notes and Protocols for the Purification of 4-Amino-N-(3,5-dichlorophenyl)benzamide.
- Centers for Disease Control and Prevention. (n.d.). PPE for Health Care Workers Who Work with Hazardous Drugs. National Institute for Occupational Safety and Health.
- Sigma-Aldrich. (n.d.). 4-Amino-N-(3-methoxypropyl)benzenesulfonamide.
- Occupational Safety and Health Administration. (n.d.). Hospitals - Pharmacy - Personal Protective Equipment (PPE). U.S. Department of Labor.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. gerpac.eu [gerpac.eu]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pppmag.com [pppmag.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
